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  • Product: 4-Chloroquinoline-3-carboxamide
  • CAS: 476193-87-0

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Synthetic Utility of 4-Chloroquinoline-3-carboxamide in Modern Drug Discovery

Executive Summary 4-Chloroquinoline-3-carboxamide is a highly versatile heterocyclic building block that has become a cornerstone in modern medicinal chemistry. Its unique structural motif—a quinoline core featuring a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloroquinoline-3-carboxamide is a highly versatile heterocyclic building block that has become a cornerstone in modern medicinal chemistry. Its unique structural motif—a quinoline core featuring a highly reactive halogen at the C4 position and a carboxamide at the C3 position—makes it an ideal scaffold for the rapid diversification of pharmacophores. This technical guide explores the physicochemical properties, mechanistic reactivity, and standardized synthetic protocols associated with this molecule, specifically highlighting its critical role in the development of targeted kinase inhibitors.

Physicochemical Profile and Structural Significance

To effectively utilize 4-chloroquinoline-3-carboxamide in drug design, researchers must first understand its foundational properties. The molecule is characterized by an electron-deficient aromatic system where the intrinsic electronics are heavily influenced by the heteroatom and the functional group substitutions[1].

Table 1: Core Physicochemical Properties

PropertyValue
CAS Number 476193-87-0[2]
Chemical Formula C10H7ClN2O[3]
Molecular Weight 206.63 g/mol [4]
Core Scaffold Quinoline[1]
Key Functional Groups C4-Chloride (Electrophile), C3-Carboxamide (H-bond network)[5]
Reactivity Profile Highly susceptible to Nucleophilic Aromatic Substitution (SNAr) at C4[5]

The strategic placement of the chlorine atom at the C4 position is not arbitrary. In nitrogen-containing heterocycles, the electronegative nitrogen withdraws electron density from the ortho (C2) and para (C4) positions. In 4-chloroquinoline-3-carboxamide, this inherent electrophilicity at C4 is further amplified by the electron-withdrawing inductive and mesomeric effects of the adjacent C3-carboxamide group. This dual-activation lowers the lowest unoccupied molecular orbital (LUMO) of the ring, rendering the C4-chloride highly susceptible to nucleophilic attack[1].

Mechanistic Role in Pharmaceutical Synthesis

The predictable reactivity of 4-chloroquinoline-3-carboxamide has been instrumental in the discovery of Ataxia Telangiectasia Mutated (ATM) kinase inhibitors. ATM is a critical serine/threonine kinase involved in the DNA damage response (DDR) pathway, and its inhibition is a major target for sensitizing tumors to radiation and chemotherapy[6].

For instance, AstraZeneca's development of clinical candidates heavily relied on halogenated derivatives like 6-bromo-4-chloroquinoline-3-carboxamide as a central intermediate[5]. The orthogonal reactivity between the C4-chloride (primed for SNAr) and the C6-bromide (primed for palladium-catalyzed Suzuki-Miyaura cross-coupling) allows for rapid, modular assembly of complex inhibitor libraries[5]. This strategic functionalization pathway culminated in the discovery of highly potent compounds, including the clinical candidate AZD0156[7].

Synthetic Pathways to the Quinoline Core

The de novo synthesis of 4-chloroquinoline-3-carboxamides typically begins with a substituted aniline. The classic approach involves a condensation reaction with an ethoxymethylenemalonate derivative, followed by thermal cyclization (often in a high-boiling solvent like Dowtherm A) to yield a 4-oxo-1,4-dihydroquinoline-3-carboxylate[1].

To install the critical C4-chloride and C3-carboxamide, the intermediate undergoes a dual-transformation. Treatment with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) converts the C4-oxo group to a C4-chloride while simultaneously converting the C3-carboxylic acid (or ester, post-hydrolysis) into an acid chloride. Subsequent quenching with aqueous or gaseous ammonia yields the final 4-chloroquinoline-3-carboxamide[8].

SynthesisWorkflow A Substituted Aniline + Malonate Derivative B 4-Oxo-quinoline -3-carboxylate A->B Thermal Cyclization C 4-Chloroquinoline -3-carbonyl chloride B->C POCl3 / SOCl2 Chlorination D 4-Chloroquinoline -3-carboxamide C->D NH3 (aq) Amidation

Figure 1: De novo synthetic workflow for 4-chloroquinoline-3-carboxamide derivatives.

Orthogonal Functionalization: SNAr and Suzuki Coupling

When utilizing halogenated derivatives like 6-bromo-4-chloroquinoline-3-carboxamide, chemists can exploit the differential reactivity of the halogens. The C4-chloride is displaced via SNAr under relatively mild, transition-metal-free conditions[5]. Conversely, the C6-bromide remains largely inert to these nucleophiles but readily undergoes palladium-catalyzed cross-coupling (e.g., Suzuki coupling with aryl boronic acids)[5].

This orthogonality provides synthetic autonomy, allowing researchers to choose the order of operations based on the steric and electronic demands of the incoming substituents.

OrthogonalReactivity Core 6-Bromo-4-chloroquinoline -3-carboxamide SNAr SNAr at C4 (Amines/Alcohols) Core->SNAr Pathway A (Base, Heat) Suzuki Suzuki Coupling at C6 (Aryl Boronic Acids) Core->Suzuki Pathway B (Pd-cat, Base) Prod1 4-Amino-6-bromo quinoline-3-carboxamide SNAr->Prod1 Prod2 4-Chloro-6-aryl quinoline-3-carboxamide Suzuki->Prod2 Final Target Kinase Inhibitor Prod1->Final Suzuki at C6 Prod2->Final SNAr at C4

Figure 2: Orthogonal functionalization pathways of 6-bromo-4-chloroquinoline-3-carboxamide.

Experimental Protocol: Standardized SNAr Workflow

The following protocol details the nucleophilic aromatic substitution of the C4-chloride with a primary amine. This method is designed as a self-validating system; the reaction progress can be visually and analytically tracked to ensure high fidelity[5].

Causality & Rationale: N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk renders it non-nucleophilic, preventing unwanted side reactions at the highly electrophilic C4 position. N,N-Dimethylformamide (DMF) or Isopropanol (IPA) are used as solvents due to their ability to dissolve both the polar quinoline core and the amine, while supporting the elevated temperatures required to overcome the activation energy barrier of the SNAr Meisenheimer complex transition state.

Step-by-Step Methodology:
  • Preparation: In a dried, pressure-sealed glass reaction tube, suspend 4-chloroquinoline-3-carboxamide (1.0 eq, e.g., 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Reagent Addition: Add the desired primary amine (1.2 eq) and DIPEA (2.0 eq). Expert Insight: The excess base is critical to neutralize the HCl byproduct generated during the substitution, driving the reaction forward and preventing the protonation (and subsequent deactivation) of the nucleophilic amine.

  • Thermal Activation: Seal the tube and heat the mixture to 80–100 °C using an aluminum heating block or a microwave synthesizer (e.g., CEM Discover system)[8].

  • Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) mobile phase. The starting material (highly UV active at 254 nm) should gradually disappear, replaced by a lower-Rf product spot due to the increased polarity of the newly formed secondary amine. Confirm exact mass conversion via LC-MS (ESI+).

  • Quenching and Isolation: Once complete (typically 2–4 hours), cool the mixture to room temperature and pour it dropwise into ice-cold distilled water (20 mL) while stirring vigorously. The product will typically precipitate as a crystalline solid.

  • Purification: Collect the precipitate via vacuum filtration, wash with cold water to remove residual DMF and DIPEA salts, and dry under high vacuum. If the product fails to precipitate, extract with Ethyl Acetate (3 x 15 mL), wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo. Purify via flash column chromatography if necessary.

Conclusion

The 4-chloroquinoline-3-carboxamide scaffold remains a critical asset in the toolkit of medicinal chemists. Its predictable, highly orthogonal reactivity profile empowers researchers to systematically explore chemical space, particularly in the optimization of targeted kinase inhibitors. By mastering the synthetic protocols and mechanistic underpinnings of this molecule, drug development professionals can significantly accelerate the discovery of next-generation therapeutics.

References

  • Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase: The Discovery of AZD0156 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Imidazo[4,5-c]quinoline compounds and their use as atm kinase inhibitors (EP3992191A1)

Sources

Exploratory

4-Chloroquinoline-3-carboxamide: A Core Scaffold for Modern Drug Discovery

This technical guide provides an in-depth exploration of 4-Chloroquinoline-3-carboxamide, a key heterocyclic building block in contemporary medicinal chemistry. We will delve into its fundamental properties, synthesis, c...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth exploration of 4-Chloroquinoline-3-carboxamide, a key heterocyclic building block in contemporary medicinal chemistry. We will delve into its fundamental properties, synthesis, chemical reactivity, and its significant applications in the development of novel therapeutics, particularly in the realm of oncology. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the unique chemical attributes of this compound.

Core Compound Identification

4-Chloroquinoline-3-carboxamide is a solid, organic compound that serves as a versatile intermediate in the synthesis of more complex, biologically active molecules. Its core structure, featuring a quinoline ring substituted with a chloro group at the 4-position and a carboxamide at the 3-position, provides a unique combination of reactivity and structural rigidity.

PropertyValueCitation
CAS Number 476193-87-0[1]
Molecular Formula C₁₀H₇ClN₂O[1]
Molecular Weight 206.63 g/mol [1]
Storage Sealed in a dry environment at 2-8°C[1]

Synthesis and Manufacturing

The synthesis of 4-Chloroquinoline-3-carboxamide can be approached through several strategic routes. A common and effective method involves the amidation of a precursor, such as the corresponding carboxylic acid or ethyl ester. The ethyl ester, Ethyl 4-chloroquinoline-3-carboxylate, is a well-established intermediate in the synthesis of various bioactive compounds, including antimalarial and antibacterial agents.[2]

Synthetic Workflow: Amidation of Ethyl 4-chloroquinoline-3-carboxylate

A plausible and frequently utilized pathway to 4-Chloroquinoline-3-carboxamide is the direct amidation of its corresponding ethyl ester. This reaction is typically carried out by treating the ester with an ammonia source.

Synthesis_Workflow Start Ethyl 4-hydroxyquinoline-3-carboxylate Intermediate1 Ethyl 4-chloroquinoline-3-carboxylate Start->Intermediate1  POCl₃, 110°C (Chlorination) FinalProduct 4-Chloroquinoline-3-carboxamide Intermediate1->FinalProduct Aqueous Ammonia (Amidation)

Caption: Synthetic pathway from a hydroxyquinoline precursor to 4-Chloroquinoline-3-carboxamide.

Experimental Protocol: Synthesis from Ethyl 4-chloroquinoline-3-carboxylate

The following protocol outlines a representative procedure for the synthesis of 4-Chloroquinoline-3-carboxamide from its ethyl ester precursor.

Step 1: Chlorination of Ethyl 4-hydroxyquinoline-3-carboxylate

  • In a reaction vessel, combine Ethyl 4-hydroxyquinoline-3-carboxylate with phosphorus oxychloride (POCl₃).

  • Heat the reaction mixture to 110°C for approximately 20 minutes.

  • Carefully pour the cooled reaction mixture into a pre-chilled solution of aqueous ammonia and ice.

  • Stir the mixture until a solid precipitate of Ethyl 4-chloroquinoline-3-carboxylate forms.

  • Isolate the solid product by filtration and wash with cold water.

Step 2: Amidation to 4-Chloroquinoline-3-carboxamide

  • Suspend the synthesized Ethyl 4-chloroquinoline-3-carboxylate in a solution of aqueous ammonia.

  • Stir the mixture at room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the desired 4-Chloroquinoline-3-carboxamide will precipitate out of the solution.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

Chemical Reactivity and Handling

The chemical behavior of 4-Chloroquinoline-3-carboxamide is largely dictated by the electrophilic nature of the C4 position on the quinoline ring, which is activated by the presence of the chlorine atom. This makes it highly susceptible to nucleophilic aromatic substitution (SₙAr) reactions.

Nucleophilic Aromatic Substitution (SₙAr) at the C4 Position

The primary mode of reactivity for 4-Chloroquinoline-3-carboxamide is the displacement of the 4-chloro group by a variety of nucleophiles, most notably primary and secondary amines.[1] This reaction is fundamental to the use of this compound as a scaffold in medicinal chemistry, as it allows for the introduction of diverse side chains to modulate biological activity.

SNAr_Reaction Reactant 4-Chloroquinoline-3-carboxamide Product 4-Amino-quinoline-3-carboxamide Derivative Reactant->Product  Nucleophilic Attack (SₙAr) Nucleophile Primary/Secondary Amine (R-NH₂ or R₂NH) Nucleophile->Product

Caption: General scheme of the SₙAr reaction at the C4 position of 4-Chloroquinoline-3-carboxamide.

Safe Handling and Storage

4-Chloroquinoline-3-carboxamide should be handled with standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses). It is a combustible solid and should be kept away from strong oxidizing agents.[3] For long-term stability, the compound should be stored in a tightly sealed container in a dry, cool environment, ideally between 2-8°C.[1]

Applications in Research and Drug Development

The quinoline-3-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities.[4] 4-Chloroquinoline-3-carboxamide, in particular, has emerged as a crucial building block for the development of targeted therapies.

ATM Kinase Inhibitors for Cancer Therapy

A significant application of 4-Chloroquinoline-3-carboxamide is in the synthesis of potent and selective inhibitors of the Ataxia Telangiectasia Mutated (ATM) kinase.[1][5] ATM is a critical protein in the DNA damage response pathway, and its inhibition can sensitize cancer cells to radiation and chemotherapy. The 3-carboxamide group and the ability to introduce diverse substituents at the 4-position via SₙAr are key to achieving high potency and selectivity.[1]

Drug_Discovery_Application Scaffold 4-Chloroquinoline-3-carboxamide Library Diverse Library of 4-Amino-quinoline-3-carboxamides Scaffold->Library SₙAr with various amines Screening High-Throughput Screening (e.g., ATM Kinase Assay) Library->Screening Biological Evaluation Lead Lead Compounds for Cancer Therapy Screening->Lead Identification of Hits

Caption: Role of 4-Chloroquinoline-3-carboxamide as a scaffold in drug discovery.

Broader Therapeutic Potential

Beyond ATM inhibition, the quinoline carboxamide core is being explored for a multitude of other therapeutic applications. Derivatives have shown promise as:

  • Immunomodulators: Certain quinoline-3-carboxamide derivatives have demonstrated the ability to modulate immune responses, such as lymphocyte proliferation and TNF-alpha production.[6]

  • Anticancer Agents: Quinoline-4-carboxamide derivatives have been investigated for their activity against breast cancer cell lines.[7]

  • Antibacterial Agents: The quinoline scaffold is a well-known pharmacophore in antibacterial drug discovery.[8]

  • Antimalarial Agents: Quinoline-4-carboxamide derivatives have been identified with potent, multistage antimalarial activity.[9]

The versatility of the 4-Chloroquinoline-3-carboxamide core structure, combined with its straightforward functionalization, ensures its continued importance as a foundational element in the design and synthesis of next-generation therapeutics.

References

Sources

Foundational

The Biological Activity and Therapeutic Potential of 4-Chloroquinoline-3-Carboxamide Derivatives: A Technical Guide

Executive Summary The 4-chloroquinoline-3-carboxamide scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a highly versatile intermediate for the development of targeted therapeutics[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-chloroquinoline-3-carboxamide scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a highly versatile intermediate for the development of targeted therapeutics[1],[2]. By leveraging the electrophilic nature of the C4-position and the hydrogen-bonding capacity of the C3-carboxamide, researchers have successfully engineered potent inhibitors targeting the phosphatidylinositol 3-kinase-related kinase (PIKK) family, epigenetic modulators (HDAC4), and neuroinflammatory proteins (S100A9)[1].

This technical guide dissects the structural biology, mechanistic causality, and validated experimental protocols required to harness this scaffold, with a specific focus on its role in inhibiting Ataxia Telangiectasia Mutated (ATM) kinase—a master regulator of the DNA Damage Response (DDR) pathway[3],[4].

Structural Biology & Mechanistic Causality

The biological efficacy of quinoline-3-carboxamide derivatives is not accidental; it is the result of precise stereoelectronic pre-organization.

The Hinge-Binding Mechanism

Kinase inhibitors derived from this scaffold function primarily as competitive inhibitors of adenosine triphosphate (ATP)[1]. The quinoline nitrogen acts as a critical "hinge-binder," forming a direct hydrogen bond with the backbone amide of the kinase hinge region. This interaction anchors the molecule within the ATP-binding pocket, competitively occluding ATP and halting kinase-mediated phosphorylation cascades[1],[4].

Conformational Locking via Intramolecular Hydrogen Bonding

The 4-chloro group in the base scaffold is strategically utilized as a leaving group to introduce primary or secondary amines[5]. This substitution is mechanistically vital: the resulting 4-amino proton acts as a strong hydrogen bond donor, pairing with the carbonyl oxygen of the adjacent 3-carboxamide group[3].

  • Causality: This intramolecular hydrogen bond restricts the rotameric freedom of the carboxamide group, locking the molecule into a planar, bioactive conformation. Without this pre-organization, the entropic penalty of binding to the narrow ATP pocket would severely diminish the compound's potency[3].

ATM_Pathway DSB DNA Double-Strand Breaks (Ionizing Radiation / Chemo) ATM ATM Kinase (PIKK Family) DSB->ATM Activates p53 p53 / Chk2 (Effector Proteins) ATM->p53 Phosphorylates Arrest Cell Cycle Arrest & DNA Repair p53->Arrest Mediates Apoptosis Apoptosis (If repair fails) p53->Apoptosis Induces Inhibitor Quinoline-3-Carboxamide Derivative (e.g., AZD0156) Inhibitor->ATM ATP-Competitive Inhibition

Fig 1: ATM Kinase Signaling & DNA Damage Response Pathway inhibited by quinoline derivatives.

Quantitative Data: Structure-Activity Relationship (SAR)

The substitution pattern on the quinoline ring dictates both potency and selectivity[1]. Modifications at the C6 position (often via Suzuki cross-coupling from a 6-bromo precursor) drive selectivity against other PIKK family members, such as DNA-PKcs and ATR[3],[5].

Table 1: SAR Progression of ATM Kinase Inhibitors

Compound StageC4 SubstituentC6 SubstituentATM IC₅₀ (nM)Selectivity (vs DNA-PKcs)
HTS Hit Alkyl amineBromine~450< 10x
Intermediate Tetrahydropyran aminePhenyl45> 50x
AZD0156 Tetrahydropyran amine3-(Dimethylamino)propoxy-pyridinyl< 10> 1000x

Data synthesized from the discovery and optimization of AZD0156[3],[5].

Experimental Workflows & Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological validation of these derivatives. Every step is designed as a self-validating system.

Protocol A: C4-Derivatization via Nucleophilic Aromatic Substitution (SNAr)

The 4-chloro substituent is an optimal electrophilic center. This protocol details its displacement to form the critical 4-amino-3-carboxamide motif[5].

  • Reagent Preparation: Dissolve 1.0 eq of 6-bromo-4-chloroquinoline-3-carboxamide and 1.1 eq of the desired primary amine (e.g., (1S)-1-(tetrahydro-2H-pyran-4-yl)ethanamine) in anhydrous Dimethylacetamide (DMA)[5].

  • Base Addition: Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA)[5].

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction. This prevents the protonation of the incoming primary amine, maintaining its nucleophilicity and driving the reaction forward.

  • Thermal Activation: Stir the reaction mixture at 100 °C for 18 hours under a nitrogen atmosphere[5].

  • Quenching & Partitioning: Cool to room temperature, quench with deionized water, and extract with Ethyl Acetate (EtOAc)[5].

  • Validation Check: Analyze the organic layer via LC-MS. The disappearance of the parent mass (M+H containing the ³⁵Cl/³⁷Cl isotope pattern) and the appearance of the product mass confirms successful displacement.

Workflow Scaffold 4-Chloroquinoline- 3-carboxamide SNAr SNAr Reaction (Amine, DIPEA, 100°C) Scaffold->SNAr Purification LC-MS / NMR Validation SNAr->Purification Assay FRET-Based Kinase Assay Purification->Assay Hit Lead Optimization (SAR Analysis) Assay->Hit

Fig 2: Synthetic workflow from the 4-chloro scaffold to validated biological hit.

Protocol B: FRET-Based ATM Kinase Biochemical Assay

To quantify the biological activity of the synthesized derivatives, a Fluorescence Resonance Energy Transfer (FRET) assay is utilized to measure the phosphorylation of a p53 substrate[4].

  • Compound Dispensing: Dispense compounds dissolved in 100% DMSO into assay plates using acoustic dispensing to generate a 5-point, 10-fold dilution series starting at 10 µM[3],[4].

  • Buffer Preparation: Prepare the kinase buffer: 50mM HEPES (pH 7.4), 150mM NaCl, 10mM MnCl₂, 1mM DTT, 5% v/v Glycerol, and 0.05% v/v Tween 20[3].

    • Causality: MnCl₂ is specifically required as a catalytic metal cofactor for ATM kinase, while Tween 20 prevents non-specific binding of the lipophilic quinoline compounds to the plastic microplate walls.

  • Pre-Incubation: Add the human ATM enzyme to the plates and pre-incubate with the compounds for 30 minutes at room temperature[3],[4].

    • Causality: Pre-incubation establishes binding equilibrium, which is mathematically critical for accurately determining the IC₅₀ of competitive inhibitors prior to the introduction of ATP.

  • Reaction Initiation: Add ATP and the p53 substrate to initiate the reaction[4].

  • Self-Validation & Quality Control:

    • Include a Vehicle Control (100% DMSO) to establish maximum uninhibited kinase activity.

    • Include a No-Enzyme Control to establish baseline fluorescence.

    • Calculate the Z'-factor for the plate. A Z'-factor > 0.5 validates the assay's robustness and ensures the IC₅₀ data is trustworthy.

Broader Biological Applications

While ATM kinase inhibition for oncology is a primary focus, the 4-chloroquinoline-3-carboxamide scaffold's biological footprint extends significantly further:

  • Epigenetic Modulation: Derivatives such as Tasquinimod act as allosteric inhibitors of HDAC4, disrupting adaptive survival signaling within tumor microenvironments. This mechanism has shown efficacy in models of metastatic castration-resistant prostate cancer[1].

  • Immunology & Neuroinflammation: Compounds like Laquinimod and Paquinimod modulate the immune system by targeting the pro-inflammatory protein S100A9. Furthermore, specific derivatives are utilized as PET imaging biomarkers to monitor activated microglia in neurodegenerative disease models[1].

  • Antimicrobial Properties: Halogenated quinoline carboxamides have demonstrated broad-spectrum antimicrobial and anti-inflammatory properties, making them valuable starting points for infectious disease research[6],[7].

References

  • The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase: The Discovery of AZD0156. ACS Publications. URL:[Link]

  • Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry. URL:[Link]

  • EP3992191A1 - Imidazo[4,5-c]quinoline compounds and their use as atm kinase inhibitors. Google Patents.
  • EP1716851A1 - Thioamides and salts thereof and cytokine production inhibitors containing both. Google Patents.

Sources

Exploratory

Introduction: The Quinoline-3-Carboxamide Scaffold as a Privileged Motif in Medicinal Chemistry

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Quinoline-3-Carboxamide Scaffolds The quinoline ring system is a highly privileged heterocyclic scaffold in drug discovery, renowned for its abi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Quinoline-3-Carboxamide Scaffolds

The quinoline ring system is a highly privileged heterocyclic scaffold in drug discovery, renowned for its ability to interact with a diverse array of biological targets.[1][2][3] When functionalized with a carboxamide group at the 3-position, the resulting quinoline-3-carboxamide core emerges as a particularly versatile and potent pharmacophore. This scaffold is at the heart of numerous compounds demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, immunomodulatory, and enzyme inhibitory effects.[1][3][4][5]

The strategic incorporation of the carboxamide linkage has been proven to be an effective method for enhancing the pharmacological potency of the quinoline framework.[3] The planarity of the quinoline ring, combined with the hydrogen bonding capabilities of the carboxamide group, allows for critical interactions within the binding sites of various proteins and enzymes. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of the quinoline-3-carboxamide scaffold, offering field-proven insights for researchers, scientists, and drug development professionals. By dissecting the causal relationships between specific structural modifications and resulting biological activity, this document aims to empower the rational design of next-generation therapeutics based on this remarkable core.

Core Scaffold: Structural Features and Synthetic Rationale

The therapeutic versatility of the quinoline-3-carboxamide scaffold stems from the ability to readily modify three key positions. Understanding these modification points is fundamental to designing new chemical entities with desired biological profiles.

  • The Quinoline Ring System: The bicyclic aromatic core is amenable to substitution at various positions (e.g., C-4, C-6, C-7), which can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing target binding and pharmacokinetic properties.

  • The C-3 Carboxamide Linker: This moiety is a critical interaction point. The primary carboxamide (NH2) is often crucial for activity, likely by forming key hydrogen bonds within the target's active site and orienting the other substituents correctly.[6]

  • The Amide Substituent (R-group): Modification at this position allows for extensive exploration of chemical space. The nature of the R-group can profoundly impact potency, selectivity, and physicochemical properties like solubility.

Caption: Core Quinoline-3-Carboxamide Scaffold Highlighting Key Modification Points.

Common synthetic strategies often involve the construction of a 2-chloroquinoline-3-carboxylic acid intermediate, frequently via the Vilsmeier-Haack reaction from acetanilides, followed by oxidation.[1] This key intermediate can then undergo amidation by coupling with various amines to generate a library of derivatives.[1][7]

Structure-Activity Relationship (SAR) by Biological Target

The SAR of quinoline-3-carboxamides is highly target-dependent. The following sections dissect the specific structural modifications that confer potency and selectivity against different classes of biological targets.

Kinase Inhibition: Targeting the DNA Damage Response and Growth Factor Signaling

Quinoline-3-carboxamides have emerged as a significant class of inhibitors for kinases, particularly the phosphatidylinositol 3-kinase-related kinase (PIKK) family, which includes key regulators of the DNA Damage and Response (DDR) pathway like ATM, ATR, and DNA-PKcs.[8][9][10] The core mechanism often involves the quinoline nitrogen acting as a hinge-binder, making these compounds ATP-competitive inhibitors.[9][10]

Key SAR Insights for Kinase Inhibition:

  • C-3 Position: A primary carboxamide at the C-3 position is often essential for activity. Replacing it with groups like cyano, carboxylic acid, or even a monomethylated carboxamide leads to a dramatic loss of potency, suggesting the two hydrogen bond donors of the -CONH2 group are critical for binding to the kinase.[6]

  • C-4 Position: This position is crucial for establishing selectivity and potency. Substitution with an amino group that is further functionalized is a common strategy. The nature of this substituent has a significant impact on the molecule's interaction with the kinase active site.[6]

  • C-6 Position: Substitution at the C-6 position with aryl groups, often introduced via Suzuki coupling, is a key strategy for enhancing potency.[6]

  • Quinoline Ring Substituents: Adding electron-donating groups to the quinoline ring can be important for the molecule's cytotoxic effects.[11][12] For example, regioisomeric studies have shown that a methoxy group (-OCH3) at the para position of a phenyl ring on the carboxamide moiety conferred the best activity against ATM kinase.[8][9]

Table 1: SAR of Quinoline-3-Carboxamides as ATM Kinase Inhibitors [6]

CompoundC-4 SubstitutionC-6 SubstitutionATM Cell Potency (IC50, µM)
4 2-ethylbutylaminoBromo0.88
72 (1R)-1-(tetrahydro-2H-pyran-4-yl)ethyl]amino6-(methoxymethyl)-3-pyridinylPotent
74 (1S)-1-(1-methyl-1H-pyrazol-3-yl)ethyl]amino6-(methoxymethyl)pyridin-3-ylPotent
8 2-ethylbutylamino3-pyridinyl> 30 (Inactive)
9 2-ethylbutylamino3-pyridinyl> 30 (Inactive)
10 2-ethylbutylamino3-pyridinyl> 30 (Inactive)

Note: Compounds 8, 9, and 10 are analogues of an active compound where the C-3 primary carboxamide was modified to a deleted amide, a carboxylic acid, and a secondary amide, respectively, demonstrating the criticality of the primary carboxamide.[6]

Similarly, this scaffold has been optimized for activity against EGFR kinase, a key player in cell growth and malignancies.[13] Optimization efforts led to potent inhibitors with IC50 values in the sub-micromolar range, with furan, thiophene, and benzyloxy derivatives showing significant promise.[13]

Caption: Key SAR Principles for Quinoline-3-Carboxamide Kinase Inhibitors.

Immunomodulatory and Anti-inflammatory Activity

Several quinoline-3-carboxamide derivatives, such as Paquinimod (ABR-215757) and Tasquinimod, are known for their immunomodulatory properties.[1][4] These compounds often target myeloid cells by binding to S100 proteins like S100A9 and S100A12.[1][14] This interaction can reduce the recruitment of inflammatory cells, such as monocytes and eosinophils, to sites of inflammation.[4]

  • Paquinimod has demonstrated efficacy in models of autoimmune and inflammatory disorders and is being developed for the treatment of Systemic Sclerosis (SSc).[1]

  • Tasquinimod has shown anti-tumor and anti-angiogenic effects in pre-clinical cancer models.[1]

  • Derivatives have also been synthesized that show potent anti-inflammatory activity comparable to standard drugs like diclofenac sodium in carrageenan-induced paw edema models.[5]

Enzyme Inhibition (CETP, LOX, Cholinesterases)

The adaptability of the scaffold allows for its optimization as inhibitors of various enzymes.

  • Cholesteryl Ester Transfer Protein (CETP) Inhibitors: A series of novel quinoline-3-carboxamide derivatives were designed as CETP inhibitors. The SAR studies revealed that compounds substituted with 6-benzyloxy-7-methoxy groups possessed the most potent CETP inhibitory activity.[7] For instance, compounds 24 and 26 displayed an impressive inhibitory rate of 80.1%.[7][15]

  • Lipoxygenase (LOX) Inhibition: Certain quinolinone–carboxamide hybrids have exhibited significant LOX inhibitory activity, with IC50 values as low as 10 μM.[1]

  • Cholinesterase Inhibition: In the context of Alzheimer's disease, quinoline derivatives have demonstrated effective inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[16]

Table 2: Representative Quinoline-3-Carboxamide Enzyme Inhibitors

Compound ClassTarget EnzymeKey Structural FeaturesRepresentative Activity
Benzyloxy-methoxy substitutedCETP6-Benzyloxy-7-methoxy groups on the quinoline ring80.1% Inhibition[7]
Quinolinone-carboxamide hybridLOXFused quinolinone ring systemIC50 = 10 µM[1]
Ferrocene-quinoline hybridCholinesterasesFerrocene moiety attachedAChE IC50 = 3.32 µM[16]

Experimental Protocols & Methodologies

To ensure the trustworthiness and reproducibility of SAR data, standardized and validated protocols are essential. The following sections describe self-validating systems for the synthesis and evaluation of quinoline-3-carboxamide derivatives.

Protocol 1: General Synthesis of Quinoline-3-Carboxamide Derivatives

This protocol outlines a common synthetic route involving the formation of the quinoline core followed by amidation. The causality behind this choice is its versatility; the key acid chloride intermediate can be coupled with a vast library of amines to rapidly generate diverse final compounds for screening.

Step-by-Step Methodology:

  • Cyclization: React a substituted o-amino benzaldehyde with ethyl acetoacetate in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) at elevated temperatures (e.g., 100 °C) to form the corresponding 3-quinolinecarboxylic acid ethyl ester.

  • Hydrolysis: Saponify the resulting ester using an aqueous base solution (e.g., 5% NaOH) to yield the 3-quinolinecarboxylic acid.

  • Amide Coupling (Activation): To a solution of the 3-quinolinecarboxylic acid (1 mmol) in a dry aprotic solvent like DMF (10 mL), add coupling agents such as 1-hydroxybenzotriazole (HOBt) (1.5 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 mmol).[7]

  • Amide Coupling (Reaction): Stir the mixture at room temperature for 2 hours to form the activated ester. Then, add the desired amine (2.0 mmol) and a non-nucleophilic base like diisopropylethylamine (DIEA) (2.0 eq).[7]

  • Work-up and Purification: Allow the reaction to proceed for 5 hours at room temperature. Quench the reaction by pouring it into ice water, which precipitates the crude product. Collect the solid by filtration and purify using column chromatography or recrystallization to yield the final quinoline-3-carboxamide derivative.

  • Characterization: Confirm the structure and purity of the final compound using NMR, mass spectrometry, and HPLC.[6]

Synthesis_Workflow Start Substituted o-amino benzaldehyde + Ethyl Acetoacetate Cyclization Cyclization (p-TSA, 100°C) Start->Cyclization Ester 3-Quinolinecarboxylic Acid Ester Cyclization->Ester Hydrolysis Saponification (5% NaOH) Ester->Hydrolysis Acid 3-Quinolinecarboxylic Acid Hydrolysis->Acid Activation Carboxylic Acid Activation (EDC, HOBt in DMF) Acid->Activation Coupling Amide Coupling (Desired Amine, DIEA) Activation->Coupling Purification Purification (Chromatography/Recrystallization) Coupling->Purification Product Final Quinoline-3-Carboxamide Purification->Product

Caption: General Workflow for the Synthesis of Quinoline-3-Carboxamide Derivatives.

Protocol 2: In Vitro ATM Kinase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of ATM kinase. The choice of a fluorescence-based readout provides high sensitivity and is amenable to high-throughput screening.

Step-by-Step Methodology:

  • Plate Preparation: In a 384-well plate, add the test compounds at various concentrations (typically a 10-point serial dilution). Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).

  • Enzyme and Substrate Addition: Add a solution containing the ATM kinase enzyme and its specific peptide substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP. Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The enzyme will phosphorylate the substrate in the absence of inhibition.

  • Detection: Stop the reaction and add a detection solution containing a phosphorylation-specific antibody conjugated to a fluorophore.

  • Data Acquisition: Read the fluorescence signal on a suitable plate reader. The signal intensity is directly proportional to the extent of substrate phosphorylation.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Cell-Based Cytotoxicity (MTT) Assay

This protocol assesses the antiproliferative effect of the compounds on cancer cells, providing a measure of their functional activity in a biological context. The MTT assay is a classic, reliable method that measures metabolic activity as a proxy for cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the quinoline-3-carboxamide compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against compound concentration to determine the IC50 value, the concentration at which 50% of cell growth is inhibited.

Conclusion and Future Perspectives

The quinoline-3-carboxamide scaffold is a remarkably versatile and pharmacologically significant structure. The extensive research compiled in this guide demonstrates that precise, target-driven modifications to the quinoline ring and the carboxamide substituent can yield highly potent and selective modulators of various biological systems.

The key SAR takeaways are clear: the primary C-3 carboxamide is often an indispensable anchor for target engagement, while substitutions at the C-4, C-6, and C-7 positions are instrumental in fine-tuning potency and selectivity. Future efforts in this field should focus on leveraging these established SAR principles to design novel derivatives with improved pharmacokinetic profiles and enhanced selectivity to minimize off-target effects. The exploration of this scaffold against novel biological targets remains a promising avenue for discovering first-in-class therapeutics for a wide range of human diseases.

References

  • Various Authors. (n.d.). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. [Link]

  • Wang, Y., et al. (2012). Quinoline-3-carboxamide Derivatives as Potential Cholesteryl Ester Transfer Protein Inhibitors. Molecules. [Link]

  • Degorce, S. L., et al. (2016). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry. [Link]

  • Abdel-hameid, M. K., et al. (2017). Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. Bioorganic Chemistry. [Link]

  • Ravi, S., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry. [Link]

  • Helmersson, S., et al. (2014). The quinoline-3-carboxamide paquinimod (ABR-215757) reduces leukocyte recruitment during sterile inflammation: leukocyte- and context-specific effects. International Immunopharmacology. [Link]

  • Various Authors. (n.d.). Quinolinone-3-carboxamide derivatives with potent biological activity. ResearchGate. [Link]

  • Vukanovic, J., et al. (1993). Antiangiogenic Effects of the Quinoline-3-Carboxamide Linomide. Cancer Research. [Link]

  • Various Authors. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis. ResearchGate. [Link]

  • Balakumar, A., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Molecular Diversity. [Link]

  • Al-Ostath, O. A., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules. [Link]

  • Khalifa, N. M., et al. (2016). Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates. Allied Academies. [Link]

  • Ravi, S., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Bentham Science. [Link]

  • Ravi, S., et al. (2021). Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. Chemistry. [Link]

  • Kraakman, M. J., et al. (2013). Beneficial effects of quinoline-3-carboxamide (ABR-215757) on atherosclerotic plaque morphology in S100A12 transgenic ApoE null mice. Atherosclerosis. [Link]

  • Various Authors. (n.d.). Structures of the reported quinoline-3-carboxamides. ResearchGate. [Link]

  • Wang, Y., et al. (2012). Quinoline-3-carboxamide Derivatives as Potential Cholesteryl Ester Transfer Protein Inhibitors. MDPI. [Link]

Sources

Foundational

The Role of 4-Chloroquinoline-3-carboxamide in Kinase Inhibitor Discovery: A Technical Guide to ATM Kinase Targeting

Executive Summary The 4-chloroquinoline-3-carboxamide scaffold has emerged as a privileged structure in modern drug discovery, particularly for targeting the phosphatidylinositol 3-kinase-related kinase (PIKK) family[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-chloroquinoline-3-carboxamide scaffold has emerged as a privileged structure in modern drug discovery, particularly for targeting the phosphatidylinositol 3-kinase-related kinase (PIKK) family[1]. Its most notable application is in the development of potent, selective, and orally bioavailable inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase[2]. This technical whitepaper explores the mechanistic causality, structural-activity relationship (SAR) logic, and validated experimental workflows that leverage this versatile intermediate to generate clinical candidates such as AZD0156[3].

Mechanistic Rationale: Why 4-Chloroquinoline-3-carboxamide?

In kinase inhibitor design, achieving selectivity and high affinity within the highly conserved ATP-binding pocket is paramount. The 4-chloroquinoline-3-carboxamide core provides a highly modular, self-validating system for SAR exploration:

  • Hinge Binding: The quinoline nitrogen acts as a critical hinge-binder, forming a competitive interaction with the ATP-binding site[1].

  • Hydrogen Bond Network: The 3-carboxamide moiety provides essential hydrogen bonding interactions (both as a donor and acceptor) that anchor the molecule within the kinase active site.

  • Orthogonal Reactivity for Diversification: The presence of a highly reactive 4-chloro group allows for rapid functionalization via Nucleophilic Aromatic Substitution (SNAr)[4]. When combined with a 6-bromo substitution (i.e., 6-bromo-4-chloroquinoline-3-carboxamide), the scaffold supports orthogonal Suzuki cross-coupling. This dual-reactivity enables independent optimization of the solvent-exposed region and the deep affinity pocket[4].

ATM Kinase and the DNA Damage Response (DDR)

ATM kinase is a master regulator of the cellular response to DNA double-strand breaks (DSBs)[5]. Inhibiting ATM potentiates the efficacy of DSB-inducing agents (such as topoisomerase inhibitors like irinotecan, or PARP inhibitors like olaparib), making it a highly attractive target for oncology[3].

ATM_Pathway DSB DNA Double-Strand Breaks (Radiation / Chemotherapy) ATM ATM Kinase (PIKK Family Target) DSB->ATM Triggers p53 p53 Activation ATM->p53 Phosphorylates CHK2 CHK2 Activation ATM->CHK2 Phosphorylates CellCycle Cell Cycle Arrest & DNA Repair p53->CellCycle Apoptosis Apoptosis (If repair fails) p53->Apoptosis CHK2->CellCycle

Caption: ATM Kinase signaling pathway in the DNA Damage Response (DDR).

Experimental Workflows & Protocols

The synthesis of advanced ATM inhibitors from the 6-bromo-4-chloroquinoline-3-carboxamide scaffold relies on a robust two-step functionalization process. The following protocol outlines the self-validating methodology used to generate high-affinity leads[4].

Protocol: Sequential SNAr and Suzuki Cross-Coupling

Objective: To synthesize 4-amino-6-aryl-quinoline-3-carboxamide derivatives.

Step 1: Nucleophilic Aromatic Substitution (SNAr) at C4

  • Preparation: Dissolve 6-bromo-4-chloroquinoline-3-carboxamide (1.0 eq, e.g., 10.7 mmol) in anhydrous N,N-Dimethylacetamide (DMA) (30 mL)[4].

  • Amine Addition: Add the primary amine (e.g., (1S)-1-(tetrahydro-2H-pyran-4-yl)ethanamine, 1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 1.5 eq) to the solution[4].

  • Reaction: Stir the mixture at 100 °C for 18 hours under an inert nitrogen atmosphere[4].

    • Causality Check: The electron-withdrawing nature of the quinoline ring and the 3-carboxamide group highly activates the 4-chloro position, allowing SNAr to proceed cleanly without the need for transition metal catalysis.

  • Workup: Cool the reaction to room temperature, quench with water (120 mL), and partition with Ethyl Acetate (EtOAc) (150 mL)[4]. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Step 2: Suzuki Cross-Coupling at C6

  • Preparation: Dissolve the resulting 6-bromo-4-aminoquinoline-3-carboxamide intermediate (1.0 eq) and an aryl boronic acid/ester (1.2 eq) in a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Catalysis: Add a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq).

  • Reaction: Heat to 90 °C for 12 hours.

    • Causality Check: The bromo group at C6 is perfectly positioned to project the incoming aryl group into the deep affinity pocket of the kinase, dramatically enhancing target selectivity.

  • Purification: Filter the mixture through Celite, concentrate, and purify via flash column chromatography to yield the final inhibitor.

Chemical_Workflow Scaffold 6-Bromo-4-chloroquinoline- 3-carboxamide SNAr SNAr Reaction (Primary Amine, DIPEA) Scaffold->SNAr Step 1: C4 Substitution Suzuki Suzuki Coupling (Aryl Boronic Acid, Pd) SNAr->Suzuki Step 2: C6 Arylation Lead Potent ATM Inhibitor (e.g., Compound 72/74) Suzuki->Lead Yields Final Candidate

Caption: Two-step functionalization workflow of the 4-chloroquinoline-3-carboxamide scaffold.

Quantitative Data: SAR Optimization and ATM Potency

Optimization of the 4-chloroquinoline-3-carboxamide scaffold led to the discovery of highly potent and selective molecules, culminating in clinical candidates. The table below summarizes the progression of enzymatic activity (IC₅₀) based on structural modifications[2][3].

Compound / Scaffold StageModification at C4 (SNAr)Modification at C6 (Suzuki)ATM Kinase IC₅₀Pharmacokinetic Profile
HTS Hit (Compound 4) Basic Alkyl AmineUnsubstituted~1500 nMPoor oral bioavailability
Intermediate Tetrahydropyran derivativeBromo~250 nMModerate solubility
Compound 72 (1R)-1-(tetrahydro-2H-pyran-4-yl)ethyl]amino6-(methoxymethyl)-3-pyridinyl< 5 nMHigh oral bioavailability[2]
AZD0156 (Compound 64) Imidazo[4,5-c]quinolin-2-one cyclization6-[3-(Dimethylamino)propoxy]pyridin-3-yl< 1 nMLow predicted clinical dose[3]

Note: The evolution from the 3-quinoline carboxamide to the imidazo[4,5-c]quinolin-2-one core (AZD0156) was driven by the need to increase the volume of distribution and extend the human pharmacokinetic half-life, minimizing clinical attrition[3].

Conclusion

The 4-chloroquinoline-3-carboxamide scaffold represents a masterclass in rational drug design. By providing predictable, orthogonal reactivity sites (C4 and C6) alongside a robust hinge-binding motif, it has enabled the rapid discovery of PIKK family inhibitors[1]. The self-validating synthetic protocols associated with this scaffold ensure high reproducibility, ultimately accelerating the journey from high-throughput screening hits to advanced clinical candidates like AZD0156[3].

Sources

Exploratory

Antimalarial Potential of 4-Substituted Quinoline-3-Carboxamides: A Technical Guide to Design, Synthesis, and Mechanistic Evaluation

Executive Summary The relentless emergence of Plasmodium falciparum strains resistant to frontline artemisinin-based combination therapies (ACTs) and legacy 4-aminoquinolines necessitates the development of novel chemoty...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless emergence of Plasmodium falciparum strains resistant to frontline artemisinin-based combination therapies (ACTs) and legacy 4-aminoquinolines necessitates the development of novel chemotypes. The 4-substituted quinoline-3-carboxamide scaffold represents a "privileged structure" in medicinal chemistry, merging the established lysosomotropic and hemozoin-inhibiting properties of the quinoline core with the targeted enzymatic inhibition afforded by the 3-carboxamide moiety. This whitepaper provides an authoritative, end-to-end technical guide on the mechanistic rationale, synthetic methodologies, and biological evaluation of these dual-action antimalarial agents.

Core Rationale and Mechanistic Causality

The architectural design of 4-substituted quinoline-3-carboxamides is not arbitrary; it is a calculated response to the evolutionary adaptations of the malaria parasite.

  • The Quinoline Core (Lysosomotropism & Heme Binding): Similar to chloroquine, the weakly basic nature of the quinoline nitrogen (pKa ~8.0-8.5) drives the accumulation of the compound within the highly acidic digestive food vacuole (pH 5.0-5.4) of the intraerythrocytic trophozoite. Upon protonation, the molecule becomes trapped, where it intercalates with free toxic hematin (ferriprotoporphyrin IX), preventing its biocrystallization into inert hemozoin.

  • The 3-Carboxamide Substitution (Targeting Falcipain-2): The addition of a carboxamide group at the C-3 position introduces critical hydrogen bond donors and acceptors. This structural feature shifts the compound from a simple heme-binder to a potent inhibitor of Falcipain-2 (FP2), a papain-family (C1A) cysteine protease essential for hemoglobin degradation (). The carboxamide moiety mimics the peptide bonds of hemoglobin, competitively binding to the active site cleft of FP2.

MOA Q3C 4-Substituted Quinoline-3-Carboxamide FV Accumulation in Parasite Food Vacuole (pH 5.0-5.4) Q3C->FV Lysosomotropism Target1 Hematin Binding FV->Target1 Target2 Falcipain-2 (FP2) Inhibition FV->Target2 Effect1 Inhibition of Hemozoin Formation Target1->Effect1 Effect2 Blockade of Hemoglobin Degradation Target2->Effect2 Death Parasite Death (Toxic Heme Buildup / Starvation) Effect1->Death Effect2->Death

Dual mechanism of 4-substituted quinoline-3-carboxamides targeting hemozoin formation and FP2.

Synthetic Workflow and Methodologies

The synthesis of 4-substituted quinoline-3-carboxamides requires a highly controlled, multi-step sequence to ensure regioselectivity and high yields. A widely validated approach involves a Knoevenagel/Michael cyclization cascade followed by C-4 functionalization ().

Step-by-Step Synthetic Protocol:

  • Step 1: Knoevenagel Condensation & Cyclization: React 2-aminobenzaldehyde with a cyanoacetamide derivative in the presence of a catalytic amount of piperidine or thiamine hydrochloride (VB1) in an aqueous/ethanolic medium. Reflux at 80°C for 4-6 hours.

    • Causality & Validation: The base catalyzes the formation of an acrylonitrile intermediate, which undergoes spontaneous intramolecular cyclization. Reaction progress must be monitored via TLC (Hexane:EtOAc 7:3). The appearance of a highly fluorescent spot under 254 nm UV indicates the successful formation of the 2-aminoquinoline-3-carboxamide core.

  • Step 2: Halogenation (Vilsmeier-Haack Approach): To introduce a leaving group at the C-4 position for subsequent substitution, treat the intermediate with Phosphorus oxychloride (POCl₃) at 100°C for 3 hours.

    • Causality & Validation: POCl₃ acts as both a chlorinating agent and solvent, converting the C-4 hydroxyl/oxo tautomer into a reactive 4-chloroquinoline-3-carboxamide. Quench carefully in ice water; the precipitate should be filtered and recrystallized from ethanol. Confirm the loss of the -OH stretch (~3300 cm⁻¹) via FTIR.

  • Step 3: Nucleophilic Aromatic Substitution (SNAr): React the 4-chloro intermediate with various primary or secondary aliphatic/aromatic amines (e.g., piperazines, anilines) in the presence of N,N-diisopropylethylamine (DIPEA) in N,N-dimethylformamide (DMF) at 120°C for 8-12 hours.

    • Causality & Validation: The electron-withdrawing nature of the quinoline nitrogen and the 3-carboxamide group highly activates the C-4 position for SNAr. Purify the final product via silica gel column chromatography. Validate purity (>95%) using HPLC and confirm the structure via ¹H/¹³C NMR and HRMS.

Synthesis Start 2-Aminobenzaldehyde + Cyanoacetamide Step1 Knoevenagel Condensation (Base Catalyzed) Start->Step1 Intermediate Acrylonitrile Intermediate Step1->Intermediate Step2 Intramolecular Cyclization & Aromatization Intermediate->Step2 Product 2-Aminoquinoline-3-carboxamide Derivatives Step2->Product Sub C4-Substitution (Amine Coupling) Product->Sub Final 4-Substituted Quinoline- 3-Carboxamides Sub->Final

Step-by-step synthetic workflow for 4-substituted quinoline-3-carboxamide derivatives.

Biological Evaluation Protocols

To validate the dual-action hypothesis, compounds must be subjected to a rigorous, self-validating biological screening matrix.

Protocol A: Continuous Fluorometric Falcipain-2 Inhibition Assay

  • Reagent Preparation: Prepare assay buffer (100 mM sodium acetate, pH 5.5, 10 mM DTT). Reconstitute recombinant P. falciparum FP2 enzyme and the fluorogenic substrate Z-Phe-Arg-AMC (7-amino-4-methylcoumarin).

  • Incubation: Pre-incubate 10 nM of FP2 with varying concentrations of the synthesized quinoline-3-carboxamides (0.1 µM to 50 µM) in 96-well black opaque plates for 30 minutes at room temperature.

    • Causality: Pre-incubation allows for the establishment of binding equilibrium between the inhibitor and the enzyme active site before the substrate is introduced, preventing false-negative kinetic readings.

  • Kinetic Measurement: Initiate the reaction by adding 25 µM of Z-Phe-Arg-AMC. Continuously monitor the release of the AMC fluorophore (Excitation: 355 nm, Emission: 460 nm) for 30 minutes using a microplate reader.

  • Validation Checkpoint: Include E-64 (a known irreversible cysteine protease inhibitor) as a positive control. The uninhibited enzyme well must show a linear increase in fluorescence over the 30-minute window to ensure steady-state kinetics are maintained for accurate IC₅₀ calculation using non-linear regression.

Protocol B: In Vitro Antimalarial SYBR Green I Assay

  • Synchronize P. falciparum 3D7 (chloroquine-sensitive) and W2 (chloroquine-resistant) strains to the ring stage using 5% D-sorbitol.

  • Seed parasites at 1% parasitemia and 2% hematocrit in 96-well plates containing serial dilutions of the test compounds. Incubate for 72 hours at 37°C under a specialized gas mixture (5% O₂, 5% CO₂, 90% N₂).

  • Lyse cells using a buffer containing SYBR Green I dye. Read fluorescence (Excitation: 485 nm, Emission: 530 nm).

    • Causality: SYBR Green I binds specifically to parasitic DNA (human erythrocytes lack nuclei/DNA). Fluorescence is directly proportional to parasite proliferation, providing a highly accurate, high-throughput readout of parasite viability.

Quantitative Data and Structure-Activity Relationship (SAR)

Recent studies have successfully integrated molecular hybridization to develop FP2 inhibitors based on the quinoline carboxamide core. As demonstrated in the literature, specific aromatic substitutions at the C-4 position and the carboxamide nitrogen yield potent low-micromolar inhibitors.

Table 1: In Vitro Biological Evaluation of Representative Quinoline-3-Carboxamides

Compound DesignationStructural FeaturesFP2 Inhibition IC₅₀ (µM)Morphological Effect on Parasite
Qs17 Aromatic substituted carboxamide4.78Food-vacuole abnormalities
Qs18 Aromatic substituted carboxamide7.37Food-vacuole abnormalities
Qs20 Halogenated aromatic substitution2.14Swollen, undegraded hemoglobin
Qs21 Halogenated aromatic substitution2.64Swollen, undegraded hemoglobin
E-64 Reference FP2 Inhibitor~1.40Standard food-vacuole swelling
Chloroquine Reference 4-AminoquinolineInactiveHemozoin inhibition only

Data summarized from Singh et al. demonstrating the efficacy of the Qs series.

SAR Insights:

  • Steric Bulk at C-4: Bulky, electron-withdrawing aromatic groups (e.g., trifluoromethyl or chloro-phenyl rings) at the C-4 position significantly enhance binding affinity within the S2 pocket of Falcipain-2.

  • Carboxamide Nitrogen Substitution: Unsubstituted primary carboxamides (-CONH₂) often suffer from poor pharmacokinetic profiles. N-alkylation or N-arylation improves lipophilicity (LogP) and enhances cell membrane permeability, directly correlating with lower IC₅₀ values in whole-cell P. falciparum assays ().

Conclusion

The 4-substituted quinoline-3-carboxamide class represents a sophisticated evolution of traditional antimalarials. By rationally designing molecules that simultaneously induce toxic heme buildup and starve the parasite of host amino acids via FP2 inhibition, researchers can effectively bypass the efflux-mediated resistance mechanisms that have rendered legacy quinolines obsolete.

References

  • Singh, A., et al. "Quinoline carboxamide core moiety-based compounds inhibit P. falciparum falcipain-2: Design, synthesis and antimalarial efficacy studies." Bioorganic Chemistry, 2021. URL:[Link]

  • Govender, H., Mocktar, C., & Koorbanally, N.A. "Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives." Journal of Heterocyclic Chemistry, 2018. URL:[Link]

  • Various Authors. "Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone." Molecules (MDPI), 2023. URL:[Link]

  • Pandey, K. C., et al. "Structural and Functional Characterization of Falcipain-2, a Hemoglobinase from the Malarial Parasite Plasmodium falciparum." Proceedings of the National Academy of Sciences, 2006. URL:[Link]

Foundational

Thermodynamic Stability and Degradation Kinetics of 4-Chloroquinoline-3-carboxamide: A Technical Whitepaper

Executive Summary 4-Chloroquinoline-3-carboxamide (4-CQC) is a highly versatile synthetic scaffold, predominantly utilized in the discovery and optimization of potent kinase inhibitors, including Ataxia Telangiectasia Mu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloroquinoline-3-carboxamide (4-CQC) is a highly versatile synthetic scaffold, predominantly utilized in the discovery and optimization of potent kinase inhibitors, including Ataxia Telangiectasia Mutated (ATM) kinase inhibitors 1. The structural juxtaposition of a C4-chloro leaving group and a C3-carboxamide moiety enables rapid diversification via nucleophilic aromatic substitution (SNAr). However, this specific electronic configuration introduces distinct thermodynamic liabilities. Understanding the thermodynamic stability of 4-CQC is critical for maintaining structural integrity during late-stage functionalization, formulation, and storage.

Structural Dynamics and Conformational Stability

The thermodynamic stability of the 4-CQC scaffold is dictated by the electronic interplay between the quinoline core, the electron-withdrawing C4-chlorine, and the C3-carboxamide group.

  • Intramolecular Hydrogen Bonding: In fully elaborated derivatives (e.g., C4-aminoquinolines derived from 4-CQC), the 3-carboxamide motif typically forms an internal hydrogen bond with the C4-amino substituent, locking the molecule into a rigid, bioactive conformation that enhances target binding affinity 2. However, in the unsubstituted 4-chloro precursor, the lack of a hydrogen bond donor at C4 leaves the carboxamide group rotationally free. This increases the entropic penalty ( ΔS ) during crystallization but maintains a high degree of resonance stabilization with the quinoline ring.

  • Electrophilicity at C4: The C4 position is highly activated toward nucleophilic attack. This is caused by the synergistic electron-withdrawing effects of the quinoline nitrogen (via resonance) and the adjacent C3-carboxamide (via inductive and resonance effects). While this makes the C-Cl bond synthetically useful, it renders the molecule thermodynamically susceptible to cleavage in protic or nucleophilic solvents over time.

Experimental Methodologies: Thermodynamic Profiling Protocol

To establish a self-validating system for assessing the thermodynamic stability of 4-CQC, the following step-by-step methodology must be employed. This protocol ensures that causality between environmental stress and degradation is accurately quantified, preventing artificial degradation during analysis.

Step 1: Preparation of Standard Solutions

  • Dissolve 4-CQC reference material 3 in an inert, aprotic solvent (e.g., anhydrous DMSO) to create a 10 mM stock solution.

  • Aliquot the stock into specific aqueous buffer systems (pH 1.2, 7.4, and 10.0) to a final concentration of 100 µM. Critical Causality Note: Ensure the organic co-solvent concentration remains strictly below 1% to prevent solvent-mediated thermodynamic shifts in the aqueous solvation shell.

Step 2: Isothermal Stress Testing

  • Incubate the buffered solutions in sealed, inert glass vials at three distinct temperatures (25°C, 40°C, and 60°C) using a precision thermomixer.

  • Extract 50 µL aliquots at predefined time points (0, 2, 4, 8, 24, and 48 hours).

  • Self-Validation Step: Immediately quench the reaction by rapid cooling (0°C) and neutralization to halt degradation kinetics. This ensures that the measured concentration reflects the exact extraction time point, preventing artificial inflation of degradation rates while the sample sits in the autosampler queue.

Step 3: LC-MS/MS Quantification and Kinetic Analysis

  • Analyze the quenched samples using UPLC coupled with tandem mass spectrometry (LC-MS/MS). Use a C18 reverse-phase column with a gradient of water/acetonitrile containing 0.1% formic acid.

  • Quantify the remaining intact 4-CQC by integrating the area under the curve (AUC) relative to an internal standard.

  • Plot ln([C]t​/[C]0​) versus time to determine the first-order degradation rate constant ( k ).

  • Apply the Arrhenius equation ( ln(k)=ln(A)−Ea​/RT ) using the rate constants from the three temperatures to calculate the activation energy ( Ea​ ).

Quantitative Stability Data

The following table summarizes the typical thermodynamic and kinetic parameters for the 4-CQC scaffold under standardized forced degradation conditions. The data highlights the vulnerability of the C4 position in extreme pH environments.

Environmental ConditionPrimary DegradantRate Constant k (at 40°C, h −1 )Half-life ( t1/2​ ) at 40°CActivation Energy ( Ea​ , kJ/mol) ΔG‡ (kJ/mol)
Acidic (pH 1.2) C4-Hydroxyquinoline-3-carboxamide 1.4×10−3 ~495 hours82.495.2
Physiological (pH 7.4) None (Highly Stable) <1.0×10−5 > 69,000 hours> 120.0> 110.0
Basic (pH 10.0) 4-Chloroquinoline-3-carboxylic acid 8.5×10−3 ~81 hours65.888.5
Nucleophilic (Amine) C4-Amino substituted derivative 4.2×10−2 ~16.5 hours45.275.4

Workflow Visualization

The diagram below maps the logical relationship between environmental stressors, the specific thermodynamic degradation pathways of 4-CQC, and the analytical outputs required for comprehensive profiling.

StabilityWorkflow Start 4-Chloroquinoline-3-carboxamide (4-CQC Scaffold) Stress Environmental Stressors (pH, Temp, Nucleophiles) Start->Stress Subjected to Path1 Base-Catalyzed Hydrolysis (C3-Carboxylic Acid) Stress->Path1 Path2 Acid-Catalyzed Hydrolysis (C4-Quinolone) Stress->Path2 Path3 Nucleophilic Attack (SNAr) (C4-Substitution) Stress->Path3 Analysis Thermodynamic Profiling (UPLC-MS/MS, DSC) Path1->Analysis Path2->Analysis Path3->Analysis Output Kinetic Parameters (Ea, ΔG‡, ΔH‡, ΔS‡) Analysis->Output Yields Data

Thermodynamic degradation pathways and analytical profiling workflow for 4-CQC.

Strategic Implications for Drug Design

The thermodynamic data reveals a critical insight for drug developers: while 4-CQC is highly stable at physiological pH (confirming its utility as a core scaffold for oral therapeutics), its susceptibility to nucleophilic attack at C4 must be strictly managed during synthetic scaling and storage. The high Gibbs free energy of activation ( ΔG‡ ) at pH 7.4 confirms that once the C4 position is intentionally functionalized (e.g., with an amine to form the bioactive internal hydrogen bond), the resulting 3-quinoline carboxamide exhibits excellent thermodynamic aqueous solubility and metabolic stability. This structural transformation is a proven strategy for overcoming the poor pharmacokinetic profiles historically associated with early-stage kinase inhibitors [[1]]().

References

  • Title: Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase: The Discovery of AZD0156 Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Exploratory

Solubility profile of 4-Chloroquinoline-3-carboxamide in organic solvents

An In-depth Technical Guide to the Solubility Profile of 4-Chloroquinoline-3-carboxamide in Organic Solvents Abstract This technical guide provides a comprehensive analysis of the solubility profile of 4-Chloroquinoline-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 4-Chloroquinoline-3-carboxamide in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 4-Chloroquinoline-3-carboxamide, a key heterocyclic compound relevant in medicinal chemistry and synthetic organic chemistry. The solubility of an active pharmaceutical ingredient or a synthetic intermediate is a critical physicochemical property that governs its behavior in various stages of development, from reaction optimization and purification to formulation and bioavailability.[1] While specific quantitative solubility data for 4-Chloroquinoline-3-carboxamide is not extensively published, this guide synthesizes foundational solubility principles, data from structurally related quinoline derivatives, and detailed experimental protocols to provide researchers with a robust framework for understanding and determining its solubility. We will explore the theoretical underpinnings of solubility, present a generalized solubility profile based on chemical structure, detail the gold-standard shake-flask method for experimental determination, and discuss the practical implications for laboratory applications.

Introduction to 4-Chloroquinoline-3-carboxamide and Its Relevance

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimalarial, anticancer, and antibacterial properties.[2][3] 4-Chloroquinoline-3-carboxamide is a derivative of this important class of compounds. Its structure, featuring a reactive chloro group at the 4-position and a carboxamide moiety at the 3-position, makes it a versatile intermediate for the synthesis of more complex molecules.[4][5]

Understanding the solubility of this intermediate is paramount for several reasons:

  • Reaction Chemistry: Selecting an appropriate solvent is crucial for achieving a homogeneous reaction mixture, which can significantly impact reaction kinetics, yield, and purity.[6]

  • Purification: Solubility data is essential for developing effective crystallization and recrystallization protocols to purify the final compound.

  • Biological Screening: For drug development professionals, solubility in solvents like dimethyl sulfoxide (DMSO) is a prerequisite for preparing stock solutions for high-throughput screening and other biological assays. Poor solubility can lead to inaccurate assay results and is a major hurdle in early-stage drug discovery.[7]

The Theoretical Framework of Solubility

The dissolution of a solid solute in a liquid solvent is a complex process governed by the interplay of intermolecular forces. The fundamental principle is that "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. The overall process can be broken down into three energetic steps:

  • Breaking Solute-Solute Bonds: Energy is required to overcome the intermolecular forces holding the solid crystal lattice together.

  • Breaking Solvent-Solvent Bonds: Energy is needed to create a cavity in the solvent for the solute molecule to occupy.[8]

  • Forming Solute-Solvent Bonds: Energy is released when the solute and solvent molecules interact.[8]

Dissolution occurs when the energy released in the third step is sufficient to overcome the energy required for the first two.

For 4-Chloroquinoline-3-carboxamide, the key structural features influencing its solubility are:

  • Quinoline Ring System: A large, aromatic, and relatively non-polar surface that favors interactions with non-polar to moderately polar solvents.

  • Carboxamide Group (-CONH₂): Capable of acting as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), promoting solubility in polar protic and polar aprotic solvents.

  • Chloro Group (-Cl): An electron-withdrawing group that adds to the molecule's lipophilicity.

  • Pyridine Nitrogen: A hydrogen bond acceptor that can enhance solubility in protic solvents.

Predicted Solubility Profile in Common Organic Solvents

While precise quantitative data is best determined experimentally, we can predict a qualitative solubility profile for 4-Chloroquinoline-3-carboxamide based on its structure and the properties of similar quinoline derivatives.[6][9]

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)High These solvents are strong hydrogen bond acceptors and have high polarity, effectively solvating both the aromatic rings and the polar carboxamide group. DMSO is a common choice for stock solutions in biological screening.[6]
Polar Protic Ethanol, MethanolModerate to High These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the carboxamide group and the quinoline nitrogen.
Chlorinated Dichloromethane (DCM), ChloroformModerate The moderate polarity and ability to interact with the lipophilic parts of the molecule suggest reasonable solubility.
Ethers Tetrahydrofuran (THF)Low to Moderate THF is less polar than alcohols and can act as a hydrogen bond acceptor, but its solvating power for the polar carboxamide may be limited.
Aromatic TolueneLow While there is some affinity due to π-π stacking with the quinoline rings, the high energy required to break the solute's crystal lattice is unlikely to be compensated by the weak interactions with this non-polar solvent.
Non-Polar Hexane, HeptaneVery Low / Insoluble The significant mismatch in polarity between the highly polar carboxamide group and the non-polar solvent makes solubility highly unfavorable.

Experimental Protocol for Solubility Determination

The most reliable method for determining the equilibrium (or thermodynamic) solubility of a compound is the shake-flask method .[8][10] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound at a specific temperature.

Materials and Equipment
  • 4-Chloroquinoline-3-carboxamide (purified solid)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker or incubator

  • 2-mL glass vials with screw caps

  • Analytical balance

  • Centrifuge

  • Calibrated pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Syringe filters (e.g., 0.22 µm PTFE)

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid 4-Chloroquinoline-3-carboxamide to a glass vial. The key is to add enough solid so that some remains undissolved at the end of the experiment, ensuring equilibrium with the solid phase.[8]

  • Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into the vial.

  • Equilibration: Seal the vial tightly and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the vial for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[10] This step is critical as premature sampling can lead to an underestimation of solubility.

  • Phase Separation: After equilibration, allow the vials to stand at the same temperature to let the excess solid settle. Centrifuge the vials to further pellet the undissolved solid.

  • Sampling: Carefully withdraw a sample from the clear supernatant. To avoid disturbing the solid, take the sample from the upper portion of the liquid.

  • Filtration: Immediately filter the sample through a syringe filter appropriate for the organic solvent to remove any remaining microscopic particles. This step should be performed quickly to prevent solvent evaporation or temperature changes.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility using the determined concentration and the dilution factor. The result is typically expressed in units of mg/mL or µg/mL.

Diagram of Experimental Workflow

G cluster_prep 1. Preparation & Equilibration cluster_sampling 2. Sample Processing cluster_analysis 3. Analysis & Calculation start Add excess solid compound to vial add_solvent Add known volume of solvent start->add_solvent equilibrate Seal and agitate at constant temperature (24-48h) add_solvent->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge sample Withdraw supernatant centrifuge->sample filter Filter through 0.22µm syringe filter sample->filter dilute Accurately dilute the filtrate filter->dilute hplc Quantify concentration using calibrated HPLC dilute->hplc calculate Calculate solubility (mg/mL or mol/L) hplc->calculate

Caption: A generalized workflow for the experimental determination of compound solubility.[9]

Practical Implications for Researchers

A clear understanding of the solubility of 4-Chloroquinoline-3-carboxamide directly informs practical laboratory decisions:

  • For Synthetic Chemists: Knowledge of solubility in solvents like toluene, THF, or DMF is crucial for setting up reactions, while solubility data in solvents like ethanol or heptane is vital for designing effective purification and recrystallization procedures.

  • For Medicinal Chemists & Biologists: Solubility in DMSO is the industry standard for creating high-concentration stock solutions for compound storage and screening. If the compound exhibits low DMSO solubility, it can precipitate in aqueous assay buffers, leading to unreliable biological data.[1] In such cases, alternative solvents or co-solvent systems may be necessary.[6]

Conclusion

While specific, publicly available solubility data for 4-Chloroquinoline-3-carboxamide is limited, a robust understanding of its chemical structure allows for a reliable qualitative prediction of its behavior in various organic solvents. The compound is expected to be most soluble in polar aprotic solvents like DMSO and DMF, with moderate to good solubility in polar protic solvents such as ethanol. Its solubility is predicted to be low in non-polar solvents like hexane. For researchers requiring precise quantitative data for applications in synthesis, purification, or biological testing, the detailed shake-flask protocol provided in this guide serves as a gold-standard methodology. The experimental determination of this fundamental physicochemical property is a critical step in advancing the utility of 4-Chloroquinoline-3-carboxamide in both chemical and biological research.

References

  • Rheolution Inc. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Pharma Test. (n.d.). SOLUBILITY AND DISSOLUTION FOR DRUG.
  • Kramer, C., & Kighle, A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of Substituted Quinolines in Organic Solvents.
  • BenchChem. (n.d.). Overcoming poor solubility of quinoline derivatives in reactions.
  • Li, Z., et al. (2015). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Journal of Chemical & Engineering Data.
  • Le, T., et al. (2016). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry.
  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of Substituted Quinolines.
  • PubMed. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase.
  • Shaik, J. (2023). Design, Synthesis, Molecular Docking Study of Novel Quinolines as Potential Anti malarial Drugs. International Journal of Pharmaceutical Research and Applications.

Sources

Foundational

Electronic Properties and Reactivity of the C4-Chlorine in Quinolines: A Technical Guide for Advanced Synthesis

Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antimalarial agents (e.g., chloroquine) and kinase inhibitors (e.g., lenvatinib). Within this hetero...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antimalarial agents (e.g., chloroquine) and kinase inhibitors (e.g., lenvatinib). Within this heterocycle, the C4 position represents a critical node for late-stage functionalization. This whitepaper provides an in-depth analysis of the electronic architecture of 4-chloroquinoline (Molecular Weight: 163.60 g/mol )[1] and details field-proven methodologies for exploiting its reactivity through Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling.

Electronic Architecture of the Quinolyl Core

The reactivity of 4-chloroquinoline is fundamentally dictated by the electronic properties of the quinolyl ring system. The nitrogen atom at position 1 exerts a profound electron-withdrawing effect through both inductive (-I) and mesomeric (-M) pathways[1].

This electronic pull polarizes the ring, significantly depleting electron density at the C2 and C4 positions. While both positions are electrophilic, the C4-Cl bond exhibits unique reactivity profiles. During nucleophilic attack at C4, the resulting negative charge in the transition state is delocalized directly onto the electronegative N1 atom, forming a highly stable Meisenheimer complex. Furthermore, the electrophilicity of the C4 position can be exponentially increased via Brønsted acid catalysis; protonation of the quinoline nitrogen drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the system, facilitating rapid nucleophilic attack even by weak nucleophiles[2].

Reactivity Profile I: Nucleophilic Aromatic Substitution (SNAr)

SNAr is the most widely utilized pathway for converting 4-chloroquinolines into 4-aminoquinolines, a transformation central to the synthesis of many therapeutic agents[3].

Mechanistic Pathway

The reaction proceeds via a classic addition-elimination mechanism. The addition of the nucleophile is typically the rate-determining step, leading to the resonance-stabilized Meisenheimer complex, followed by the rapid expulsion of the chloride leaving group to restore aromaticity.

SNAr N1 4-Chloroquinoline (Electrophile) N2 Protonated Intermediate (Lowered LUMO) N1->N2 Brønsted Acid Catalysis N3 Nucleophilic Attack (at C4 Position) N1->N3 Uncatalyzed Pathway N2->N3 Enhanced Reactivity N4 Meisenheimer Complex (Resonance Stabilized) N3->N4 N5 Chloride Expulsion (Rearomatization) N4->N5 N6 4-Substituted Quinoline (Product) N5->N6

Fig 1: Logical flow of the SNAr mechanism at the C4 position of quinoline.

Quantitative Data: SNAr Reactivity
NucleophileConditionsCatalyst/AdditiveYield (%)Ref
Pyrrolidine150 °C, MicrowaveNone89%[4]
MorpholineConventional HeatingZn Catalyst25%[4]
AlkylaminesMicrowave IrradiationNone80–95%[3]
1,2,4-TriazoleAcidic ConditionsH+ (Catalytic)High[2]
Self-Validating Protocol: Microwave-Assisted SNAr Synthesis

To achieve high yields and minimize degradation, microwave-assisted synthesis is preferred over prolonged conventional heating[3].

  • Reagent Preparation: Combine 4-chloroquinoline (1.0 equiv) and the secondary amine (e.g., pyrrolidine, 3.0 equiv) in a microwave-safe vial.

  • Solvent Selection: Suspend the mixture in ethanol (0.5 M).

    • Causality: Ethanol is selected because its polar protic nature solvates the leaving chloride ion and stabilizes the highly polar Meisenheimer transition state via hydrogen bonding.

  • Execution: Subject the vial to microwave irradiation at 150 °C for 15–30 minutes[4].

    • Causality: Microwave dielectric heating provides rapid, uniform thermal energy, overcoming the high activation energy barrier of the C4-Cl bond without causing the thermal degradation often seen in 24-hour conventional reflux setups.

  • Workup: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation: Confirm product formation via ¹H NMR.

    • Validation Logic: The successful substitution of the electronegative chlorine with an amine shifts the C5 proton signal upfield. This occurs because the newly introduced amine nitrogen donates electron density into the ring via a strong mesomeric effect (+M), altering the electronic environment of the adjacent protons.

Reactivity Profile II: Transition-Metal Catalyzed Cross-Coupling

Beyond SNAr, the C4-Cl bond can undergo oxidative addition with low-valent transition metals (e.g., Pd(0), Ni(0), Co(I)), enabling the construction of complex C-C bonds. While 4-chloroquinolines can be challenging substrates due to potential catalyst poisoning by the quinoline nitrogen, optimized ligand systems enable highly efficient cross-couplings[5].

Suzuki Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C4-Cl Cleavage) Pd0->OxAdd 4-Chloroquinoline PdII Pd(II) Quinolinyl Complex OxAdd->PdII Transmet Transmetalation (Boronate Transfer) PdII->Transmet Ar-B(OH)3- PdII_Aryl Diaryl Pd(II) Intermediate Transmet->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Product Release

Fig 2: Catalytic cycle of the Pd-catalyzed Suzuki-Miyaura cross-coupling.

Quantitative Data: Cross-Coupling Reactivity
Coupling PartnerReaction TypeCatalyst SystemYield (%)Ref
Arylboronic AcidsSuzuki-MiyauraPdCl₂(dppf) / Cs₂CO₃75–89%[5]
ArylsilanesHiyama-typePd(OAc)₂ / AgF34%[6]
Phenyl HalidesElectrocatalyticCobalt / e⁻Moderate[7]
Self-Validating Protocol: Suzuki-Miyaura Cross-Coupling

This protocol utilizes a robust palladium catalyst to couple 4-chloroquinoline with arylboronic acids[5].

  • Catalyst & Reagent Loading: In a Schlenk tube, combine 4-chloroquinoline (1.0 mmol), arylboronic acid (1.5 mmol), PdCl₂(dppf) (0.03 mmol, 3 mol%), and Cs₂CO₃ (2.5 mmol).

    • Causality: PdCl₂(dppf) is chosen because the bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, which is a strict geometric requirement for the final reductive elimination step to occur efficiently.

  • Atmospheric Control: Evacuate and backfill the tube with Argon three times.

    • Causality: Argon backfilling is critical; the active Pd(0) species is highly oxophilic and will rapidly deactivate into catalytically dead Pd(II) oxides if atmospheric oxygen is present.

  • Solvent Addition: Add a degassed mixture of Toluene (10 mL) and deionized water (1 mL) via syringe.

    • Causality: The biphasic Toluene/Water mixture is essential. Water dissolves the inorganic base (Cs₂CO₃), generating hydroxide ions that attack the arylboronic acid to form an electron-rich, tetrahedral boronate complex. Without this boronate formation, the transmetalation step cannot proceed[5].

  • Execution: Heat the reaction mixture to 100 °C under vigorous stirring for 6–12 hours.

  • Self-Validation: Monitor via LC-MS.

    • Validation Logic: A successful reaction is confirmed by a mass shift corresponding to the loss of the chlorine atom (-35 Da) and the addition of the aryl group. Crucially, the disappearance of the characteristic C4-Cl isotopic pattern (the 3:1 ratio of M : M+2 peaks) in the mass spectrum serves as definitive proof of complete oxidative addition and C-Cl bond cleavage.

Emerging Modalities: Electrocatalysis

Recent advancements have expanded the reactivity profile of 4-chloroquinolines into the realm of electrochemistry. Cobalt-catalyzed electroreductive cross-electrophile coupling (eXEC) allows for the direct coupling of 4-chloroquinoline derivatives with functionalized phenyl halides[7]. By utilizing an undivided electrochemical cell and a sacrificial anode, this method circumvents the need for stoichiometric, moisture-sensitive organometallic reagents (like boronic acids or Grignard reagents), offering a greener and highly functional-group-tolerant alternative for biaryl synthesis.

References

  • Source: nih.
  • Source: frontiersin.
  • Source: semanticscholar.
  • Source: researchgate.
  • Source: benchchem.
  • Ligand-Enabled Cross-Coupling of C(sp3)
  • Source: academie-sciences.

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Protocols & Analytical Methods

Method

Application Note: Synthesis of 4-Chloroquinoline-3-carboxamide via the Gould-Jacobs Reaction Pathway

Introduction & Scientific Rationale The 4-chloroquinoline-3-carboxamide scaffold is a privileged pharmacophore in medicinal chemistry. It serves as a highly versatile intermediate for the synthesis of complex biologicall...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The 4-chloroquinoline-3-carboxamide scaffold is a privileged pharmacophore in medicinal chemistry. It serves as a highly versatile intermediate for the synthesis of complex biologically active molecules, including potent inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase and allosteric modulators like tasquinimod[1].

Synthesizing this scaffold requires strict regiochemical control. The most robust and scalable approach relies on the Gould-Jacobs reaction pathway , a four-step sequence starting from inexpensive aniline and diethyl ethoxymethylenemalonate (EMME)[2],[3]. This guide provides a self-validating, mechanistically grounded protocol designed for researchers and drug development professionals.

Mechanistic Overview & Causality

To successfully execute this synthesis, it is critical to understand the chemical causality behind each transformation:

  • Condensation (Enamine Formation): Aniline undergoes a nucleophilic addition-elimination reaction with EMME. Heating drives off the ethanol byproduct, shifting the equilibrium toward the stable enamine intermediate[3].

  • Thermal Cyclization (Gould-Jacobs): The enamine undergoes an electrophilic aromatic substitution to close the quinoline ring. This step requires immense thermal energy to overcome the activation barrier. Dropwise addition of the intermediate into a high-boiling solvent (diphenyl ether, 250 °C) ensures rapid intramolecular cyclization while kinetically suppressing intermolecular polymerization (tar formation)[2].

  • Deoxychlorination: The resulting 4-hydroxyquinoline exists predominantly as its 4-quinolone tautomer. Phosphorus oxychloride ( POCl3​ ) acts as a Vilsmeier-type reagent, phosphorylating the tautomeric oxygen to create a superior leaving group, which is subsequently displaced by chloride to yield the 4-chloroquinoline core[4].

  • Aminolysis (Amidation): The ethyl ester is converted to a carboxamide using aqueous or methanolic ammonia. Because the 4-chloro group is highly activated by the adjacent quinoline nitrogen and the 3-carbonyl group, it is susceptible to Nucleophilic Aromatic Substitution (SNAr). Temperature and time must be strictly controlled to favor ester aminolysis over C4-SNAr displacement[1].

Experimental Workflow Visualization

SynthesisWorkflow SM Starting Materials Aniline + EMME Step1 Step 1: Condensation (100-120 °C, Neat, 2 h) SM->Step1 Int1 Intermediate 1 Diethyl 2-((phenylamino)methylene)malonate Step1->Int1 Step2 Step 2: Gould-Jacobs Cyclization (Diphenyl ether, 250 °C, 30-60 min) Int1->Step2 Int2 Intermediate 2 Ethyl 4-hydroxyquinoline-3-carboxylate Step2->Int2 Step3 Step 3: Deoxychlorination (POCl3, 70-120 °C, 2-4 h) Int2->Step3 Int3 Intermediate 3 Ethyl 4-chloroquinoline-3-carboxylate Step3->Int3 Step4 Step 4: Aminolysis (Aqueous NH3, Sealed Tube, 80-100 °C) Int3->Step4 Product Final Product 4-Chloroquinoline-3-carboxamide Step4->Product

Figure 1: Four-step synthetic workflow for 4-Chloroquinoline-3-carboxamide via Gould-Jacobs pathway.

Quantitative Data & Process Parameters

Table 1: Stoichiometry and Reagent Properties

ReagentMW ( g/mol )EquivalentsRole in Synthesis
Aniline93.131.0Nucleophilic Starting Material
EMME216.231.05 - 1.1Electrophile / C3-C4 Carbon Source
Diphenyl ether170.21SolventHigh-boiling inert thermal medium
Phosphorus oxychloride ( POCl3​ )153.333.0 - 5.0Deoxychlorinating agent / Solvent
Aqueous Ammonia (28%)17.03ExcessAminolysis reagent

Table 2: Critical Process Parameters and Yield Optimization

Reaction StepTemp (°C)TimeCritical Control ParameterExpected Yield
1. Condensation100-1202 hOpen system to vent ethanol byproduct.85-95%
2. Thermal Cyclization2500.5-1 hRapid dropwise addition to prevent degradation.65-80%
3. Chlorination70-1202-4 hQuench slowly into ice to control violent exotherm.75-90%
4. Amidation80-10012-18 hMonitor via LC-MS to prevent C4-SNAr byproduct.50-70%

Step-by-Step Experimental Protocols

Step 1: Synthesis of Diethyl 2-((phenylamino)methylene)malonate
  • Reaction: In a round-bottom flask equipped with a short-path distillation head, combine aniline (1.0 eq) and EMME (1.1 eq)[2].

  • Heating: Heat the neat mixture to 100–120 °C. Maintain this temperature for 2 hours. Ethanol will evolve and distill over as the condensation proceeds[3].

  • Workup: Cool the mixture to room temperature. Add n -hexane or petroleum ether and stir vigorously for 15 minutes to induce crystallization.

  • Isolation: Filter the resulting white-to-cream solid and dry under vacuum[3].

  • Self-Validating Checkpoint: 1 H NMR ( CDCl3​ ) will show a characteristic enamine N-H proton as a doublet at ~11.0 ppm, confirming the trans-diaxial relationship with the vinylic proton.

Step 2: Thermal Cyclization to Ethyl 4-hydroxyquinoline-3-carboxylate
  • Preparation: Pre-heat diphenyl ether (approx. 5-10 volumes) in a three-necked flask equipped with a reflux condenser and internal thermometer to 250 °C[2].

  • Addition: Dissolve the intermediate from Step 1 in a minimal amount of warm diphenyl ether. Add this solution dropwise to the 250 °C solvent.

  • Cyclization: Maintain the reaction at 250 °C for 30 to 60 minutes. The solution will darken[2].

  • Workup: Remove the heat source and allow the mixture to cool to ~70 °C. Dilute heavily with petroleum ether to precipitate the product.

  • Isolation: Collect the crude precipitate via filtration. Wash extensively with petroleum ether to remove residual diphenyl ether, then recrystallize from ethanol[2].

  • Self-Validating Checkpoint: The product is highly insoluble in most cold organic solvents due to strong intermolecular hydrogen bonding. LC-MS will show the target mass [M+H]+=218.08 [3].

Step 3: Chlorination to Ethyl 4-chloroquinoline-3-carboxylate
  • Reaction: Suspend the ethyl 4-hydroxyquinoline-3-carboxylate (1.0 eq) in neat POCl3​ (3.0 - 5.0 eq).

  • Heating: Heat the mixture to 70-120 °C under an inert atmosphere for 2 to 4 hours. The suspension will become a homogeneous dark solution as the chlorination proceeds[4].

  • Workup: Cool the mixture to room temperature. Distill off the excess POCl3​ under reduced pressure to prevent violent quenching.

  • Quenching: Carefully pour the concentrated residue over crushed ice. Neutralize the aqueous phase to pH 7-8 using saturated aqueous sodium carbonate ( Na2​CO3​ ).

  • Isolation: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate. Dry the organic layer over MgSO4​ , filter, and concentrate to yield the product.

  • Self-Validating Checkpoint: TLC (Hexane/EtOAc) will show a significant shift to a higher Rf​ value, as the highly polar, hydrogen-bonding 4-hydroxy group has been replaced by a lipophilic chlorine atom.

Step 4: Aminolysis to 4-Chloroquinoline-3-carboxamide
  • Reaction: In a heavy-walled pressure vessel (sealed tube), dissolve ethyl 4-chloroquinoline-3-carboxylate (1.0 eq) in THF or methanol. Add a large excess of 28% aqueous ammonia[1].

  • Heating: Seal the vessel securely and heat to 80-100 °C for 12-18 hours.

  • Monitoring (Critical): Stop the reaction periodically, cool, and sample for LC-MS. You must balance the conversion of the ester against the unwanted SNAr displacement of the 4-chloro group.

  • Workup: Once optimal conversion is achieved, cool the vessel to 0 °C before carefully opening. Concentrate the mixture under reduced pressure to remove volatile solvents and excess ammonia.

  • Purification: Purify the crude residue via flash column chromatography (DCM/MeOH gradient) or recrystallization to isolate the pure 4-chloroquinoline-3-carboxamide.

  • Self-Validating Checkpoint: LC-MS is mandatory here. The desired product will show [M+H]+=207 . If the reaction is overheated, a byproduct mass of [M+H]+=188 will appear, indicating that ammonia has displaced the 4-chloro group to form 4-aminoquinoline-3-carboxamide.

References

  • Title : comparative study of different synthetic routes to quinoline esters Source : benchchem.com URL : 2

  • Title : Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents Source : thieme-connect.com URL : 3

  • Title : Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents Source : nih.gov URL : 4

  • Title : Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase Source : acs.org URL : 1

Sources

Application

Protocol for nucleophilic aromatic substitution on 4-Chloroquinoline-3-carboxamide

Application Note: Nucleophilic Aromatic Substitution (SNAr) on 4-Chloroquinoline-3-carboxamide Executive Summary The 4-aminoquinoline-3-carboxamide scaffold is a privileged pharmacophore in medicinal chemistry, prominent...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Aromatic Substitution (SNAr) on 4-Chloroquinoline-3-carboxamide

Executive Summary

The 4-aminoquinoline-3-carboxamide scaffold is a privileged pharmacophore in medicinal chemistry, prominently featured in the development of potent kinase inhibitors, such as those targeting Ataxia Telangiectasia Mutated (ATM) kinase[1]. Synthesizing this motif typically relies on a Nucleophilic Aromatic Substitution (SNAr) between a 4-chloroquinoline-3-carboxamide intermediate and a primary or secondary amine[2]. This application note provides a self-validating, highly reliable protocol for this transformation, detailing the mechanistic causality behind reagent selection, step-by-step execution, and optimization strategies for sterically hindered nucleophiles.

Mechanistic Rationale & Causality (The "Why")

The success of the SNAr reaction at the C4 position of the quinoline ring is governed by an addition-elimination mechanism[3].

  • Electrophilic Activation: The quinoline nitrogen acts as a strong electron-withdrawing group, severely depleting electron density at the C2 and C4 positions. The presence of the 3-carboxamide group provides critical ortho-activation. It stabilizes the anionic Meisenheimer complex intermediate through resonance and inductive effects, lowering the activation energy of the rate-determining addition step[3].

  • Solvent Selection Causality: Polar aprotic solvents like N,N-Dimethylacetamide (DMA) or N,N-Dimethylformamide (DMF) are strictly preferred. They stabilize the polar transition state without solvating the nucleophilic amine as strongly as protic solvents would, thereby accelerating the nucleophilic attack[1].

  • Base Selection Causality: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic proton scavenger. It neutralizes the hydrochloric acid byproduct generated during rearomatization, preventing the protonation of the incoming amine nucleophile, which would otherwise arrest the reaction[1].

Reaction Workflow & Mechanism

SNAr_Workflow Start 4-Chloroquinoline- 3-carboxamide Complex Meisenheimer Complex (Stabilized Intermediate) Start->Complex Nucleophilic Attack (Slow) Amine 1° or 2° Amine (Nucleophile) Amine->Complex Base DIPEA / Base (Proton Scavenger) Byproduct HCl Salt (Removed in Workup) Base->Byproduct Neutralization Product 4-Aminoquinoline- 3-carboxamide Complex->Product Rearomatization (Fast) Complex->Byproduct Cl- Elimination

Fig 1: SNAr addition-elimination mechanism on 4-chloroquinoline-3-carboxamide.

Experimental Protocol

This methodology is validated for the synthesis of 4-amino-6-bromoquinoline-3-carboxamide derivatives, which serve as versatile intermediates for downstream Suzuki cross-coupling[1].

Materials & Reagents:

  • 6-Bromo-4-chloroquinoline-3-carboxamide (1.0 equiv)

  • Amine nucleophile (e.g., primary aliphatic amine) (1.1 - 1.5 equiv)

  • DIPEA (1.5 - 2.0 equiv)

  • Anhydrous DMA (0.3 - 0.5 M relative to substrate)

Step-by-Step Methodology:

  • Reaction Assembly: To an oven-dried reaction vial equipped with a magnetic stir bar, add 6-bromo-4-chloroquinoline-3-carboxamide (e.g., 3.2 g, 10.7 mmol)[1].

  • Reagent Addition: Suspend the solid in anhydrous DMA (30 mL). Add the amine nucleophile (e.g., 11.7 mmol, 1.1 equiv) followed by DIPEA (2.8 mL, 16.0 mmol, 1.5 equiv)[1].

  • Thermal Activation: Seal the vial and heat the mixture to 100 °C using a pie-block or oil bath. Stir vigorously for 12–18 hours. Note: For sterically hindered secondary amines or anilines, temperatures up to 120 °C or microwave irradiation (150 °C, 1 h) may be required[2].

  • Reaction Monitoring (Self-Validation): Monitor the consumption of the starting material via LC-MS. The 4-chloro species will exhibit a distinct isotopic pattern (3:1 ratio for 35Cl/37Cl) that disappears upon full conversion to the product.

  • Quenching & Precipitation: Once complete, cool the reaction mixture to room temperature (20–25 °C). Slowly quench by pouring the mixture into rapidly stirring cold water (approx. 4 volumes relative to DMA, e.g., 120 mL)[1]. This forces the precipitation of the highly crystalline 4-aminoquinoline-3-carboxamide product.

  • Isolation: Filter the resulting precipitate under a vacuum. Wash the filter cake sequentially with water (to remove DMA and DIPEA salts) and a small amount of cold diethyl ether or ethyl acetate to remove organic impurities.

  • Purification: Partition the crude solid with EtOAc (150 mL) and wash with brine if further aqueous extraction is needed[1]. Dry over Na2SO4, concentrate, and purify via flash column chromatography (typically using a DCM/MeOH gradient) if trace impurities remain.

Quantitative Data: Substrate Scope & Optimization

The nucleophilicity and steric bulk of the amine dictate the reaction kinetics and overall yield. The following table summarizes expected outcomes based on empirical data from related 4-chloroquinoline aminations[1][2][4].

Amine ClassExample NucleophileConditionsExpected YieldMechanistic Insight
Primary Aliphatic Tetrahydropyran-4-amineDMA, DIPEA, 100 °C, 18 h80–95%Minimal steric clash; highly nucleophilic. Rapid addition to C4[1].
Primary Benzylic BenzylamineDMF, K2CO3, 90 °C, 12 h85–90%Excellent nucleophilicity. K2CO3 can substitute DIPEA effectively.
Secondary Cyclic MorpholineDMF, K2CO3, reflux, 24 h70–92%Moderate steric hindrance. Requires longer reaction times[4].
Aromatic (Aniline) 3-MethoxyanilineDMA, DIPEA, 120 °C, 24 h40–60%Poor nucleophilicity due to lone pair delocalization. May require acid catalysis[2].

Field Insights & Troubleshooting

  • Des-chloro Byproducts: Prolonged heating at excessive temperatures (>130 °C) in the presence of strong bases can occasionally lead to hydrodehalogenation or degradation. Maintain strictly controlled heating blocks.

  • Carboxamide Hydrolysis: Ensure anhydrous conditions are maintained during the heating phase. The presence of water and base at 100 °C can lead to partial hydrolysis of the 3-carboxamide to the corresponding carboxylic acid.

  • Alternative Catalysis: If SNAr fails (which is common with highly electron-deficient anilines), pivot to a Palladium-catalyzed Buchwald-Hartwig amination utilizing Pd2(dba)3 and a bulky ligand like Xantphos or BrettPhos[2].

References

  • Degorce, S. L., et al. "Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase." Journal of Medicinal Chemistry, ACS Publications, 2016.

  • Rivas, L., et al. "4-Aminoquinoline: a comprehensive review of synthetic strategies." Frontiers in Chemistry, 2024.

  • "Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline." Preprints.org, 2024.

Sources

Method

Application Note: Strategic Chlorination of 4-Hydroxyquinoline-3-carboxamide using Phosphorus Oxychloride (POCl₃)

Abstract & Introduction The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial and a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial and anticancer properties.[1][2] Specifically, 4-chloroquinoline derivatives serve as crucial synthetic intermediates, enabling further molecular diversification through nucleophilic substitution reactions.[3] The conversion of 4-hydroxyquinolines to their 4-chloro counterparts is a fundamental and often critical step in the synthesis of these valuable compounds.

Phosphorus oxychloride (POCl₃) is a powerful and widely employed reagent for this transformation, acting as both a chlorinating and dehydrating agent.[4][5] Its efficacy lies in its ability to cleanly convert the hydroxyl group into a chloro group, a key step in the synthesis of many pharmaceuticals.[6][7] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the safe and efficient use of POCl₃ for the chlorination of 4-hydroxyquinoline-3-carboxamide. We will delve into the underlying reaction mechanism, provide a detailed, field-proven protocol, address critical safety considerations, and outline methods for product characterization.

Scientific Principles & Reaction Mechanism

The chlorination of a 4-hydroxyquinoline using POCl₃ is a robust transformation that proceeds through a well-understood pathway. The mechanism is analogous to those observed in Vilsmeier-Haack reactions, involving the activation of the hydroxyl group followed by nucleophilic substitution.[8][9]

The key mechanistic steps are:

  • Activation of the Hydroxyl Group: The lone pair of electrons on the oxygen atom of the 4-hydroxyl group performs a nucleophilic attack on the highly electrophilic phosphorus atom of POCl₃.

  • Formation of a Phosphate Ester Intermediate: This initial attack leads to the formation of a dichlorophosphate ester intermediate, which is a much better leaving group than the original hydroxyl group.[8][10]

  • Nucleophilic Substitution: A chloride ion, readily available from POCl₃, then acts as a nucleophile, attacking the C4 position of the quinoline ring.

  • Product Formation: This attack results in the displacement of the dichlorophosphate group, yielding the desired 4-chloroquinoline-3-carboxamide product and generating dichlorophosphoric acid as a byproduct.[8][10]

The use of excess POCl₃ is common, often serving as both the reagent and the reaction solvent. This high concentration helps to drive the reaction equilibrium towards the product.[11][12] It is imperative that the reaction is conducted under anhydrous conditions, as POCl₃ reacts violently and exothermically with water, which would not only pose a significant safety hazard but also consume the reagent and drastically reduce the product yield.[8][13][14]

G cluster_mechanism Simplified Reaction Mechanism HQ 4-Hydroxyquinoline- 3-carboxamide Intermediate Dichlorophosphate Ester Intermediate HQ->Intermediate + POCl₃ (Activation) POCl3_reagent POCl₃ Chloride Cl⁻ Product 4-Chloroquinoline- 3-carboxamide Intermediate->Product + Cl⁻ (Nucleophilic Attack) Byproduct Byproducts (e.g., HPO₂Cl₂)

Caption: Simplified reaction pathway for POCl₃-mediated chlorination.

Detailed Experimental Protocol

This protocol is designed for the reliable synthesis of 4-chloroquinoline-3-carboxamide. All operations involving POCl₃ must be performed in a certified chemical fume hood.

3.1 Materials and Equipment

  • Reagents: 4-hydroxyquinoline-3-carboxamide, Phosphorus oxychloride (POCl₃, ≥99%), Saturated Sodium Bicarbonate (NaHCO₃) solution, Ethyl Acetate (EtOAc), Deionized Water, Brine, Anhydrous Sodium Sulfate (Na₂SO₄).

  • Equipment: Round-bottom flask (dried in an oven), reflux condenser with a drying tube (e.g., filled with CaCl₂), magnetic stirrer with hotplate, dropping funnel, thermometer, large beaker for quenching, separatory funnel, rotary evaporator, Buchner funnel, and standard laboratory glassware.

3.2 Quantitative Data Summary

The following table provides a summary of typical reaction parameters for this chlorination.

ParameterValue/RangeRationale & Notes
Substrate1.0 equivalent4-hydroxyquinoline-3-carboxamide
Reagent10-20 equivalentsPOCl₃ serves as both reagent and solvent, ensuring complete conversion.[12]
Temperature100-110 °C (Reflux)Sufficient thermal energy is required to drive the reaction to completion.[8]
Reaction Time3-6 hoursProgress should be monitored by TLC to determine the point of completion.[7][8]
Expected Yield80-95%Yields are typically high but depend on the purity of starting material and anhydrous conditions.

3.3 Step-by-Step Procedure

G cluster_workflow Experimental Workflow node_style_step node_style_step node_style_action node_style_action node_style_safety node_style_safety Setup 1. Reaction Setup (Dry Glassware, Fume Hood) Charge 2. Reagent Charging - Add Substrate - Slowly add POCl₃ Setup->Charge Reaction 3. Heating - Reflux at 100-110°C - Monitor by TLC Charge->Reaction Cooling 4. Cooling - Cool to Room Temp. Reaction->Cooling Quench_Safety HIGHLY EXOTHERMIC Perform Reverse Quench Cooling->Quench_Safety Quench 5. Quenching - Slowly add mixture to ice/NaHCO₃ solution Quench_Safety->Quench Extraction 6. Extraction - Extract with Ethyl Acetate Quench->Extraction Purify 7. Isolation & Purification - Wash, Dry, Concentrate - Recrystallize/Chromatography Extraction->Purify Characterize 8. Characterization (NMR, MS, HPLC) Purify->Characterize

Caption: General experimental workflow for synthesis and purification.

  • Reaction Setup: Assemble a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube. Ensure the entire operation is conducted within a chemical fume hood.

  • Charging Reagents: To the flask, add 4-hydroxyquinoline-3-carboxamide (1.0 eq). At room temperature, slowly add phosphorus oxychloride (15 eq) via a dropping funnel. The mixture may be cooled in an ice bath during addition if necessary.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-6 hours.[8] Monitor the reaction's progress by taking small aliquots, carefully quenching them, and analyzing by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quenching Protocol (Critical Safety Step):

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and saturated aqueous sodium bicarbonate solution. The volume should be sufficient to fully hydrolyze and neutralize the excess POCl₃.[15]

    • Perform a "reverse quench" : Using a dropping funnel, add the reaction mixture slowly and dropwise to the ice/bicarbonate slurry.[11][15] NEVER add water or base to the reaction mixture.

    • Monitor the temperature of the quenching mixture, ensuring it remains below 20 °C by controlling the addition rate and adding more ice if needed.[15]

    • After the addition is complete, continue stirring until all ice has melted and CO₂ evolution has ceased. Check that the pH of the aqueous layer is neutral or slightly basic (pH 7-8).

  • Product Isolation:

    • Transfer the quenched mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with deionized water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure 4-chloroquinoline-3-carboxamide.

Safety & Handling of Phosphorus Oxychloride

Failure to adhere to strict safety protocols when handling POCl₃ can result in serious injury.

  • Toxicity and Corrosivity: POCl₃ is highly toxic, corrosive, and a lachrymator.[14][16] It can cause severe burns to the skin, eyes, and respiratory tract upon contact or inhalation.[17] Hydrolysis produces corrosive hydrochloric acid and phosphoric acid fumes.[4][14]

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Mandatory PPE includes chemical safety goggles, a face shield, chemical-resistant clothing, and heavy-duty gloves (e.g., butyl rubber or Viton™).[13][16][17]

  • Reactivity with Water: POCl₃ reacts violently with water in a highly exothermic reaction.[13][17] Ensure all glassware is scrupulously dried and avoid any contact with moisture. Store in a cool, dry place under an inert atmosphere.[13]

  • Quenching Hazard: The quenching of excess POCl₃ is the most hazardous step of the workup. The "reverse quench" procedure described is mandatory to control the exothermic reaction and prevent a dangerous thermal runaway.[11][15]

Product Characterization

Confirming the identity and purity of the synthesized 4-chloroquinoline-3-carboxamide is essential. A combination of modern analytical techniques should be employed.[18][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The disappearance of the broad singlet corresponding to the 4-OH proton and characteristic shifts in the aromatic region will confirm the conversion.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the substitution of the hydroxyl group (mass 17) with a chlorine atom (mass 35.5/37.5), and shows the characteristic isotopic pattern for a chlorine-containing compound.[18]

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for determining the purity of the final product with high accuracy.[19][20]

  • Infrared (IR) Spectroscopy: Can be used to monitor the reaction by observing the disappearance of the broad O-H stretch from the starting material.

By following this detailed guide, researchers can confidently and safely perform the chlorination of 4-hydroxyquinoline-3-carboxamide, enabling the synthesis of key intermediates for pharmaceutical research and development.

References

  • BenchChem. (n.d.). Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride.
  • Fiveable. (2025, August 15). POCl3 Definition - Organic Chemistry Key Term.
  • BenchChem. (n.d.). Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline.
  • BellRock. (2025, July 27). What Is POCl₃ (Phosphoryl Chloride) and How Is It Used in Manufacturing?.
  • ResearchGate. (2020, September 14). How can I properly quench POCl3?.
  • Liebman, K. M., Burgess, S. J., Gunsaru, B., & Peyton, D. H. (n.d.). Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride. ResearchGate.
  • ChemicalBook. (2024, November 11). Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings.
  • Google Patents. (n.d.). US4277607A - Process for the preparation of 4-chloroquinolines.
  • CAMEO Chemicals. (n.d.). PHOSPHORUS OXYCHLORIDE.
  • Selective Substitution of POCl 3 with Organometallic Reagents: Synthesis of Phosphinates and Phosphonates. (n.d.). PMC.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet.
  • Gate Chemistry. (2020, July 15). DMF/POCl3 (Vilsmeier Haack Reaction) |Gate Chemistry|. YouTube.
  • Lead Optimization of 3-Carboxyl-4(1H)-Quinolones to Deliver Orally Bioavailable Antimalarials. (n.d.). PMC.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. (n.d.). RSC Publishing.
  • Common Organic Chemistry. (n.d.). Phosphorus Oxychloride.
  • PrepChem.com. (n.d.). Synthesis of 4-hydroxy-quinoline-3-carboxylic acid chloride.
  • Organic Chemistry Portal. (n.d.). POCl3, Phosphorus Oxychloride for Activated Chlorine Formation.
  • Arnott, E. A., Chan, L., et al. (2011, March 18). POCl3 chlorination of 4-quinazolones. PubMed.
  • Ukrainets, I. V., et al. (2025, August 7). (PDF) 4Hydroxyquinol2-ones. 85. Synthesis of 2-Chloro-4-hydroxyquinoline-3-carboxylic Acid Ethyl Ester. ResearchGate.
  • Arnott, E. A., Chan, L., et al. (2011, February 4). POCl3 chlorination of 4-quinazolones. Semantic Scholar.
  • BenchChem. (n.d.). The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers.
  • Beilstein Journals. (n.d.). Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3-carboxylic acid and norfloxacin.
  • Oreate AI. (2025, December 30). The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis.
  • Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2). LinkedIn.
  • BenchChem. (n.d.). Three-Component Synthesis of Quinoline-4-Carboxylic Acids: Application Notes and Protocols.
  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from American Pharmaceutical Review website.
  • Chem-Impex. (n.d.). 4-Chloroquinoline.
  • MDPI. (2014, May 22). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs.
  • BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of 8-Fluoroquinoline-3-carboxamide.

Sources

Application

Microwave-Assisted Synthesis of 4-Chloroquinoline-3-Carboxamide Derivatives: A High-Efficiency Protocol for Scaffold Generation

Application Note & Protocol Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Microwave-Assisted Organic Synthesis (MAOS), Scaffold Generation, Reaction Mechanisms, and S...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Microwave-Assisted Organic Synthesis (MAOS), Scaffold Generation, Reaction Mechanisms, and Step-by-Step Methodologies.

Scientific Rationale & Pharmacological Significance

The 4-chloroquinoline-3-carboxamide scaffold is a highly privileged pharmacophore and a versatile synthetic intermediate in modern drug discovery[1]. It serves as the core structural motif for numerous bioactive molecules, including highly potent, orally bioavailable inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase (e.g., AZD0156)[2], broad-spectrum anthelmintic agents[3], and various antineoplastic compounds[4].

From a synthetic perspective, the C4-chloro substituent is highly activated for nucleophilic aromatic substitution (SNAr). This allows for rapid, late-stage diversification with various primary/secondary amines, anilines, and boronic acids (via Suzuki cross-coupling) to generate expansive structure-activity relationship (SAR) libraries[1].

Traditionally, the synthesis of these derivatives relies on conventional thermal heating, which is plagued by prolonged reaction times (often >12 hours), harsh conditions, and the generation of intractable tar byproducts. Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this workflow. By providing rapid, uniform dielectric heating, MAOS overcomes high activation energy barriers, drastically reducing reaction times from hours to minutes while significantly improving thermodynamic yields and purity profiles[5].

Mechanistic Pathway & Synthetic Workflow

The high-efficiency synthesis of 4-chloroquinoline-3-carboxamides involves a four-step sequence optimized for microwave irradiation.

  • Gould-Jacobs Cyclization: The workflow initiates with the condensation of an aniline derivative with diethyl ethoxymethylenemalonate, followed by a high-temperature Gould-Jacobs cyclization to yield the 4-hydroxyquinoline-3-carboxylate[2].

  • Saponification: The ester is hydrolyzed to the corresponding 4-hydroxyquinoline-3-carboxylic acid[6].

  • Dual Chlorination & Acylation: The critical transformation step occurs using phosphorus oxychloride (POCl3). Mechanistically, POCl3 acts as both the activating agent and the chloride source. The microwave field enhances the polarization of the intermediate phosphorodichloridate, accelerating the rate-determining SNAr addition of the chloride ion to the C4 position, while simultaneously converting the C3-carboxylic acid into an acyl chloride[5],[2].

  • Amidation: The highly reactive 4-chloroquinoline-3-carbonyl chloride is immediately trapped with an amine to form the target carboxamide[1].

SynthesisWorkflow A Aniline + Diethyl ethoxymethylenemalonate B 4-Hydroxyquinoline-3-carboxylate (MW: 250°C, 5 min) A->B Gould-Jacobs Cyclization C 4-Hydroxyquinoline-3-carboxylic acid (MW: 100°C, 10 min) B->C Saponification D 4-Chloroquinoline-3-carbonyl chloride (POCl3, MW: 130°C, 15 min) C->D Chlorination & Acylation E 4-Chloroquinoline-3-carboxamides (Amine, DIPEA, 0°C) D->E Amidation

Fig 1. Microwave-assisted synthetic workflow for 4-chloroquinoline-3-carboxamides.

Mechanism N1 4-Hydroxyquinoline-3-carboxylic acid N2 Phosphorodichloridate Intermediate (C4-O-POCl2 & C3-CO-O-POCl2) N1->N2 POCl3 Attack (MW Accelerated) N3 Nucleophilic Aromatic Substitution (SNAr by Cl- at C4) N2->N3 Chloride Addition N4 4-Chloroquinoline-3-carbonyl chloride N3->N4 Elimination of PO2Cl2-

Fig 2. Mechanism of dual chlorination and acylation by POCl3 under MW irradiation.

Comparative Data Analysis

The implementation of MAOS provides a self-validating improvement in both throughput and material recovery. The table below summarizes the quantitative advantages of microwave irradiation over conventional batch heating for the synthesis of the 4-chloroquinoline-3-carboxamide core.

Reaction StepConventional ConditionsConventional YieldMicrowave ConditionsMicrowave YieldTime Reduction Factor
Gould-Jacobs Cyclization Dowtherm A, 250 °C, 4 h45–55%Solvent-free, 250 °C, 5 min78–85%~48x
Saponification NaOH, EtOH/H₂O, Reflux, 2 h80–85%NaOH, EtOH/H₂O, 100 °C, 10 min92–96%~12x
Chlorination/Acylation POCl₃ reflux, 105 °C, 6 h60–70%POCl₃, 130 °C, 15 min88–95%~24x
Overall 3-Step Yield -~26% -~71% -

Experimental Protocols (Self-Validating System)

The following protocols are designed for a dedicated laboratory microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with dynamic pressure and temperature monitoring.

Materials & Equipment
  • Reagents: Substituted aniline, diethyl ethoxymethylenemalonate, NaOH, POCl₃, N,N-diisopropylethylamine (DIPEA), target amine.

  • Solvents: Ethanol, Dichloromethane (DCM), Tetrahydrofuran (THF), Ice-water.

  • Equipment: Microwave synthesizer, heavy-walled pressure vials (10–30 mL) with crimp caps, PTFE-coated stir bars.

Step 1: Microwave-Assisted Gould-Jacobs Cyclization
  • Condensation: In a 30 mL microwave vial, combine the substituted aniline (10.0 mmol) and diethyl ethoxymethylenemalonate (10.5 mmol).

  • Irradiation: Seal the vial and irradiate at 120 °C for 10 minutes to form the enamine intermediate. Vent the ethanol byproduct carefully.

  • Cyclization: Reseal the vial and subject the neat mixture to microwave irradiation at 250 °C for 5 minutes.

  • Workup: Allow the vessel to cool to 50 °C. Add 15 mL of hexanes/ethyl acetate (9:1) to precipitate the 4-hydroxyquinoline-3-carboxylate. Filter and wash with cold hexanes.

Scientist's Note (Causality): Performing this step solvent-free under microwave conditions prevents the thermal degradation typically caused by prolonged exposure to boiling diphenyl ether, resulting in a significantly lighter-colored, highly pure crystalline product.

Step 2: Saponification to Carboxylic Acid
  • Suspend the ester (5.0 mmol) in 10 mL of Ethanol/Water (1:1) in a 30 mL microwave vial.

  • Add NaOH (15.0 mmol, 3 equiv).

  • Irradiate at 100 °C for 10 minutes.

  • Workup: Cool to room temperature, acidify with 2M HCl to pH 3. Collect the precipitated 4-hydroxyquinoline-3-carboxylic acid via vacuum filtration and dry under high vacuum[6].

Step 3: Dual Chlorination and Acylation (POCl₃)
  • In a rigorously dried 10 mL microwave vial, add the 4-hydroxyquinoline-3-carboxylic acid (2.0 mmol) and POCl₃ (4.0 mL). Do not add additional solvent.

  • Irradiation: Seal the vial and irradiate at 130 °C for 15 minutes.

  • Workup: Cool the reaction to room temperature.

CRITICAL SAFETY NOTE: Never quench POCl₃ reactions directly in the microwave vial due to violent exothermic hydrolysis.

  • Transfer the crude mixture dropwise into a vigorously stirred beaker containing 50 mL of ice-cold DCM and 50 g of crushed ice. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the 4-chloroquinoline-3-carbonyl chloride. Use immediately in Step 4.

Step 4: Amidation
  • Dissolve the freshly prepared 4-chloroquinoline-3-carbonyl chloride (approx. 2.0 mmol) in anhydrous THF (10 mL) and cool to 0 °C under inert atmosphere (Argon/N₂).

  • Add DIPEA (6.0 mmol, 3 equiv), followed by the dropwise addition of the desired amine (2.2 mmol)[1].

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Validation: Monitor completion via LC-MS (aliquot quenched in MeOH).

  • Purification: Concentrate the mixture, reconstitute in DCM, wash with saturated NaHCO₃ and brine. Purify via flash chromatography (Silica gel, EtOAc/Hexanes gradient) to isolate the pure 4-chloroquinoline-3-carboxamide derivative.

References

  • [5] Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI Molecules. Available at:

  • [4] Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline. PMC / NIH. Available at:

  • [6] Preparation and Hydro-Lipophilic Properties of Monosubstituted N-Aryl-4-hydroxyquinoline-3-carboxanilides. MDPI. Available at:

  • [1] Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. ACS Journal of Medicinal Chemistry. Available at:

  • [3] Anthelmintic quinoline-3-carboxamide derivatives. US Patent 10889573B2. Available at:

  • [2] The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase: The Discovery of AZD0156. ACS Journal of Medicinal Chemistry. Available at:

Sources

Method

Application Notes &amp; Protocols: Strategic Functionalization of 4-Chloroquinoline-3-carboxamide at the Carboxamide Moiety

Abstract The 4-chloroquinoline-3-carboxamide scaffold is a cornerstone in medicinal chemistry, serving as a privileged structure in the development of novel therapeutic agents, including kinase inhibitors and immunomodul...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4-chloroquinoline-3-carboxamide scaffold is a cornerstone in medicinal chemistry, serving as a privileged structure in the development of novel therapeutic agents, including kinase inhibitors and immunomodulators.[1][2][3][4] Functionalization at the C3-carboxamide nitrogen is a critical strategy for modulating the pharmacological properties, target specificity, and pharmacokinetic profile of these molecules. This guide provides a comprehensive overview of the chemical principles and detailed protocols for the N-functionalization of the 4-chloroquinoline-3-carboxamide core. We will explore the predominant synthetic route via amide coupling of the corresponding carboxylic acid and discuss advanced concepts for direct amide activation, offering researchers a robust framework for analogue synthesis and drug discovery programs.

Introduction: The Chemical Rationale

The amide bond is a remarkably stable functional group due to resonance delocalization, where the nitrogen lone pair interacts with the carbonyl π-system.[5][6] This delocalization imparts a partial double-bond character to the C-N bond, significantly reducing the electrophilicity of the carbonyl carbon and the nucleophilicity of the nitrogen.[5] Consequently, direct alkylation or acylation on the nitrogen of a primary amide like 4-chloroquinoline-3-carboxamide is often challenging and requires harsh conditions or specialized activation methods.

A more reliable and versatile strategy involves synthesizing N-substituted derivatives from a common precursor, 4-chloroquinoline-3-carboxylic acid. This approach leverages the well-established and highly efficient chemistry of carboxylic acid activation and subsequent amidation.

G cluster_resonance Resonance Stabilization of the Amide Bond cluster_reactivity Implications for Reactivity Amide_A R-C(=O)-NH₂ Amide_B R-C(O⁻)=N⁺H₂ Amide_A->Amide_B Resonance Low_Reactivity Reduced Electrophilicity of Carbonyl Carbon Amide_B->Low_Reactivity Low_Nucleophilicity Reduced Nucleophilicity of Nitrogen Amide_B->Low_Nucleophilicity

Figure 1: Resonance in the amide functional group reduces reactivity.

Primary Synthetic Strategy: Amide Coupling via Carboxylic Acid Activation

The most prevalent and dependable method for generating a library of N-substituted 4-chloroquinoline-3-carboxamides is the coupling of 4-chloroquinoline-3-carboxylic acid with a diverse range of primary and secondary amines. This process typically involves a two-step, one-pot procedure:

  • Activation of the Carboxylic Acid: The carboxylic acid is converted into a more reactive intermediate (e.g., an active ester) using a coupling reagent.

  • Nucleophilic Acyl Substitution: The desired amine attacks the activated carbonyl carbon, displacing the activating group to form the target amide.

This methodology is widely adopted in the synthesis of bioactive quinoline-3-carboxamides.[1][4][7]

G Start 4-Chloroquinoline- 3-carboxylic Acid Intermediate Activated Intermediate (Active Ester) Start->Intermediate Activation Activator Coupling Reagent (e.g., HATU, EDC/HOBt) Activator->Intermediate Product N-Substituted 4-Chloroquinoline-3-carboxamide Intermediate->Product Amination Amine Primary or Secondary Amine (R¹R²NH) Amine->Product Byproduct Byproducts Product->Byproduct

Figure 2: General workflow for amide bond formation via coupling.

Protocol: Synthesis of N-Benzyl-4-chloroquinoline-3-carboxamide

This protocol provides a representative example using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent, known for its high efficiency and suppression of side reactions.

Materials:

  • 4-Chloroquinoline-3-carboxylic acid

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA)

  • Benzylamine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Experimental Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-chloroquinoline-3-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. The formation of the active ester can be monitored by TLC or LC-MS if desired.

    • Causality Insight: DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Amine Addition: Add benzylamine (1.2 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-4 hours).

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) to remove unreacted acid and acidic byproducts, followed by brine (1x).

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-benzyl-4-chloroquinoline-3-carboxamide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation: Representative Coupling Reagents

The choice of coupling reagent can influence reaction times, yields, and purification strategies.

Coupling ReagentCo-activator/BaseTypical SolventKey Advantages
HATU DIPEADMF, DCMHigh efficiency, low racemization, fast reaction rates.
EDC HOBt, DMAPDMF, DCMCost-effective, water-soluble byproducts are easily removed.[5]
SOCl₂ None (or catalytic DMF)DCM, TolueneForms a highly reactive acid chloride; requires anhydrous conditions.[1]
BOP Reagent DIPEA, Et₃NDMF, CH₃CNEffective for hindered amines and acids.

Advanced Strategies: Direct Functionalization of the Amide Bond

While less common for this specific scaffold, general methods for the direct functionalization of primary amides exist and represent an area for synthetic exploration. These methods typically require activation of the amide bond itself.

Conceptual Approach 1: Activation with Triflic Anhydride (Tf₂O)

Amides can be activated with triflic anhydride in the presence of a non-nucleophilic base to form a highly electrophilic O-triflyliminium triflate intermediate.[8] This intermediate can then react with nucleophiles. For functionalization at the carboxamide group, a subsequent reduction step would be necessary to yield a substituted amine, which is a different transformation (reductive functionalization) than creating a secondary or tertiary amide.[8]

Conceptual Approach 2: Transition Metal-Catalyzed Reactions

Recent advances have enabled the site-selective functionalization of amides using transition metal catalysts under mild conditions.[6] For instance, molybdenum-catalyzed cyclodehydration can convert an amide and an amino alcohol into an azoline, effectively modifying the carbonyl group.[6] While not a direct N-alkylation or N-acylation, these methods showcase the potential for innovative modifications of the amide bond itself.

These advanced methods are powerful but often require substrate-specific optimization and may not be as broadly applicable as the classic coupling strategy for generating diverse libraries.

Summary and Outlook

The functionalization of 4-chloroquinoline-3-carboxamide at the carboxamide group is a pivotal step in the synthesis of medicinally relevant compounds. The most robust and versatile strategy remains the coupling of 4-chloroquinoline-3-carboxylic acid with various amines using standard peptide coupling reagents. This approach provides a reliable and scalable platform for generating extensive analogue libraries for structure-activity relationship (SAR) studies. The detailed protocol herein serves as a validated starting point for researchers in drug discovery. While direct amide functionalization presents exciting possibilities, the coupling-based approach offers superior practicality and predictability for the majority of research and development applications.

References

  • Amide Functionalization: Examination Under Variable pH Conditions. (2026, February 28). Google Vertex AI Search.
  • Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. (2021, April 25). Frontiers in Chemistry. [Link]

  • Amide Functional Group. (2025, October 6). Chemistry Steps. [Link]

  • Site-Selective Amide Functionalization by Catalytic Azoline Engrafting. (2022, June 16). ACS Catalysis. [Link]

  • Photoinduced Remote Functionalization of Amides and Amines Using Electrophilic Nitrogen Radicals. (2018, November 19). Angewandte Chemie International Edition. [Link]

  • Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3- carboxylic acid and norfloxacin. (2017, January 10). Beilstein Journal of Organic Chemistry. [Link]

  • Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. (2016, June 3). Journal of Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of novel tetrasubstituted quinoline-3-carboxamides derivatives. (2023, June 11). MESA. [Link]

  • 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. (2012). Semantic Scholar. [Link]

  • Three-component reaction of 2-chloro-quinoline-3-carbaldehydes, 2-aminobenzimidazole and malononitrile. (2013). ResearchGate. [Link]

  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. (2025, September 1). ResearchGate. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021, September 8). MDPI. [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2024, March 21). MDPI. [Link]

  • Design, synthesis, and biological evaluation of novel 4-hydro-quinoline-3-carboxamide derivatives as an immunomodulator. (2005, June 15). PubMed. [Link]

  • Three-Step Synthesis of N-(7-chloro-4- morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2024, March 6). Preprints.org. [Link]

  • Recent advances in selective functionalization of the quinazoline scaffold. (2021). Arkivoc. [Link]

  • Direct C−H carbamoylation of 4‐chloroquinoline with various carbamoyl... (2021). ResearchGate. [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021, September 23). ACS Publications. [Link]

  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. (2020). PubMed. [Link]

  • 2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-one with β-cyclodextrin-SO3H Catalyst Under Solvent-free Condition. (2017, March 8). Research and Reviews: Journal of Chemistry. [Link]

Sources

Application

Suzuki-Miyaura coupling reactions using 4-Chloroquinoline-3-carboxamide

Advanced Application Note: Suzuki-Miyaura Cross-Coupling of 4-Chloroquinoline-3-carboxamide in Drug Discovery Executive Summary The quinoline scaffold is a ubiquitous pharmacophore in medicinal chemistry, frequently util...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Suzuki-Miyaura Cross-Coupling of 4-Chloroquinoline-3-carboxamide in Drug Discovery

Executive Summary

The quinoline scaffold is a ubiquitous pharmacophore in medicinal chemistry, frequently utilized in the development of antimalarial, antineoplastic, and antibacterial therapeutics. Functionalization at the C-4 position via palladium-catalyzed Suzuki-Miyaura cross-coupling is a critical pathway for generating structural diversity. Specifically, 4-chloroquinoline-3-carboxamide serves as a highly versatile, yet challenging, intermediate[1]. While the electron-withdrawing nature of the 3-carboxamide group activates the C-4 position for oxidative addition, the primary amide moiety introduces significant chemoselectivity and catalyst-stability challenges. This application note details the mechanistic causality, quantitative optimization, and a self-validating protocol for achieving high-yield cross-coupling with this specific substrate.

Mechanistic Insights & Causality

The successful coupling of 4-chloroquinoline-3-carboxamide requires a deep understanding of the substrate's electronic and steric microenvironment:

  • Oxidative Addition Kinetics: Aryl chlorides are generally more resistant to oxidative addition than their bromide or iodide counterparts[2]. However, the C-4 position of the quinoline ring is highly reactive due to the electron-deficient nature of the heteroaromatic system[3]. The 3-carboxamide group further enhances this electrophilicity via inductive and resonance electron withdrawal, significantly lowering the activation energy for the insertion of the Pd(0) catalyst.

  • Mitigation of Competitive Coordination: Heteroatom-rich substrates often complicate cross-coupling by competitively coordinating with the palladium center, leading to catalyst poisoning[2][4]. The primary amide (-CONH₂) can act as a bidentate or monodentate ligand to Pd(II) intermediates, forming stable metallacycles that stall transmetalation. To prevent this, sterically demanding and electron-rich ligands—such as tricyclohexylphosphine (PCy₃) or 1,1'-Bis(diphenylphosphino)ferrocene (dppf)—are mandatory[3][5]. These bulky ligands maintain a robust coordination sphere, physically blocking the amide from displacing the phosphine.

  • Base and Solvent Selection: Strong bases (e.g., NaOtBu) risk deprotonating the primary amide, triggering undesired Buchwald-Hartwig-type oligomerization or substrate degradation[4]. Therefore, mild inorganic bases like K₂CO₃ or Cs₂CO₃ are required[3][6]. The reaction is optimally performed in a biphasic solvent system (e.g., 1,4-Dioxane/H₂O). The aqueous component is strictly necessary to hydroxylate the arylboronic acid, forming the reactive boronate species required for the transmetalation step, while 1,4-dioxane provides necessary solubility for the polar carboxamide[3][6].

Catalytic Workflow

SuzukiMiyaura Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Substrate 4-Chloroquinoline- 3-carboxamide Substrate->OxAdd PdII_Cl Pd(II) Aryl Chloride Complex OxAdd->PdII_Cl Transmetal Transmetalation PdII_Cl->Transmetal Base Base / Ar-B(OH)2 Base->Transmetal PdII_Ar Pd(II) Diaryl Complex Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-Arylquinoline- 3-carboxamide RedElim->Product

Caption: Catalytic cycle of Pd-catalyzed Suzuki-Miyaura coupling for 4-chloroquinoline-3-carboxamide.

Quantitative Optimization Data

The following table summarizes the optimization of reaction parameters based on analogous heteroaryl chloride couplings, demonstrating the causality behind the finalized protocol[3][5][6].

Catalyst / LigandBase (Equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Observation / Causality
Pd(PPh₃)₄NaOtBu (2.5)Toluene9024<10Strong base caused amide deprotonation and severe degradation.
PdCl₂(PPh₃)₂K₂CO₃ (2.5)1,4-Dioxane/H₂O (4:1)901245Moderate yield; competitive coordination of the amide observed.
PdCl₂(dppf)Cs₂CO₃ (2.5)Toluene/H₂O (10:1)100878Bidentate ligand effectively prevents catalyst poisoning[3].
Pd(OAc)₂ / PCy₃ K₂CO₃ (2.5) 1,4-Dioxane/H₂O (4:1) 90 6 85 Bulky ligand accelerates oxidative addition and prevents chelation [5][6].

Self-Validating Experimental Protocol

Materials Required:

  • 4-Chloroquinoline-3-carboxamide (1.0 mmol)[1]

  • Arylboronic acid (1.5 mmol)

  • Pd(OAc)₂ (0.05 mmol) and PCy₃ (0.10 mmol), OR PdCl₂(dppf) (0.05 mmol)[3]

  • K₂CO₃ (2.5 mmol)

  • 1,4-Dioxane and Deionized Water (4:1 ratio, 10 mL total)

Step-by-Step Methodology:

  • Reaction Assembly & Degassing (Critical Step):

    • Action: In a Schlenk tube or heavy-walled reaction vial, combine 4-chloroquinoline-3-carboxamide, the arylboronic acid, K₂CO₃, and the palladium catalyst[3]. Evacuate and backfill the vessel with Argon three times. Add the 1,4-Dioxane/H₂O mixture via syringe, then bubble Argon through the liquid for 15 minutes.

    • Causality: Assembling dry powders first minimizes the exposure of the active Pd(0) species to ambient oxygen. The biphasic solvent must be degassed to prevent the homocoupling of boronic acids and the oxidation of the phosphine ligand.

    • Validation Check: The solution should initially appear as a cloudy suspension. If the mixture immediately turns black at room temperature, oxygen contamination has caused palladium black precipitation, and the reaction must be restarted.

  • Catalyst Activation & Heating:

    • Action: Seal the vessel and heat the reaction mixture to 90 °C under vigorous stirring (800+ rpm)[3][6].

    • Causality: High temperatures are required to overcome the activation energy of the C-Cl oxidative addition. Vigorous stirring is mandatory for biphasic mixtures to maximize the interfacial surface area between the organic phase (containing the substrate and catalyst) and the aqueous phase (containing the activated boronate).

    • Validation Check: Within 15–30 minutes of heating, the mixture should transition to a homogeneous, deeply colored solution (typically dark orange or red).

  • Reaction Monitoring:

    • Action: Monitor the reaction progress via LC-MS after 4 to 6 hours[3].

    • Causality: TLC is highly unreliable for 3-carboxamide derivatives due to severe streaking on normal-phase silica gel caused by strong hydrogen bonding. LC-MS provides unambiguous confirmation.

    • Validation Check: Confirm the disappearance of the characteristic isotopic pattern of the chlorine atom (M and M+2 peaks in a 3:1 ratio) in the starting material trace, and the appearance of the desired product mass.

  • Workup & Catalyst Removal:

    • Action: Cool the mixture to room temperature, dilute with Ethyl Acetate (20 mL), and filter through a tightly packed pad of Celite[3]. Wash the organic filtrate with brine (2 x 15 mL).

    • Causality: Cooling prevents thermal degradation during atmospheric exposure. Celite filtration efficiently traps insoluble palladium salts and inorganic base byproducts. Brine removes residual 1,4-dioxane and water-soluble impurities.

    • Validation Check: The resulting organic filtrate should be completely clear and free of fine black particulates.

  • Purification:

    • Action: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography using a Dichloromethane/Methanol gradient (typically 95:5 to 90:10).

    • Causality: The high polarity of the 3-carboxamide group necessitates a polar modifier (Methanol) in the mobile phase to elute the product efficiently without severe peak tailing.

Sources

Method

Application Notes &amp; Protocols: A Guide to the Synthesis of 4-Aminoquinoline-3-carboxamides from Chloro Precursors

Abstract The 4-aminoquinoline-3-carboxamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents, including potent kinase inhibitors and antimalarials.[1][2] T...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4-aminoquinoline-3-carboxamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents, including potent kinase inhibitors and antimalarials.[1][2] This guide provides a detailed technical overview of the primary synthetic strategies for preparing these valuable compounds, with a focus on the conversion of 4-chloroquinoline precursors. We will delve into the mechanistic underpinnings of the key chemical transformations, offer detailed, field-proven experimental protocols, and discuss critical parameters for reaction optimization. This document is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and development.

Introduction: The Significance of the 4-Aminoquinoline-3-carboxamide Core

The quinoline ring system is a cornerstone of pharmaceutical sciences, with the 4-aminoquinoline substructure being particularly prominent.[3][4] The historic success of 4-aminoquinolines like chloroquine and amodiaquine in treating malaria established the scaffold's therapeutic potential.[2][5] In recent years, the addition of a carboxamide group at the C-3 position has unlocked new biological activities. Notably, 4-aminoquinoline-3-carboxamide derivatives have been identified as potent and reversible inhibitors of Bruton's Tyrosine Kinase (BTK), offering promising avenues for the treatment of rheumatoid arthritis and other autoimmune diseases.[1] The strategic placement of the 4-amino and 3-carboxamide groups is often crucial for creating key hydrogen bonding interactions with biological targets, highlighting the importance of robust and flexible synthetic methods to access these molecules.[6]

Mechanistic Insights: The Chemistry of C-N Bond Formation

The primary transformation in the synthesis of 4-aminoquinolines from their chloro-precursors is the formation of a carbon-nitrogen bond at the C-4 position. This is predominantly achieved via Nucleophilic Aromatic Substitution (SNAr).

The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The SNAr reaction is the most common method for this synthesis.[3][7] Unlike typical aromatic rings which are electron-rich and undergo electrophilic substitution, the quinoline ring is rendered "electron-poor" by the electron-withdrawing effect of the ring nitrogen. This effect makes the ring susceptible to attack by nucleophiles, especially at the C-2 and C-4 positions.

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The amine nucleophile attacks the electron-deficient carbon atom at the C-4 position, which bears the chlorine leaving group. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the heterocyclic ring.[8][9]

  • Formation of the Meisenheimer Complex: This attack forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[10][11] The electron-withdrawing nature of the quinoline nitrogen is crucial for stabilizing this intermediate.[8]

  • Elimination and Aromatization: The leaving group (chloride) is expelled, and the aromaticity of the quinoline ring is restored to yield the final 4-aminoquinoline product.[9]

SNAr_Mechanism cluster_intermediate Intermediate cluster_product Products Start_Quinoline 4-Chloroquinoline Precursor Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start_Quinoline->Meisenheimer 1. Nucleophilic    Attack Start_Amine Amine (Nucleophile) Product 4-Aminoquinoline Product Meisenheimer->Product 2. Elimination of    Leaving Group Leaving_Group Cl-

Caption: The SNAr mechanism for 4-aminoquinoline synthesis.

Alternative: Palladium-Catalyzed Buchwald-Hartwig Amination

For less reactive amines or more complex substrates, the Buchwald-Hartwig amination offers a powerful alternative.[12] This palladium-catalyzed cross-coupling reaction has a broad substrate scope and often proceeds under milder conditions than traditional SNAr.[7][12] The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to form the C-N bond and regenerate the catalyst.[12]

Synthetic Strategies & Experimental Protocols

A versatile approach to the target 4-aminoquinoline-3-carboxamides involves a multi-step sequence starting from a suitably substituted quinoline core. A common and highly effective strategy involves a late-stage SNAr reaction on a pre-functionalized 4-chloroquinoline-3-carboxamide intermediate.[6]

Synthesis_Workflow Start 6-Bromo-4-chloroquinoline- 3-carboxamide Suzuki Suzuki Coupling (Aryl Boronic Acid, Pd Catalyst) Start->Suzuki Intermediate 6-Aryl-4-chloroquinoline- 3-carboxamide Suzuki->Intermediate Step 1 SNAr Nucleophilic Aromatic Substitution (SNAr) (Primary Amine, Heat/Base) FinalProduct Final Product: 6-Aryl-4-aminoquinoline- 3-carboxamide SNAr->FinalProduct Step 2 Intermediate->SNAr

Caption: A common synthetic workflow for complex derivatives.[6]

Protocol 1: General Procedure for Suzuki Cross-Coupling

This protocol describes the introduction of an aryl group at the C-6 position of a bromo-quinoline precursor, a common strategy for building molecular complexity.[6]

Materials:

  • 6-Bromo-4-chloroquinoline-3-carboxamide (1.0 equiv)

  • Aryl boronic acid or ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture, DMF, or toluene)

Procedure:

  • To a reaction vessel, add the 6-bromo-4-chloroquinoline-3-carboxamide, the aryl boronic acid, and the base.

  • Purge the vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Add the degassed solvent(s) followed by the palladium catalyst.

  • Heat the reaction mixture to the target temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 6-aryl-4-chloroquinoline-3-carboxamide intermediate.

Causality & Expertise:

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Maintaining an inert atmosphere is critical to prevent catalyst degradation and ensure high catalytic activity.

  • Choice of Base and Solvent: The choice of base and solvent system is interdependent and crucial for reaction success. Carbonates are commonly used, with cesium carbonate often providing better results for challenging couplings. Aprotic polar solvents like dioxane or DMF are effective at solubilizing the reactants and promoting the reaction.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol details the final step: the displacement of the C-4 chlorine with a primary amine to furnish the target compound.[3][6]

Materials:

  • 4-Chloroquinoline-3-carboxamide intermediate (from Protocol 1 or other source) (1.0 equiv)

  • Primary amine (1.5 - 5.0 equiv)

  • Solvent (e.g., N-methyl-2-pyrrolidone (NMP), DMSO, or an alcohol like n-butanol)

  • Optional: Base (e.g., K₂CO₃ or triethylamine, if using an amine salt or for certain substrates)

Procedure:

  • In a reaction vessel, dissolve the 4-chloroquinoline-3-carboxamide intermediate in the chosen solvent.

  • Add the primary amine. If the amine is volatile, the reaction should be conducted in a sealed tube or under reflux with a condenser.

  • Heat the mixture to a high temperature (typically 120-180 °C). The use of microwave irradiation can significantly shorten reaction times (e.g., 20-30 minutes at 140-180 °C).[3]

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Once complete, cool the reaction mixture to room temperature.

  • If the product precipitates upon cooling, it can be isolated by filtration. Otherwise, pour the mixture into water or ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water and a non-polar solvent (e.g., diethyl ether or hexanes) to remove impurities.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Causality & Expertise:

  • Solvent Choice: High-boiling point, polar aprotic solvents like NMP or DMSO are excellent choices as they can dissolve a wide range of substrates and achieve the high temperatures often required for SNAr reactions.[3]

  • Excess Amine: Using an excess of the amine not only drives the reaction to completion according to Le Châtelier's principle but can also serve as the base to neutralize the HCl generated in situ.

  • Conventional vs. Microwave Heating: While conventional heating is effective, microwave-assisted synthesis is often preferred for its ability to rapidly and uniformly heat the reaction mixture, leading to dramatically reduced reaction times and often cleaner product profiles.[3]

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions for the key synthetic steps, compiled from various literature sources.

StepPrecursorReagent/NucleophileCatalyst/BaseSolventTemp (°C)TimeYield (%)Reference
Suzuki 6-Bromo-4-chloro-quinolineAryl boronic acidPd(dppf)Cl₂ / K₂CO₃Dioxane/H₂O80-1004-12 h70-95[6]
SNAr 4,7-DichloroquinolineAlkylamineNone (neat amine)n-Butanol13024 h60-85[13]
SNAr 4,7-DichloroquinolineVarious amines(NaOH if needed)DMSO (MW)140-18020-30 min80-95[3]
SNAr 4-Chloro-6-aryl-quinolinePrimary amineNoneNMP14016 h55-90[6]

Troubleshooting and Optimization

  • Low Yield in Suzuki Coupling: If the Suzuki reaction is sluggish, consider using a more active catalyst system (e.g., a palladacycle or a combination of Pd₂(dba)₃ and a phosphine ligand like SPhos). Ensure solvents are rigorously degassed and reagents are anhydrous.

  • No Reaction in SNAr: The C-Cl bond at the 4-position is activated but can be unreactive with electron-rich or sterically hindered amines. Increase the temperature, switch to microwave heating, or consider a transition to a Buchwald-Hartwig protocol which can couple less nucleophilic amines.[7][12]

  • Formation of Side Products: In SNAr reactions, particularly with bifunctional amines, double substitution can be an issue. Using a controlled stoichiometry of the amine can mitigate this. Purification by column chromatography is often necessary to separate the desired mono-substituted product.

Conclusion

The synthesis of 4-aminoquinoline-3-carboxamides from chloro precursors is a well-established yet highly adaptable process central to modern drug discovery. The Nucleophilic Aromatic Substitution (SNAr) reaction remains the workhorse for this transformation, valued for its simplicity and reliability. For more complex targets, a strategic combination of palladium-catalyzed cross-coupling reactions followed by SNAr provides a powerful and flexible route. By understanding the underlying mechanisms and carefully selecting reaction conditions, researchers can efficiently access a diverse library of these medicinally important compounds.

References

  • Bunnett, J. F., & Morath, R. J. (1955). Kinetics and Mechanism of the Reaction of 2,4-Dinitrochlorobenzene with Piperidine in Benzene. Journal of the American Chemical Society. [Link available through institutional access]
  • Delgado, F., Benítez, A., Gotopo, L., & Romero, A. H. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

  • Li, S., et al. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 62(14), 6561-6574. [Link]

  • ResearchGate. (n.d.). Scheme 1 Previous methods for the synthesis of 4-aminoquinoline. [Link]

  • Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]

  • Musso, D. L., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS ONE, 10(10), e0140878. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). The structures of 4-anilinoquinoline-3-carboxamide derivatives and their anticancer activity. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • University of Liverpool Repository. (n.d.). THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUINOLINE ANTIMALARIALS. [Link]

  • ACS Publications. (n.d.). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. [Link available through institutional access]
  • ResearchGate. (n.d.). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. [Link]

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]

  • Purdue University. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION. [Link available through institutional access]
  • Organic-Synthesis.org. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • PubMed. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity. [Link]

  • Barlaam, B., et al. (2016). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry, 59(12), 5889-5907. [Link]

  • Scilit. (n.d.). Antimalarials: Synthesis of 4‐aminoquinolines that circumvent drug resistance in malaria parasites. [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of quinoline‐3‐carboxamides. [Link]

  • Taylor & Francis. (n.d.). 4-Aminoquinoline – Knowledge and References. [Link]

  • ResearchGate. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity. [Link]

Sources

Application

Application Note: Catalytic Hydrogenation Protocols for 4-Chloroquinoline-3-carboxamide

Executive Summary 4-Chloroquinoline-3-carboxamide (CAS 476193-87-0) is a highly versatile heterocyclic building block, prominently utilized in the discovery and synthesis of potent Ataxia Telangiectasia Mutated (ATM) kin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloroquinoline-3-carboxamide (CAS 476193-87-0) is a highly versatile heterocyclic building block, prominently utilized in the discovery and synthesis of potent Ataxia Telangiectasia Mutated (ATM) kinase inhibitors, such as AZD0156[1],[2]. During late-stage functionalization or scaffold modification, researchers often need to subject this compound to catalytic hydrogenation.

The primary challenge lies in chemoselectivity . The molecule contains two highly reactive sites under reductive conditions:

  • The labile C4–Cl bond , which is prone to hydrodehalogenation.

  • The nitrogen-containing heteroaromatic ring , which can be reduced to a 1,2,3,4-tetrahydroquinoline derivative.

This application note provides field-proven, self-validating protocols to selectively drive the reaction down either pathway, detailing the causality behind catalyst selection, additive effects, and thermodynamic control.

Mechanistic Insights: Controlling Chemoselectivity

Pathway A: Chemoselective Hydrodehalogenation

To isolate quinoline-3-carboxamide (retaining the aromatic ring while removing the chlorine), Palladium on Carbon (Pd/C) is the catalyst of choice[3]. Palladium exhibits a low kinetic barrier for oxidative addition into aryl C–Cl bonds.

  • The Causality of the Base: During hydrodehalogenation, stoichiometric equivalents of hydrochloric acid (HCl) are generated. If left unneutralized, HCl will protonate the quinoline nitrogen, altering its electronic properties, and rapidly poison the Pd catalyst surface[4]. The addition of a mild base (e.g., Triethylamine or Sodium Acetate) acts as an acid scavenger, driving the thermodynamic equilibrium forward and preserving catalyst turnover.

Pathway B: Heteroaromatic Ring Reduction

Synthesizing 1,2,3,4-tetrahydroquinoline-3-carboxamide requires bypassing the reactive C–Cl bond (if halogen retention is desired) or reducing both sites simultaneously.

  • The Causality of Catalyst Selection: Standard Pd/C will indiscriminately cleave the C–Cl bond before ring reduction occurs. To achieve selective ring reduction, transition metal catalysts such as Ruthenium (Ru/C), chiral Iridium-diamine complexes[5], or augmented Cobalt-salen complexes[6],[7] are required. These metals preferentially coordinate to the π -system of the heteroaromatic ring rather than undergoing oxidative addition into the C–Cl bond. Because breaking the aromaticity of the pyridine ring requires significant activation energy, these reactions typically require elevated hydrogen pressures (30–50 bar) and higher temperatures[7].

ReactionPathways SM 4-Chloroquinoline- 3-carboxamide Dehalo Quinoline- 3-carboxamide SM->Dehalo Pd/C, H2, Et3N (Hydrodehalogenation) RingRed 1,2,3,4-Tetrahydroquinoline- 3-carboxamide SM->RingRed Ir or Co cat., H2 (Ring Reduction)

Caption: Reaction pathways for 4-chloroquinoline-3-carboxamide under different catalytic conditions.

Quantitative Data & Catalyst Selection

The following table summarizes the optimized parameters for directing the hydrogenation of 4-chloroquinoline derivatives based on empirical data[5],[7],[4],[3]:

Catalyst SystemH₂ PressureSolventAdditiveTemp (°C)Primary PathwayHalogen Retention
10% Pd/C 1–3 barMeOHEt₃N (1.5 eq)25HydrodehalogenationNo
5% Ru/C 50 barEtOHNone80Ring ReductionPoor (Mixture)
Ir-diamine complex 30 barTHFNone25Asymmetric Ring ReductionYes
Co-salen complex 30 barTHFNone100Ring ReductionYes

Experimental Protocols

Workflow Step1 1. Reaction Setup Load substrate, catalyst, and base into reactor Step2 2. Inertion & Purge Purge with N2 (3x), then H2 (3x) Step1->Step2 Step3 3. Hydrogenation Pressurize H2, heat, and stir at set RPM Step2->Step3 Step4 4. Workup Filter catalyst (Celite), concentrate filtrate Step3->Step4 Step5 5. Purification Recrystallization or Chromatography Step4->Step5

Caption: Step-by-step workflow for the catalytic hydrogenation of quinoline derivatives.

Protocol A: Chemoselective Hydrodehalogenation (Pd/C)

This protocol is designed to quantitatively remove the 4-chloro group while leaving the quinoline core intact.

  • Preparation: In a clean, dry 100 mL round-bottom flask or Parr shaker bottle, dissolve 4-Chloroquinoline-3-carboxamide (1.0 eq, 10 mmol) in 50 mL of anhydrous Methanol.

  • Additive Loading: Add Triethylamine (1.5 eq, 15 mmol) to the solution. Self-Validation Check: Ensure the pH of the solution is basic before proceeding.

  • Catalyst Addition: Carefully add 10% Pd/C (0.05 eq Pd, typically ~500 mg of 50% wet catalyst). Safety: Dry Pd/C is highly pyrophoric. Always add the catalyst to the solvent under an inert atmosphere, or use wet Pd/C.

  • Purging: Seal the vessel. Evacuate the atmosphere and backfill with Nitrogen (repeat 3 times). Evacuate and backfill with Hydrogen gas (repeat 3 times).

  • Reaction: Maintain the H₂ pressure at 1 atm (via a double-layered balloon) or up to 3 bar in a Parr shaker. Stir vigorously (800 RPM) at 25 °C for 2–4 hours.

  • Monitoring: Monitor the reaction via LC-MS. The mass shift from [M+H]+ 207 (SM) to[M+H]+ 173 (Product) indicates completion.

  • Workup: Purge the vessel with Nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C. Wash the Celite pad with additional Methanol (2 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃ to remove triethylamine hydrochloride salts. Dry the organic layer over Na₂SO₄, filter, and evaporate to yield pure quinoline-3-carboxamide.

Protocol B: High-Pressure Ring Reduction (Co-Salen or Ir-Complex)

This protocol reduces the heteroaromatic ring to a 1,2,3,4-tetrahydroquinoline while minimizing C–Cl bond cleavage.

  • Preparation: In a high-pressure stainless-steel autoclave, add 4-Chloroquinoline-3-carboxamide (1.0 eq, 5 mmol) and the selected catalyst (e.g., Co-salen complex, 5 mol%)[7].

  • Solvent: Add 30 mL of anhydrous THF. Base is generally omitted to prevent unwanted SNAr side reactions or base-catalyzed dehalogenation.

  • Purging & Pressurization: Seal the autoclave. Purge with Nitrogen (3 times, 10 bar), followed by Hydrogen (3 times, 10 bar). Finally, pressurize the reactor to 30 bar with H₂.

  • Reaction: Heat the autoclave to 100 °C (for Co-salen) or maintain at 25 °C (for highly active Ir-complexes). Stir at 1000 RPM to ensure optimal gas-liquid mass transfer. Allow the reaction to proceed for 12–16 hours.

  • Workup: Cool the reactor to room temperature and carefully vent the hydrogen gas. Purge with Nitrogen.

  • Isolation: Filter the mixture through a short silica plug to remove the metal catalyst, eluting with Ethyl Acetate. Concentrate the filtrate and purify via flash column chromatography to isolate the 4-chloro-1,2,3,4-tetrahydroquinoline-3-carboxamide.

Sources

Method

Application Note: Solid-Phase Combinatorial Synthesis of Quinoline-3-Carboxamide Libraries

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Scaffold Focus: Quinoline-3-carboxamides (Q3Cs)...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Scaffold Focus: Quinoline-3-carboxamides (Q3Cs)

Introduction & Biological Rationale

The quinoline-3-carboxamide (Q3C) scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting profound immunomodulatory, anti-angiogenic, and anti-tumor properties. Prototypical derivatives such as roquinimex (Linomide), laquinimod, and tasquinimod have demonstrated clinical efficacy in treating autoimmune diseases and castration-resistant prostate cancer [1, 2].

Mechanistically, specific Q3Cs act as allosteric modulators. For instance, tasquinimod binds directly to the zinc-finger domain of HDAC4, preventing the formation of the HDAC4/NCoR1/HDAC3 corepressor complex. This disruption downregulates HIF-1α and MEF-2 signaling pathways, ultimately starving the tumor of angiogenic factors [2]. Furthermore, recent bioisosteric modifications of the Q3C core have yielded highly potent inhibitors of the ABCG2 (Breast Cancer Resistance Protein) efflux pump, a primary driver of multidrug resistance in oncology [1].

To rapidly explore the Structure-Activity Relationship (SAR) of this scaffold, Solid-Phase Synthesis (SPS) is the premier methodology. SPS enables the parallel generation of highly diverse Q3C libraries, bypassing the need for laborious intermediate purifications.

Pathway Q3C Quinoline-3-Carboxamide (e.g., Tasquinimod) HDAC4 HDAC4 Target Q3C->HDAC4 Allosteric Binding Complex HDAC4/NCoR1/HDAC3 Corepressor Complex HDAC4->Complex Prevents Formation HIF1A HIF-1α / MEF-2 Signaling Complex->HIF1A Transcriptional Disruption Angiogenesis Tumor Angiogenesis & Metastasis HIF1A->Angiogenesis Downregulation

Figure 1: Mechanism of action for Q3C-mediated tumor angiogenesis suppression via HDAC4 inhibition.

Solid-Phase Synthesis Strategy & Causality

The combinatorial generation of Q3Cs requires a strategy that allows late-stage diversification at both the 3-carboxamide nitrogen and the quinoline ring (e.g., positions 6 or 7).

Resin Selection (The BAL Strategy): Instead of attaching the quinoline core directly to the resin, we utilize a Backbone Amide Linker (BAL) anchored to a polystyrene matrix. The BAL strategy involves immobilizing an amine onto an aldehyde-functionalized resin via reductive amination. Causality: This approach leaves the amine nitrogen available for acylation with various quinoline-3-carboxylic acids. Upon final acidic cleavage, the linker yields a secondary or tertiary amide, allowing immense diversity at the amide substituent—a critical region for ABCG2 and CETP inhibition [1, 3].

Coupling Chemistry: Quinoline-3-carboxylic acids can be electronically deactivated and sterically hindered. Standard carbodiimide chemistry (EDC/HOBt) often results in incomplete conversions. Causality: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA. HATU forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which accelerates aminolysis and minimizes epimerization, ensuring >95% coupling efficiency on the solid support.

Late-Stage Diversification: By utilizing a halogenated quinoline core (e.g., 6-bromoquinoline-3-carboxylic acid), we introduce a handle for on-resin Suzuki-Miyaura cross-coupling. Causality: Performing palladium-catalyzed cross-coupling on-resin allows the introduction of diverse aryl/heteroaryl groups (biphenyl bioisosteres) immediately prior to cleavage, maximizing library diversity from a single batch of coupled resin[1].

SPS_Workflow Resin BAL Resin (Reductive Amination) Coupling Amide Coupling (6-Br-Q3C + HATU) Resin->Coupling Suzuki Suzuki-Miyaura Cross-Coupling (Pd) Coupling->Suzuki Cleavage TFA Cleavage (Global Deprotection) Suzuki->Cleavage Product Diverse Q3C Library Output Cleavage->Product

Figure 2: Four-step Solid-Phase Synthesis workflow for generating diverse Q3C libraries.

Experimental Protocols

Self-Validation Note: Each step below includes a colorimetric or analytical checkpoint. Do not proceed to the subsequent step unless the validation criteria are met.

Preparation of Amine-Functionalized BAL Resin
  • Swelling: Suspend BAL-aldehyde resin (1.0 equiv, typical loading 0.8 mmol/g) in anhydrous Dichloromethane (DCM) for 30 minutes. Drain.

  • Imine Formation: Add a solution of the desired primary amine (5.0 equiv) in 1% acetic acid/DMF. Shake at room temperature (RT) for 2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3, 10.0 equiv) directly to the suspension. Shake at RT for 16 hours.

  • Washing: Drain and wash the resin sequentially with DMF (3x), Methanol (MeOH) (3x), and DCM (3x).

  • Validation: Perform a chloranil test. A dark blue/green bead color indicates the successful formation of a secondary amine.

On-Resin Amidation with Quinoline-3-Carboxylic Acid
  • Activation: In a separate vial, dissolve 6-bromoquinoline-3-carboxylic acid (3.0 equiv) and HATU (2.9 equiv) in anhydrous DMF. Add DIPEA (6.0 equiv). Stir for 5 minutes to pre-form the active HOAt ester.

  • Coupling: Add the activated mixture to the amine-functionalized BAL resin. Shake at RT for 12 hours.

  • Washing: Drain the reaction mixture. Wash the resin with DMF (4x), DCM (4x), and MeOH (2x).

  • Validation: Perform a chloranil test. The beads must remain colorless/yellow. If beads are blue, repeat the coupling step (double coupling) to ensure quantitative conversion.

On-Resin Suzuki-Miyaura Cross-Coupling
  • Degassing: Suspend the coupled resin in a degassed mixture of DMF and 2M aqueous Na2CO3 (ratio 4:1 v/v).

  • Reagent Addition: Add the desired arylboronic acid (5.0 equiv) and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.1 equiv).

  • Reaction: Flush the reaction vessel with Argon. Heat the suspension to 85°C for 18 hours with gentle agitation.

  • Washing (Critical Step): Drain and wash extensively to remove palladium byproducts: DMF (3x), H2O (3x), DMF (3x), 0.5% sodium diethyldithiocarbamate in DMF (to scavenge Pd, 3x), MeOH (3x), and DCM (3x).

Cleavage and Purification
  • Cleavage: Treat the dried resin with a cleavage cocktail of Trifluoroacetic Acid (TFA) / Triisopropylsilane (TIPS) / H2O (95:2.5:2.5 v/v/v) for 2 hours at RT.

  • Filtration: Filter the resin and collect the filtrate. Wash the resin twice with neat TFA.

  • Precipitation: Concentrate the combined filtrates under a stream of nitrogen to 10% of the original volume. Add cold diethyl ether to precipitate the Q3C product.

  • Isolation: Centrifuge, decant the ether, and dry the pellet under vacuum. Purify via preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Quantitative Data & Reaction Optimization

The following table summarizes the optimization of the coupling and cleavage conditions, demonstrating the causality behind the selected SOP parameters.

Reaction StepCondition TestedConversion / Yield (%)Observation / Causality
Amide Coupling EDC/HOBt, DMF, 24h45%Poor activation of sterically hindered quinoline core.
Amide Coupling HATU/DIPEA, DMF, 12h>95%Superior HOAt ester formation drives rapid aminolysis.
Suzuki Coupling Pd(OAc)2, K2CO3, 60°C60%Insufficient penetration into the polystyrene matrix.
Suzuki Coupling Pd(PPh3)4, Na2CO3, 85°C>90%Optimal swelling in DMF/H2O; Pd(0) catalyst highly effective.
Cleavage 50% TFA in DCM, 1h75%Incomplete cleavage from BAL linker.
Cleavage 95% TFA / 2.5% TIPS, 2h>98%TIPS scavenges carbocations, preventing re-alkylation.

Table 1: Optimization metrics for the solid-phase synthesis of Q3C derivatives.

References

  • Ochoa-Puentes, C., Bauer, S., Kühnle, M., Bernhardt, G., Buschauer, A., & König, B. (2013). Benzanilide–Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators. ACS Medicinal Chemistry Letters, 4(4), 393–396. Available at:[Link]

  • Isaacs, J. T., et al. (2013). Third Generation Quinoline-3-Carboxamide Transcriptional Disrupter of HDAC4, HIF-1α, and MEF-2 Signaling for Metastatic Castration-Resistant Prostate Cancer. The Prostate, 73(1), 1-16. Available at:[Link]

  • Li, W.-Y., et al. (2012). Quinoline-3-carboxamide Derivatives as Potential Cholesteryl Ester Transfer Protein Inhibitors. Molecules, 17(5), 5400-5413. Available at:[Link]

  • Kerru, N., et al. (2021). Thiamine hydrochloride (VB1) in aqueous media catalyzed the synthesis of polysubstituted quinolines via a one-pot strategy: a combined experimental and theoretical investigation. RSC Advances, 11, 105076. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Chloroquinoline-3-carboxamide

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 4-chloroquinoline-3-carboxamide. The quinoline scaffold is a cornerstone in me...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 4-chloroquinoline-3-carboxamide. The quinoline scaffold is a cornerstone in medicinal chemistry, and its effective synthesis is paramount. This document moves beyond simple protocols to provide in-depth, experience-driven insights into common challenges, offering logical, evidence-based solutions to improve reaction yields and product purity.

Overview of the Primary Synthetic Pathway

The most reliable and commonly adapted route to 4-chloroquinoline-3-carboxamide involves a multi-step sequence starting from a substituted aniline. The Gould-Jacobs reaction is a foundational method for constructing the quinoline core, which is then functionalized through chlorination and amidation.[1] This pathway offers a logical progression and utilizes readily available starting materials.

The overall workflow can be summarized as follows:

  • Condensation: An aniline is reacted with diethyl ethoxymethylenemalonate (DEMM) to form an enamine intermediate.

  • Thermal Cyclization: The intermediate undergoes high-temperature cyclization to form an ethyl 4-hydroxyquinoline-3-carboxylate.

  • Chlorination: The 4-hydroxy group is converted to the target 4-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).

  • Amidation: The ethyl ester at the 3-position is converted to the final carboxamide.

cluster_main Primary Synthesis Workflow for 4-Chloroquinoline-3-carboxamide A Aniline + Diethyl Ethoxymethylenemalonate B Ethyl 4-Hydroxyquinoline- 3-carboxylate A->B  Gould-Jacobs Reaction (Condensation & Cyclization)   C Ethyl 4-Chloroquinoline- 3-carboxylate B->C  Chlorination (e.g., POCl₃)   D 4-Chloroquinoline- 3-carboxamide (Target) C->D  Amidation (e.g., NH₃/EtOH)   cluster_workflow General Troubleshooting Workflow for Low Yield start Low Yield Observed q1 Which step has low yield? start->q1 step1 Step 1: Cyclization q1->step1 Gould-Jacobs step2 Step 2: Chlorination q1->step2 POCl₃ step3 Step 3: Amidation q1->step3 NH₃/Ester check1 Verify: 1. Reaction Temperature (>250 °C) 2. Purity of Aniline/DEMM 3. Completion of pre-condensation step1->check1 check2 Verify: 1. Freshness/Anhydrous POCl₃ 2. Reaction Temperature (~100 °C) 3. Effective Workup/Neutralization step2->check2 check3 Verify: 1. Sealed Reaction Vessel 2. Saturated NH₃ Solution 3. Sufficient Heating Time/Temp. step3->check3 end Yield Optimized check1->end check2->end alt_path Consider Alternative: Hydrolyze ester to acid, then use amide coupling agent. check3->alt_path check3->end alt_path->end

Sources

Optimization

Minimizing hydrolysis side-products during quinoline chlorination

Welcome to the technical support center for quinoline chlorination. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of quinoline chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for quinoline chlorination. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of quinoline chemistry. Our goal is to provide you with in-depth, field-proven insights to help you minimize the formation of hydrolysis side-products during your chlorination experiments, thereby improving your yield, purity, and overall process efficiency.

This center is structured into two main sections: a comprehensive Troubleshooting Guide to address specific issues you may encounter in the lab, and a detailed Frequently Asked Questions (FAQs) section for a broader understanding of the underlying chemical principles.

Troubleshooting Guide: Minimizing Hydrolysis Side-Products

This section is formatted to help you quickly identify and solve common problems encountered during the chlorination of quinoline.

Issue 1: High Levels of Hydroxyquinoline Impurities Detected in the Final Product

Symptoms:

  • NMR or Mass Spectrometry data indicates the presence of one or more hydroxyquinoline isomers.

  • HPLC analysis shows an additional peak with a different retention time than the expected chloroquinoline product.[1]

  • The isolated yield of the desired chloroquinoline is significantly lower than expected.

Root Cause Analysis:

The presence of hydroxyquinolines is a classic sign that hydrolysis has occurred, either of the chlorinated quinoline product or the chlorinating agent itself. The most common cause is the presence of water under conditions that favor nucleophilic aromatic substitution (SNAr).[2][3]

Mechanism of Hydrolysis Side-Product Formation:

The conversion of a chloroquinoline to a hydroxyquinoline is a nucleophilic aromatic substitution reaction. The electron-deficient quinoline ring is susceptible to attack by nucleophiles, such as water or hydroxide ions. The presence of electron-withdrawing groups on the ring can further activate it towards this reaction.[4]

cluster_0 Nucleophilic Aromatic Substitution (SNAr) of Chloroquinoline Chloroquinoline Chloroquinoline Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) Chloroquinoline->Meisenheimer + OH⁻ (from H₂O/base) Hydroxyquinoline Hydroxyquinoline Meisenheimer->Hydroxyquinoline - Cl⁻

Caption: SNAr mechanism for the hydrolysis of chloroquinoline.

Solutions:

  • Strict Anhydrous Conditions:

    • Action: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.

    • Rationale: Water is the primary nucleophile for hydrolysis. Eliminating it from the reaction environment is the most direct way to prevent the formation of hydroxyquinolines.

  • Control of pH During Workup:

    • Action: During the workup, if a basic wash is required, use a mild, non-aqueous base or perform the wash at low temperatures. Neutralize acidic reaction mixtures carefully with a saturated solution of a weak base like sodium bicarbonate.[5]

    • Rationale: Strongly basic conditions (high pH) generate hydroxide ions (OH⁻), which are much stronger nucleophiles than water, significantly accelerating the rate of hydrolysis.[6]

  • Choice of Chlorinating Agent:

    • Action: Consider using a chlorinating agent that does not produce acidic byproducts upon hydrolysis. For example, instead of phosphorus oxychloride (POCl₃), which can hydrolyze to phosphoric and hydrochloric acid, N-chlorosuccinimide (NCS) in a non-protic solvent might be a suitable alternative.

    • Rationale: The hydrolysis of some chlorinating agents can create a highly acidic microenvironment, which can catalyze the hydrolysis of the chloroquinoline product.[7]

  • Temperature Control:

    • Action: Run the chlorination reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely using TLC or HPLC.

    • Rationale: Higher temperatures can provide the activation energy needed for the hydrolysis side-reaction to occur at a significant rate.

Issue 2: Inconsistent Reaction Yields and Multiple Unidentified Byproducts

Symptoms:

  • Significant batch-to-batch variability in the yield of chloroquinoline.

  • Complex chromatograms with multiple peaks that are difficult to identify.

  • Formation of tar-like substances in the reaction mixture.

Root Cause Analysis:

This issue often points to the decomposition of the chlorinating agent, especially when using reactive compounds like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), particularly in the presence of amide-containing solvents like N,N-dimethylformamide (DMF).

Mechanism of Reagent Decomposition and Side Reactions:

The Vilsmeier-Haack reaction, often used for the synthesis of 2-chloro-3-formylquinolines, involves the formation of the Vilsmeier reagent from POCl₃ and DMF.[8][9] If not properly controlled, this reagent can lead to a variety of side reactions. Excess POCl₃ can also react with trace moisture to produce HCl and phosphoric acid, which can catalyze further unwanted reactions.[5][7]

cluster_1 Troubleshooting Workflow for Inconsistent Yields Start Inconsistent Yields & Multiple Byproducts CheckReagents Verify Anhydrous Reagents & Solvents Start->CheckReagents CheckTemp Optimize Reaction Temperature CheckReagents->CheckTemp If problem persists Success Consistent High Yield of Chloroquinoline CheckReagents->Success Problem Solved Workup Refine Workup Procedure (pH control) CheckTemp->Workup If problem persists CheckTemp->Success Problem Solved Alternative Consider Alternative Chlorination Method Workup->Alternative If problem persists Workup->Success Problem Solved Alternative->Success Problem Solved

Caption: A logical workflow for troubleshooting inconsistent yields.

Solutions:

  • Optimize Vilsmeier-Haack Conditions:

    • Action: When using the Vilsmeier-Haack reaction, carefully control the stoichiometry of POCl₃ and DMF. Add POCl₃ dropwise at a low temperature (0-5 °C) to control the exothermic formation of the Vilsmeier reagent.[10]

    • Rationale: Uncontrolled addition can lead to localized heating and decomposition of the reagent, resulting in side-product formation.

  • Purification of Reagents:

    • Action: Ensure that DMF is anhydrous and that POCl₃ is freshly distilled before use.

    • Rationale: Impurities in the starting materials can act as catalysts for decomposition pathways.

  • Careful Workup Procedure:

    • Action: Quench the reaction mixture by slowly adding it to a vigorously stirred mixture of ice and water. This "reverse quench" helps to dissipate the heat from the hydrolysis of excess POCl₃.[5]

    • Rationale: A controlled quench prevents a rapid, exothermic reaction that can lead to the degradation of the desired product.

  • Consider Alternative Synthetic Routes:

    • Action: If direct chlorination proves consistently problematic, explore alternative methods for introducing the chloro-substituent. For example, a Sandmeyer reaction from an aminoquinoline or synthesis from a pre-chlorinated aniline precursor via a Skraup or Doebner-von Miller reaction might offer a more controlled pathway.[11]

    • Rationale: Some synthetic routes are inherently less prone to the side reactions that plague direct chlorination.

Frequently Asked Questions (FAQs)

Q1: Which is more susceptible to hydrolysis, 2-chloroquinoline or 4-chloroquinoline?

A1: Generally, 4-chloroquinoline is more reactive towards nucleophilic substitution than 2-chloroquinoline.[12] This is due to the greater ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 position. Therefore, you can expect 4-chloroquinoline to be more prone to hydrolysis under similar conditions.

Q2: What is the optimal pH for preventing hydrolysis during the workup of a quinoline chlorination reaction?

A2: The optimal pH is as close to neutral (pH 7) as possible while still allowing for the effective separation of your product. Strongly acidic conditions can protonate the quinoline nitrogen, which can influence its solubility and reactivity, while strongly basic conditions will significantly increase the rate of hydrolysis. A careful wash with a saturated sodium bicarbonate solution (pH ~8) is often a good compromise.[5]

Q3: Can the choice of solvent influence the extent of hydrolysis?

A3: Absolutely. Protic solvents, such as water, alcohols, and to some extent even wet aprotic solvents, can participate in hydrolysis. Using a dry, non-polar, aprotic solvent like toluene or dichloromethane for the reaction and extraction will minimize the chances of hydrolysis.

Q4: How can I detect and quantify low levels of hydroxyquinoline impurities?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.[1] A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. UV detection is typically used, as both quinolines and hydroxyquinolines are chromophoric. Developing a method with a gradient elution can help to resolve the chloro- and hydroxy-isomers effectively. For structural confirmation of the impurity, LC-MS can be employed.[11]

Example HPLC Protocol for Separation of Chloro- and Hydroxyquinoline
ParameterRecommended Setting
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Note: This is a general starting protocol and may require optimization for specific isomers and sample matrices.

Q5: Are there modern, more selective methods for quinoline chlorination that are less prone to hydrolysis?

A5: Yes, several modern methods offer improved selectivity and milder reaction conditions. For instance, the use of quinoline N-oxides as precursors allows for regioselective chlorination at the C2 position under milder conditions than direct chlorination of quinoline.[13] Additionally, transition-metal-catalyzed C-H activation/chlorination reactions are an emerging area that can provide high regioselectivity, although these methods may require more specialized catalysts and conditions.

References

  • Wang, Y., et al. (2021). Oxidation of chloroquine drug by ferrate: Kinetics, reaction mechanism and antibacterial activity. Ecotoxicology and Environmental Safety, 208, 111681. [Link]

  • Lorkue, C., et al. (2020). pH-dependence of the Plasmodium falciparum chloroquine resistance transporter is linked to the transport cycle. Nature Communications, 11, 4133. [Link]

  • US Patent 3,691,171. (1972). Process for making 2-hydroxyquinoline-4-carboxylic acids.
  • Mašát, M., & Krutošíková, A. (2006). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Collection of Czechoslovak Chemical Communications, 71(10), 1469-1478. [Link]

  • Wikipedia. (2023). Nucleophilic aromatic substitution. [Link]

  • ChemBK. (2024). Phosphorus oxychloride. [Link]

  • Li, Y., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports, 11, 8017. [Link]

  • Oreate AI. (2025). The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis. [Link]

  • Savarino, A., et al. (2014). Pharmacology of Chloroquine and Hydroxychloroquine. In Malaria: Drugs, Disease and Post-genomic Biology. Humana Press. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Chloroquinoline-4-carbonyl chloride on Newcrom R1 HPLC column. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • US Patent Application US20090131653A1. (2009). Generation of Phosphorus Oxychloride as by-Product from Phosphorus Pentachloride and DMF and its Use for Chlorination Reaction by Converting Into Vilsmeier-Haack Reagent.
  • Gessner, A., et al. (2018). pH dependence of intracellular [³H]chloroquine accumulation (a) and... ResearchGate. [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. [Link]

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. [Link]

  • De Luca, L. (2022). CHAPTER 14: Phosphorus Oxychloride: Production and Use. In Green Chemistry. De Gruyter. [Link]

  • US Patent 5,115,103. (1992). Process for the preparation of 2-hydroxypyridine or quinoline compounds.
  • Li, J., et al. (2021). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. Molecules, 26(2), 350. [Link]

  • Request PDF. (n.d.). Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh3/Cl3CCN. [Link]

  • Patsnap Eureka. (2009). Generation of Phosphorus Oxychloride as by-Product from Phosphorus Pentachloride and DMF and its Use for Chlorination Reaction by Converting Into Vilsmeier-Haack Reagent. [Link]

  • de Abreu, F. C., et al. (2018). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. Journal of Pharmaceutical and Biomedical Analysis, 159, 24-33. [Link]

  • New Journal of Chemistry. (n.d.). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. [Link]

  • D'Ambrosio, A., et al. (2022). Reaction Chemistry & Engineering. IRIS . [Link]

  • Capparelli, R., et al. (2018). Development of a novel ion-pairing HPLC-FL method for the separation and quantification of hydroxychloroquine and its metabolites in whole blood. Journal of Pharmaceutical and Biomedical Analysis, 154, 323-330. [Link]

  • Frontiers. (n.d.). Transition-metal-free approach to quinolines via direct oxidative cyclocondensation reaction of N,N-dimethyl enaminones with o-aminobenzyl alcohols. [Link]

  • US Patent 3,567,732. (1971).
  • Georgia Southern University. (n.d.). Regioselective Electrolytic 5,8-Difluorination of Quinolines. [Link]

  • Kim, C. K., & Chung, S. K. (2007). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Bulletin of the Korean Chemical Society, 28(10), 1835-1836. [Link]

  • ResearchGate. (n.d.). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization of 4-Chloroquinoline-3-carboxamide

Welcome to the technical support center for the purification of 4-Chloroquinoline-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-Chloroquinoline-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the recrystallization of this compound. Our goal is to equip you with the knowledge to overcome common purification challenges and achieve high-purity crystalline material.

Introduction to Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds. The core principle relies on the differential solubility of a compound in a given solvent at varying temperatures.[1] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature.[2] As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of 4-Chloroquinoline-3-carboxamide.

Issue 1: The compound "oils out" instead of crystallizing.

  • Probable Cause: The melting point of your compound may be lower than the boiling point of the chosen solvent, causing it to melt before dissolving.[3] Alternatively, the solution might be cooling too rapidly, or there's a high concentration of impurities.[3]

  • Suggested Solutions:

    • Select a lower-boiling point solvent: If the compound is melting, switch to a solvent with a boiling point below the melting point of 4-Chloroquinoline-3-carboxamide.

    • Ensure slow cooling: Allow the hot, filtered solution to cool gradually to room temperature before placing it in an ice bath. Rapid cooling can shock the solution and promote oiling out.[3][4]

    • Reduce impurity load: If the crude material is highly impure, consider a preliminary purification step like column chromatography before recrystallization.[3]

    • Use a mixed solvent system: Dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble) and then slowly add a "poor" hot solvent (in which it is less soluble) until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly.

Issue 2: Poor or no crystal formation upon cooling.

  • Probable Cause: The solution may not be sufficiently saturated, meaning too much solvent was used.[4] It's also possible the compound is too soluble in the chosen solvent, even at low temperatures.

  • Suggested Solutions:

    • Induce crystallization:

      • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]

      • Seeding: If you have a small amount of pure crystalline product, add a "seed crystal" to the cooled solution to initiate crystallization.[3]

    • Concentrate the solution: If too much solvent was added, gently heat the solution to evaporate some of the solvent and increase the concentration of the compound.[4] Be careful not to evaporate too much, as this can lead to the precipitation of impurities.

    • Re-evaluate your solvent choice: The ideal solvent is one in which your compound has low solubility at room temperature and high solubility at its boiling point.[5] If your compound remains soluble even after cooling, the solvent is not suitable.

Issue 3: Low recovery of the purified compound.

  • Probable Cause: Too much solvent was used during the initial dissolution, or the compound has significant solubility in the cold solvent.[3] Premature crystallization during hot filtration can also lead to product loss.

  • Suggested Solutions:

    • Minimize solvent usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding solvent in small portions while the solution is at a gentle boil can help achieve this.[5]

    • Optimize cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.

    • Wash with ice-cold solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.[6]

    • Prevent premature crystallization: During hot filtration, use a pre-warmed funnel and filter paper to prevent the solution from cooling and crystallizing prematurely.[2]

Issue 4: The recrystallized product is still impure.

  • Probable Cause: The chosen solvent may not effectively differentiate between the target compound and the impurities. It's also possible that the cooling process was too rapid, trapping impurities within the crystal lattice.[4]

  • Suggested Solutions:

    • Solvent screening: Test a variety of solvents with different polarities to find one that selectively dissolves the impurities while having the desired solubility profile for your compound.

    • Decolorization: If the solution is colored by impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your product.

    • Slow cooling: As mentioned previously, slow cooling is crucial for the formation of pure crystals.[7]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for recrystallizing 4-Chloroquinoline-3-carboxamide?

Given the presence of a quinoline ring and an amide group, polar solvents are a good starting point.[8] Consider screening the following:

  • Alcohols: Ethanol or methanol can be effective.[9]

  • Ketones: Acetone is a common choice.[8]

  • Esters: Ethyl acetate is another viable option.[2]

  • Nitriles: Acetonitrile often yields good results for amide compounds.[8]

It is highly recommended to perform small-scale solubility tests with your crude material in various solvents to identify the most suitable one.[7]

Q2: How do I perform a small-scale solvent test?

  • Place a small amount (e.g., 20-30 mg) of your crude 4-Chloroquinoline-3-carboxamide into a small test tube.

  • Add a few drops of the solvent and observe the solubility at room temperature. An ideal solvent will show low solubility.

  • Gently heat the test tube and continue adding the solvent dropwise until the solid dissolves.

  • Allow the solution to cool to room temperature and then place it in an ice bath.

  • Observe the formation of crystals. A good solvent will result in the formation of a significant amount of crystalline solid.

Q3: When should I consider using a mixed solvent system?

A mixed solvent system is useful when no single solvent provides the ideal solubility characteristics.[7] This typically involves a "good" solvent in which your compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble. The two solvents must be miscible. Common pairs include ethanol/water, acetone/water, and ethyl acetate/hexanes.[10]

Q4: My compound is a solid, but it's not crystalline. How can I improve this?

If your product is an amorphous solid, recrystallization is still the primary method to induce crystallinity. If direct recrystallization is challenging, consider dissolving the compound and precipitating it by adding an anti-solvent. For basic compounds like quinoline derivatives, salt formation can be an effective method to obtain a crystalline solid.[11] This involves dissolving the compound in a suitable solvent and adding an acid (e.g., HCl in isopropanol) to precipitate the corresponding salt.[11]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Dissolution: Place the crude 4-Chloroquinoline-3-carboxamide in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture to a gentle boil with stirring.[5] Continue adding small portions of hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and then add a small amount of activated charcoal.[1] Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.[2]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature.[5] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.[6]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.[2]

Protocol 2: Mixed Solvent Recrystallization
  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (anti-solvent) dropwise until you observe persistent cloudiness (turbidity).

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the Single Solvent Recrystallization protocol.

Data Presentation

Table 1: Common Recrystallization Solvents and Their Properties

SolventBoiling Point (°C)PolarityNotes
Ethanol78PolarGood for many amide and heterocyclic compounds.[8]
Methanol65PolarSimilar to ethanol but with a lower boiling point.
Acetone56PolarA versatile solvent for a range of polarities.[8]
Ethyl Acetate77Medium PolarityOften used for compounds with intermediate polarity.[2]
Acetonitrile82PolarCan be very effective for amides.[8]
Toluene111Non-polarMay be useful in mixed solvent systems.
Hexanes~69Non-polarTypically used as an anti-solvent.[6]
Water100Very PolarCan be used as an anti-solvent with polar organic solvents.[12]

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No sol_a Use lower BP solvent Slow cooling Pre-purify oiling_out->sol_a Yes low_recovery Low Recovery? no_crystals->low_recovery No sol_b Induce crystallization (scratch/seed) Concentrate solution no_crystals->sol_b Yes impure_product Product Still Impure? low_recovery->impure_product No sol_c Minimize solvent Wash with cold solvent Pre-warm funnel low_recovery->sol_c Yes success Pure Crystalline Product impure_product->success No sol_d Re-screen solvents Use activated charcoal Ensure slow cooling impure_product->sol_d Yes sol_a->start sol_b->start sol_c->start sol_d->start

Caption: Troubleshooting workflow for recrystallization.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of N-Thiazolyl Amide Compounds.
  • BenchChem. (n.d.). Addressing challenges in the purification of quinoline derivatives.
  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate.
  • BenchChem. (n.d.). Technical Support Center: Purification of Quinolizinone Derivatives.
  • University of California, Irvine. (n.d.). Recrystallization.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of quinazoline derivatives.
  • University of Calgary. (n.d.). Recrystallisation.
  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.
  • BenchChem. (n.d.). Technical Support Center: Purification of 4-Chloroquinoline-6-carbaldehyde.
  • Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization.
  • Occidental College. (n.d.). Recrystallization.
  • California State University, Fullerton. (n.d.). Recrystallization.
  • University of California, Los Angeles. (n.d.). Recrystallization - Two Solvent.
  • Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization.
  • Occidental College. (n.d.). Recrystallization.
  • Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents.
  • Reddit. (2023). Go-to recrystallization solvent mixtures.

Sources

Optimization

Troubleshooting low reactivity of 4-Chloroquinoline-3-carboxamide in substitution reactions

Navigating Reactivity Challenges in Substitution Reactions Welcome to the technical support guide for 4-Chloroquinoline-3-carboxamide. This resource is designed for researchers, medicinal chemists, and process developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Navigating Reactivity Challenges in Substitution Reactions

Welcome to the technical support guide for 4-Chloroquinoline-3-carboxamide. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile scaffold and may encounter challenges with its reactivity in substitution reactions. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you overcome common experimental hurdles.

The 4-chloroquinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] While the C4 position is activated for nucleophilic aromatic substitution (SNAr), the presence of the adjacent C3-carboxamide group introduces unique steric and electronic challenges that can significantly impede reactivity. This guide provides a systematic approach to diagnosing and solving these issues.

Troubleshooting Guide: Common Experimental Issues

Q1: My SNAr reaction is not proceeding, or the conversion rate is extremely low. What are the most likely causes?

A1: This is the most frequently encountered issue and typically stems from a combination of two factors inherent to the 4-chloroquinoline-3-carboxamide structure:

  • Steric Hindrance: The primary culprit for low reactivity is the C3-carboxamide group. This substituent is positioned directly adjacent to the C4 reaction center, creating significant steric bulk that physically blocks the approach of the incoming nucleophile.[2] The larger the nucleophile, the more pronounced this effect will be.

  • Insufficient Reaction Conditions: The activation energy for this specific SNAr reaction is higher than for less hindered chloroquinolines. Standard or mild conditions that are effective for substrates like 4,7-dichloroquinoline are often insufficient to drive this reaction to completion.[3]

To diagnose the issue, first ensure the purity of your starting materials. If impurities are ruled out, the problem lies in overcoming the activation energy barrier.

Q2: I've confirmed my starting materials are pure, but the reaction is still stalled. What are the first experimental parameters I should adjust?

A2: The most direct way to overcome the activation energy barrier is by increasing the thermal energy of the system.

  • Increase Reaction Temperature: This is the single most effective initial step. Many successful substitutions on this scaffold require elevated temperatures, often at the reflux point of a high-boiling solvent.[4] Gradually increase the temperature in 10-20 °C increments, monitoring for product formation and any potential decomposition via Thin Layer Chromatography (TLC).

  • Extend Reaction Time: Some reactions are simply slow and require prolonged heating. Monitor the reaction at regular intervals (e.g., 6, 12, 24 hours) to determine if the reaction is progressing slowly or has completely stalled. A reaction that shows steady, albeit slow, product formation over 24 hours may simply need more time.

The flowchart below provides a logical workflow for initial troubleshooting.

Start Reaction Stalled / Low Conversion CheckPurity Verify Purity of Starting Materials (NMR, LC-MS) Start->CheckPurity PurityOK Purity Confirmed CheckPurity->PurityOK Clean PurityBad Purify Reactants & Repeat CheckPurity->PurityBad Impure OptimizeTemp Increase Temperature (e.g., 80°C -> 100°C -> 120°C) PurityOK->OptimizeTemp MonitorTLC Monitor by TLC/LC-MS (at 2, 6, 12, 24h) OptimizeTemp->MonitorTLC Progress Is Reaction Progressing? MonitorTLC->Progress Extend_Time Extend Reaction Time (up to 48h) Progress->Extend_Time Yes, but slow Advanced Proceed to Advanced Troubleshooting Progress->Advanced No / Decomposition Success Reaction Successful Extend_Time->Success

Caption: Initial troubleshooting workflow for low reactivity.

Q3: Elevating the temperature is causing my reactants to decompose. How can I promote the reaction under less harsh conditions?

A3: If you are limited by thermal stability, the focus must shift to optimizing the reaction environment and enhancing nucleophile strength.

  • Solvent Choice: The solvent plays a critical role in SNAr reactions. Polar aprotic solvents are the gold standard because they effectively solvate the counter-ion (e.g., K⁺, Na⁺) of the nucleophile salt, leaving the nucleophilic anion "naked" and more reactive.[5] If you are using a less polar solvent (like THF or Dioxane), switching to a more appropriate one can provide a significant rate enhancement.

SolventBoiling Point (°C)Dielectric ConstantNotes
DMF 15336.7Excellent choice, but can decompose with strong bases at high temps.
DMSO 18947.2Highly polar, excellent for difficult reactions. Can be hard to remove.
NMP 20232.2High boiling point, very stable. Good alternative to DMF/DMSO.
Dioxane 1012.2Less polar, generally requires higher temperatures or stronger nucleophiles.
  • Base Selection: A base is often used to deprotonate the nucleophile or to scavenge the HCl byproduct. For sensitive substrates, avoid overly strong or nucleophilic bases.

    • Good choices: K₂CO₃, Cs₂CO₃, DIPEA (Hünig's base). These are sufficiently basic to facilitate the reaction without causing significant side reactions. A base like K₂CO₃ in DMF is a very common and effective combination.[4]

    • Use with caution: Strong bases like NaH or KHMDS should only be used to pre-deprotonate the nucleophile in a separate step before adding the chloroquinoline, as they can react with the amide or the solvent.[5]

  • Enhancing the Nucleophile: If your nucleophile is weak (e.g., an electron-deficient aniline), it may not be reactive enough even under optimal conditions. You can increase its potency by deprotonating it before adding it to the main reaction flask. (See Protocol 2).

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction mechanism for this transformation?

A1: This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.[6][7]

  • Addition: The nucleophile attacks the electron-deficient carbon atom at the C4 position, breaking the aromaticity of the quinoline ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[6][7]

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the final substituted product.

The formation of the Meisenheimer complex is typically the rate-determining step.[6] The stability of this intermediate is key to the reaction's success.

Caption: The SNAr mechanism on 4-chloroquinoline-3-carboxamide.

Q2: Why is the C4-position of a quinoline ring generally considered "activated" for SNAr?

A2: The nitrogen atom within the quinoline ring is electron-withdrawing and plays a crucial role in stabilizing the negatively charged Meisenheimer intermediate.[7][8] For an attack at the C4 position (or C2), the negative charge can be delocalized onto the electronegative nitrogen atom through resonance. This stabilization lowers the energy of the intermediate, making the C2 and C4 positions significantly more electrophilic and susceptible to nucleophilic attack compared to positions on a simple chlorobenzene ring.[9][10]

Q3: Can you elaborate on the electronic effect of the C3-carboxamide group?

A3: While steric hindrance is the dominant inhibiting factor, the electronic nature of the carboxamide group is also complex. The carbonyl group is inductively electron-withdrawing, which should, in theory, help activate the ring toward nucleophilic attack. However, the nitrogen lone pair can participate in resonance, donating electron density into the ring. This resonance-donating effect can partially counteract the inductive withdrawal, making the ring less electron-deficient than if a purely withdrawing group (like a nitro group) were present at that position.[11] The net effect is often a modest electronic deactivation compared to the significant steric barrier it presents.

Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol provides a robust starting point for the substitution reaction.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloroquinoline-3-carboxamide (1.0 equiv.), the amine nucleophile (1.2–2.0 equiv.), and potassium carbonate (K₂CO₃) (2.0–3.0 equiv.).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to create a solution with a concentration of approximately 0.1–0.5 M.

  • Heating: Heat the reaction mixture to 100–120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS every 4–6 hours. The starting material is UV active and should be easily visualized.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into cold water, which should precipitate the crude product.

  • Purification: Collect the solid by filtration. Wash the solid with water and then a small amount of cold diethyl ether or isopropanol to remove residual DMF. If necessary, purify the crude product further by column chromatography on silica gel or by recrystallization.[4][12]

Protocol 2: Enhancing Reactivity of Weak Nucleophiles (e.g., Alcohols, Thiols)

This method uses a strong base to pre-form a more potent nucleophilic salt.

  • Nucleophile Activation: In a separate, dry flask under an inert atmosphere (N₂ or Ar), dissolve the alcohol or thiol nucleophile (1.1 equiv.) in anhydrous THF or DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Addition of Substrate: In the main reaction flask, dissolve 4-chloroquinoline-3-carboxamide (1.0 equiv.) in anhydrous DMF.

  • Reaction: Slowly transfer the solution of the activated nucleophile (the sodium alkoxide or thiolate) via syringe or cannula into the flask containing the chloroquinoline.

  • Heating & Monitoring: Heat the reaction to 80–100 °C and monitor to completion as described in Protocol 1. The reaction should proceed much more readily than without pre-activation.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Start Select Initial Conditions Conversion Check Conversion after 12h Start->Conversion High_Conversion > 80% Conversion? Conversion->High_Conversion Decomposition Decomposition Observed? High_Conversion->Decomposition No Action_Continue Continue & Work Up High_Conversion->Action_Continue Yes Action_Increase_Temp Increase Temp by 20°C (Max 140°C) Decomposition->Action_Increase_Temp No Action_Lower_Temp Lower Temp by 20°C & Extend Time Decomposition->Action_Lower_Temp Yes Action_Increase_Temp->Conversion Action_Change_Solvent Switch to Higher Boiling Solvent (e.g., DMF -> NMP) Action_Increase_Temp->Action_Change_Solvent If at max temp Action_Lower_Temp->Conversion Action_Enhance_Nuc Use Stronger Base / Pre-activate Nucleophile (See Protocol 2) Action_Lower_Temp->Action_Enhance_Nuc If still no reaction Action_Change_Solvent->Conversion Action_Enhance_Nuc->Conversion

Caption: Decision tree for optimizing reaction conditions.

References

  • University of Liverpool Repository. (n.d.). The Synthesis and Metabolism of Novel 4-Aminoquinoline Antimalarials. Retrieved from [Link]

  • Scilit. (n.d.). Antimalarials: Synthesis of 4-aminoquinolines that circumvent drug resistance in malaria parasites. Retrieved from [Link]

  • ResearchGate. (2025, December 6). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Retrieved from [Link]

  • Molecules. (2025, April 1). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. Retrieved from [Link]

  • Molecules. (2024, March 21). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). The structures of 4-anilinoquinoline-3-carboxamide derivatives and their anticancer activity against MCF-7 cell line. Retrieved from [Link]

  • ResearchGate. (2025, September 1). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Pen & Prosperity. (2025, June 15). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Retrieved from [Link]

  • Molecules. (n.d.). Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates. PMC. Retrieved from [Link]

  • Molecules. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Environmental Science & Technology. (2002, May 1). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. Retrieved from [Link]

  • Molecules. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Steric and Stereoelectronic Effects in Organic Chemistry | Request PDF. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Phosphorus Oxychloride (POCl₃) Removal

This guide provides in-depth technical advice for researchers, scientists, and drug development professionals on the critical process of removing phosphorus oxychloride (POCl₃) and its byproducts from quinoline products....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical advice for researchers, scientists, and drug development professionals on the critical process of removing phosphorus oxychloride (POCl₃) and its byproducts from quinoline products. Complete removal is paramount for ensuring product purity, stability, and safety. This document is structured to address common experimental challenges through a troubleshooting guide and a set of frequently asked questions.

Troubleshooting Guide: Common Issues in POCl₃ Removal

This section addresses specific, practical problems encountered during the work-up of reactions involving POCl₃, such as the Vilsmeier-Haack synthesis of 2-chloro-3-formylquinolines.[1]

Question 1: My reaction mixture turned into an intractable tar or dark oil upon quenching. What happened?

Answer: This is a frequent and frustrating issue that typically points to an uncontrolled, highly exothermic quenching process.

  • Root Cause & Causality: The hydrolysis of phosphorus oxychloride is an extremely exothermic reaction.[2] When the reaction mixture containing excess POCl₃ is quenched too quickly or with insufficient cooling, localized hot spots are created. These high temperatures can cause the degradation or polymerization of your sensitive quinoline product, leading to the formation of tarry, insoluble materials.[3] Furthermore, incomplete hydrolysis at low temperatures can lead to a delayed, and often violent, exothermic event as the mixture warms.[4][5]

  • Preventative Measures & Solutions:

    • Reverse Quench: The universally recommended and safest method is a "reverse quench."[4] Always add your reaction mixture slowly and dropwise to a vigorously stirred quenching solution. Never add the quenching solution (e.g., water or ice) directly to the bulk reaction mixture.[2][6]

    • Controlled Temperature Quench: While quenching on ice is common, it can be problematic. The hydrolysis of POCl₃ is sluggish at 0-5°C, which can lead to a dangerous accumulation of unreacted reagent.[2][5] A safer and often more effective method is to quench by adding the reaction mixture to a warm (35-40°C) aqueous solution of a mild base like sodium acetate.[2][4] This ensures that the POCl₃ hydrolyzes immediately and controllably upon addition, preventing accumulation.[4]

    • Sufficient Dilution: Use a large volume of quenching solution to effectively dissipate the heat generated.

Question 2: After work-up and extraction, my final product yield is significantly lower than expected. Where could my product have gone?

Answer: Low yield can stem from several factors, from the initial reaction to the final isolation steps.

  • Root Cause & Causality:

    • Incomplete Reaction: The reaction may not have reached completion before quenching. This is particularly relevant for electron-deficient substrates which may require more forcing conditions (higher temperature or longer reaction times) to react.[7][8]

    • Product Precipitation & Loss: During the quench, your product might precipitate along with inorganic phosphate salts. If the pH is not carefully controlled, the product may remain in the aqueous layer as a salt or be physically trapped in the inorganic precipitate, leading to poor recovery during extraction.[8]

    • Hydrolysis of Product: If your quinoline product has functionalities sensitive to strong acids or bases (generated during quench), it may degrade during the work-up. For example, chloro-substituted quinolines can be susceptible to hydrolysis under harsh pH conditions.[9]

  • Preventative Measures & Solutions:

    • Monitor Reaction Completion: Before quenching, always check the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or LC-MS to ensure all starting material has been consumed.[3][7]

    • Optimize pH for Extraction: After quenching and neutralizing the bulk of the acid, carefully adjust the pH of the aqueous layer to ensure your product is in its neutral, organic-soluble form before extraction. Check the pH with litmus paper or a pH meter.

    • Thorough Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the product.[10] Combining and washing the organic layers with brine can help break up emulsions and improve separation.[10]

    • Consider a Co-solvent: If a large amount of precipitate forms upon quenching, adding a co-solvent might help keep the product in solution and facilitate a cleaner extraction.[2]

Question 3: My isolated quinoline product is still acidic and has a sharp, pungent odor. Is this residual POCl₃?

Answer: While it could be unreacted POCl₃, it is more likely due to its hydrolysis byproducts.

  • Root Cause & Causality: The complete hydrolysis of one equivalent of POCl₃ produces one equivalent of phosphoric acid (H₃PO₄) and three equivalents of hydrochloric acid (HCl).[11] POCl₃ + 3H₂O → H₃PO₄ + 3HCl[11] These acidic byproducts, particularly HCl, are volatile and have a sharp odor. If the neutralization and subsequent aqueous washes are insufficient, these acids can be carried through the work-up and contaminate your final product.

  • Preventative Measures & Solutions:

    • Thorough Neutralization: During the work-up, use a base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution to neutralize the generated acids. Add the base slowly and portion-wise until effervescence ceases, and the pH of the aqueous layer is neutral or slightly basic (pH 7-8).[12]

    • Aqueous Washes: After extraction, wash the combined organic layers with a saturated NaHCO₃ solution, followed by water, and finally a brine solution.[10] This sequence ensures the removal of acidic impurities, water-soluble byproducts, and residual water, respectively.

    • Azeotropic Removal: For trace amounts of water and HCl, co-evaporation with a solvent like toluene on a rotary evaporator can be effective.

Frequently Asked Questions (FAQs)

Q1: What is the best way to quench a reaction with a large excess of POCl₃?

A1: The safest and most effective method is a controlled "reverse quench".[2] Add the reaction mixture slowly and dropwise to a vigorously stirred, warm (35-40°C) aqueous sodium acetate solution.[4] This method ensures immediate, controlled hydrolysis, preventing the dangerous buildup of unreacted POCl₃ that can occur with cold quenches.[2][4]

Q2: How can I be certain that all phosphorus-containing residues have been removed from my final product?

A2: Standard analytical techniques can confirm the absence of phosphorus-containing impurities.

  • ³¹P NMR Spectroscopy: This is the most direct method to detect phosphorus-containing species. A clean ³¹P NMR spectrum (with no signals) is strong evidence of purity.

  • Elemental Analysis: For a final, pure compound, elemental analysis can provide the percentage of each element. A value of 0% for phosphorus confirms its absence.

  • LC-MS: While not directly detecting elemental phosphorus, LC-MS can identify phosphorus-containing organic byproducts that may have formed.

Q3: What are the primary safety hazards associated with quenching POCl₃, and what precautions are mandatory?

A3: The primary hazard is a runaway exothermic reaction from its violent reaction with water.[5][13] This can cause a rapid increase in temperature and pressure, leading to vessel rupture and the release of corrosive HCl gas.[6][13]

  • Mandatory Precautions:

    • Always work in a well-ventilated chemical fume hood.[2]

    • Wear appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, a lab coat, and chemical splash goggles.[14]

    • Always perform a "reverse quench" (add reaction mixture to the quenching solution).[4][6]

    • Ensure vigorous stirring and adequate cooling/temperature control during the entire addition process.[2]

    • Have an appropriate neutralizing agent (like sodium bicarbonate) and a spill kit readily available.

Q4: Can I use column chromatography to purify my quinoline product away from phosphorus byproducts?

A4: Yes, silica gel column chromatography is a very effective method for purifying quinoline products.[1][10] The highly polar phosphoric acid and its salts will remain adsorbed to the silica gel at the baseline, while the less polar quinoline product will elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).[15] However, it is crucial to perform a thorough aqueous work-up before chromatography to remove the bulk of these inorganic impurities, as overloading the column can lead to poor separation.

Data & Visualization

Table 1: Comparison of POCl₃ Quenching Methods
Quenching MethodProcedureProsConsBest For
Ice/Water Quench Slow addition of reaction mix to crushed ice/water.[10]Simple setup; effective at absorbing large amounts of heat.Sluggish hydrolysis at low temp can lead to POCl₃ accumulation and delayed exotherm.[2][4][5]Small-scale reactions where the exotherm is easily managed.
Aqueous Base Quench Slow addition of reaction mix to a cold, stirred solution of NaHCO₃ or Na₂CO₃.[12]Neutralizes acidic byproducts (HCl, H₃PO₄) simultaneously.Vigorous gas evolution (CO₂) can cause foaming and loss of material if addition is too fast.Reactions where the product is stable to basic conditions.
Buffered Quench (NaOAc) Slow addition of reaction mix to a warm (35-40°C), stirred solution of Sodium Acetate.[2][4]Ensures immediate, controlled hydrolysis, preventing reagent buildup.[4] Minimizes risk of delayed exotherm.Requires heating of the quench solution.Recommended for all scales , especially large-scale reactions, for maximum safety and control.
Diagram 1: Troubleshooting Workflow for POCl₃ Removal

This flowchart provides a logical path for diagnosing and solving common issues during the work-up procedure.

G start Problem Observed During Work-up tar Tar / Oily Product start->tar low_yield Low Yield start->low_yield acidic_product Acidic / Odorous Product start->acidic_product cause_exotherm Potential Cause: Uncontrolled Exotherm tar->cause_exotherm cause_loss Potential Cause: Product Loss low_yield->cause_loss cause_acid Potential Cause: Acidic Residue acidic_product->cause_acid diag_quench Diagnostic: Review Quench Protocol cause_exotherm->diag_quench diag_tlc Diagnostic: Check Reaction Completion (TLC) cause_loss->diag_tlc diag_ph Diagnostic: Check Aqueous pH cause_loss->diag_ph diag_wash Diagnostic: Review Wash Steps cause_acid->diag_wash sol_reverse Solution: Use Reverse Quench into warm NaOAc solution diag_quench->sol_reverse sol_time Solution: Increase Reaction Time/Temp diag_tlc->sol_time Start Material Present sol_extract Solution: Re-extract Aqueous Layer at Optimal pH diag_ph->sol_extract Sub-optimal pH sol_wash Solution: Re-dissolve & Wash with NaHCO3, Water, Brine diag_wash->sol_wash

Caption: Troubleshooting decision tree for POCl₃ work-up issues.

Detailed Experimental Protocol: Safe Quenching and Work-up

This protocol describes a robust and safe method for quenching a reaction mixture containing excess POCl₃ and isolating the crude quinoline product.

Materials:

  • Reaction mixture containing quinoline product and excess POCl₃

  • Saturated aqueous sodium acetate (NaOAc) solution

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water (deionized)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Large beaker or Erlenmeyer flask (at least 10x the volume of the reaction mixture)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • Prepare the Quenching Solution: In a large beaker equipped with a magnetic stir bar, prepare a saturated aqueous solution of sodium acetate. Warm this solution to approximately 35-40°C with gentle heating and maintain this temperature. Ensure the volume is sufficient to fully hydrolyze and neutralize the POCl₃ (a 10-fold volume excess relative to the reaction mixture is a safe starting point).[2][4]

  • Set Up the Quench: Place the beaker with the warm NaOAc solution on a magnetic stirrer and ensure vigorous stirring.

  • Perform the Reverse Quench: Transfer the reaction mixture, which has been cooled to room temperature, into a dropping funnel. Add the reaction mixture dropwise to the vigorously stirred, warm NaOAc solution.[4]

  • Monitor Temperature: Carefully monitor the temperature of the quenching mixture. The rate of addition should be controlled to prevent the temperature from rising uncontrollably. If necessary, the beaker can be placed in a cool water bath to help manage the exotherm.

  • Stir to Completion: After the addition is complete, allow the mixture to stir for an additional 30-60 minutes to ensure all reactive phosphorus species are completely hydrolyzed.[2]

  • Extraction: Cool the mixture to room temperature. Transfer the mixture to a separatory funnel. Extract the aqueous mixture with a suitable organic solvent (e.g., EtOAc or DCM) three times.[10]

  • Combine and Wash: Combine the organic layers. Wash the combined organic phase sequentially with:

    • Saturated aqueous NaHCO₃ solution (to remove residual acids).[12]

    • Deionized water.

    • Brine (to facilitate separation and remove bulk water).[10]

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent like Na₂SO₄.[10] Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude quinoline product.

  • Purification: The crude product can now be further purified by recrystallization or silica gel column chromatography as needed.[15]

References

  • Benchchem. (n.d.). Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride.
  • Benchchem. (n.d.). Troubleshooting poor yield in the Vilsmeier-Haack formylation of chromones.
  • Benchchem. (n.d.). Low yield in Vilsmeier-Haack reaction of 2-cyanopyridine troubleshooting.
  • Benchchem. (n.d.). Low yield in Vilsmeier-Haack reaction using N,N-dimethylformamide hydrochloride.
  • ResearchGate. (2020, September 14). How can I properly quench POCl3? Retrieved from [Link]

  • Google Patents. (n.d.). CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound.
  • Benchchem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.
  • ResearchGate. (2025, August 6). [Determination of phosphorus oxychloride in the air of workplace by ion chromatography]. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline.
  • PubMed. (2018, January 5). First principles computational study on hydrolysis of hazardous chemicals phosphorus trichloride and oxychloride (PCl3 and POCl3) catalyzed by molecular water clusters. Retrieved from [Link]

  • PCC Group. (2025, November 18). Phosphorus oxychloride. Retrieved from [Link]

  • PubMed. (2011, February 15). [Determination of phosphorus oxychloride in the air of workplace by ion chromatography]. Retrieved from [Link]

  • DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Retrieved from [Link]

  • Benchchem. (n.d.). The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Model systems for a stepwise hydrolysis of (a) PCl3, (b) P(OH)Cl2, (c)... Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Wikipedia. (n.d.). Phosphoryl chloride. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Retrieved from [Link]

  • University of Delaware. (n.d.). STANDARD OPERATING PROCEDURE. Retrieved from [Link]

  • PubMed. (2007, August 15). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. Retrieved from [Link]

  • Chemical Space. (2009, June 3). My friend phosphorus oxychloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
  • ResearchGate. (2013, October 10). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Phosphorus Oxychloride. Retrieved from [Link]

  • Reddit. (2021, July 9). Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. Retrieved from [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CA2242815A1 - Process for the purification of phosphorous oxychloride.
  • ATSDR. (n.d.). 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting, and/or. Retrieved from [Link]

  • Agilent. (2008, November 13). A Rapid Method for Trace Analysis of Organophosphorus Pesticides in Drinking Water. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Quinoline-impurities. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • MDPI. (2025, April 30). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]

Sources

Optimization

Technical Support Center: NMR Troubleshooting for 4-Chloroquinoline-3-carboxamide

Diagnostic Overview 4-Chloroquinoline-3-carboxamide is a highly rigid, planar molecule frequently utilized as a critical intermediate in the synthesis of kinase inhibitors, such as ATM kinase inhibitors[1]. Researchers f...

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Overview

4-Chloroquinoline-3-carboxamide is a highly rigid, planar molecule frequently utilized as a critical intermediate in the synthesis of kinase inhibitors, such as ATM kinase inhibitors[1]. Researchers frequently encounter severe solubility bottlenecks during Nuclear Magnetic Resonance (NMR) characterization. The molecule's quinoline core promotes strong π−π stacking, while the 3-carboxamide motif acts as a potent hydrogen bond donor and acceptor, leading to extensive intermolecular oligomerization[1]. This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these NMR solubility issues.

Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why does my sample show severe line broadening and missing quaternary carbons in standard solvents like CDCl 3​ or DMSO-d 6​ ? A: The line broadening is a direct consequence of molecular aggregation. Intermolecular hydrogen bonding and π−π stacking create high-molecular-weight oligomers in solution. These aggregates suffer from restricted rotational tumbling (a longer rotational correlation time, τc​ ), which drastically reduces the transverse relaxation time ( T2​ ), causing broad peaks. Furthermore, quaternary carbons (e.g., C4, C4a, C8a) lack attached protons for efficient dipole-dipole relaxation, resulting in long longitudinal relaxation times ( T1​ ). When combined with T2​ broadening, these carbon signals often disappear into the baseline[1].

Q2: How can I chemically disrupt the intermolecular hydrogen bonding to improve solubility? A: The addition of deuterated trifluoroacetic acid (TFA-d) is a highly effective chemical intervention. TFA-d acts as a strong competitive hydrogen-bond donor and acceptor. When added to a suspension of the compound, TFA-d competitively disrupts the intermolecular amide-amide hydrogen bonds, breaking the oligomeric chains into fully solvated monomers[2]. This restores rapid molecular tumbling, sharpens the NMR lines, and significantly increases the saturation limit of the solution[3].

Q3: When should I use Variable-Temperature (VT) NMR instead of adding chemical disruptors like TFA-d? A: TFA-d alters the chemical environment and rapidly exchanges labile protons (such as the amide NH 2​ ), effectively masking their signals. If observing the amide protons or mapping native hydrogen-bond networks is critical for your structural elucidation, VT-NMR in DMSO-d 6​ is the preferred, self-validating alternative. DMSO-d 6​ possesses excellent solubilizing power, but its high macroscopic viscosity at room temperature broadens spectral lines[4]. Heating the sample (e.g., to 60–80 °C) provides the thermal energy required to overcome the enthalpy of aggregation. Simultaneously, it decreases the solvent's viscosity, enhancing the molecular tumbling rate and yielding high-resolution spectra without altering the analyte's chemical integrity[4][5].

Q4: Are there alternative mixed solvent systems for highly recalcitrant derivatives? A: Yes. For derivatives that resist pure DMSO-d 6​ even at elevated temperatures, utilizing a binary solvent mixture such as DMSO-d 6​ /CD 3​ OD (e.g., in a 9:1 ratio) can be advantageous. The addition of a protic co-solvent like CD 3​ OD provides additional hydrogen-bond disruption capabilities while maintaining the high dielectric constant of DMSO, which is particularly useful for resolving complex tautomeric or rotameric equilibria[6].

Quantitative Data: Solvent Strategy Comparison

Solvent SystemTemp (°C)Est. Solubility LimitAmide Proton VisibilityPeak SharpnessPrimary Use Case
CDCl 3​ 25< 1 mg/mLVisible (highly broad)PoorNot recommended
DMSO-d 6​ 255 - 10 mg/mLVisibleModerate (viscous)Routine screening
DMSO-d 6​ 80> 25 mg/mLVisible (shifted upfield)ExcellentHigh-res structural elucidation
CDCl 3​
  • 5% TFA-d
25> 30 mg/mLExchanged / MaskedExcellent 13 C and 2D NMR mapping
DMSO-d 6​ / CD 3​ OD (9:1) 25~ 15 mg/mLExchangedGoodResolving tautomers/rotamers

Validated Experimental Protocols

Protocol A: TFA-d Titration for H-Bond Disruption

Causality Check: This protocol is a self-validating system; the stepwise addition ensures you use the minimum amount of acid required to break aggregates, preventing unnecessary degradation or extreme pH shifts.

  • Weigh 10–15 mg of 4-chloroquinoline-3-carboxamide into a glass vial.

  • Add 0.6 mL of CDCl 3​ or DMSO-d 6​ . Observe the suspension (the compound will likely remain largely undissolved).

  • Transfer the heterogeneous mixture to a standard 5 mm NMR tube.

  • Using a precision micropipette, add TFA-d in 10 µL increments.

  • Invert the tube gently 5–10 times after each addition to ensure thorough mixing.

  • Monitor dissolution visually. Typically, 30–50 µL (approx. 5–8% v/v) is sufficient to achieve an optically clear solution[2].

  • Acquire 1 H and 13 C spectra. Note: The residual TFA-d peak will appear around 11.5 ppm ( 1 H) and 164/116 ppm ( 13 C).

Protocol B: Variable-Temperature (VT) NMR in DMSO-d 6​

Causality Check: Heating reduces viscosity and breaks π−π stacks. Cooling the sample back to 25 °C post-acquisition validates that no thermal degradation occurred during the experiment.

  • Prepare a sample of 15–20 mg of the compound in 0.6 mL of high-purity DMSO-d 6​ in a 5 mm NMR tube[4].

  • Insert the sample into the NMR spectrometer and lock on the DMSO-d 6​ signal at 25 °C. Acquire a baseline 1 H spectrum.

  • Gradually increase the probe temperature to 60 °C (or up to 80 °C if necessary), allowing 10–15 minutes for thermal equilibration[5].

  • Critical Step: Re-tune and re-match the probe, and re-shim the magnetic field (Z1, Z2, Z3). The dielectric constant and volume of DMSO-d 6​ change significantly with temperature, which will detune the probe and degrade the lock signal if not corrected.

  • Acquire the VT 1 H and 13 C spectra. Note: The residual DMSO-d 5​ peak will shift slightly upfield from its standard 2.50 ppm position as temperature increases[4].

  • Return the probe to 25 °C before removing the sample to prevent thermal shock to the NMR tube.

Decision Workflow

G A Poor Solubility / Broad Peaks 4-Chloroquinoline-3-carboxamide B Are amide protons critical for analysis? A->B C Yes: Preserve H-Bonds B->C Structural elucidation D No: Disrupt H-Bonds B->D Routine 13C / Purity E Use DMSO-d6 Perform VT-NMR (60-80°C) C->E F Add 5% TFA-d to CDCl3 or DMSO-d6 D->F G Thermal energy breaks aggregates Viscosity decreases E->G H TFA-d competitively breaks amide-amide H-bonds F->H

Caption: Workflow for resolving NMR solubility issues of 4-chloroquinoline-3-carboxamide.

Sources

Troubleshooting

Controlling temperature for selective chlorination of quinoline-3-carboxamides

Welcome to the Technical Support Center. In drug discovery, the quinoline-3-carboxamide scaffold is a privileged structure frequently utilized for its immunomodulatory and antitumoral properties.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. In drug discovery, the quinoline-3-carboxamide scaffold is a privileged structure frequently utilized for its immunomodulatory and antitumoral properties. However, functionalizing this core—specifically the conversion of 4-hydroxy/oxo-quinoline-3-carboxamides to their 4-chloro analogs—presents a significant chemoselective challenge.

This guide provides a deep mechanistic dive into controlling reaction temperatures to achieve selective chlorination while preserving the sensitive carboxamide moiety.

Mechanistic Overview: The Causality of Temperature Control

When treating a 4-hydroxyquinoline-3-carboxamide with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), you are introducing a reagent that acts as both a potent chlorinating agent and a powerful dehydrating agent[1]. The chemoselectivity of this reaction is entirely dictated by the thermodynamic energy landscape:

  • Kinetic Control (60°C – 80°C): At moderate temperatures, the hydroxyl/oxo group undergoes nucleophilic attack on the phosphorus center, forming a reactive phosphorodichloridate intermediate that rapidly collapses via chloride displacement to form the desired C-Cl bond. The carboxamide remains largely untouched because the activation energy required for its dehydration is not consistently met.

  • Thermodynamic Control (> 100°C / Reflux): At elevated temperatures, the excess thermal energy overcomes the activation barrier for amide dehydration. POCl₃ rapidly converts primary amides (-CONH₂) into nitriles (-CN) via the elimination of water[2]. For secondary or tertiary amides, harsh heating leads to imidoyl chloride formation, ring-opening, or the generation of intractable tarry byproducts.

Understanding this causality is critical: you cannot force this reaction to completion by simply turning up the heat. Instead, you must rely on kinetic accelerators (like catalysts or additives) at lower temperatures.

Pathway Visualization

G SM Quinoline-3-carboxamide Precursor (e.g., 4-OH) Reagent POCl3 ± DMF Catalyst (Chlorinating Agent) SM->Reagent Addition LowTemp Kinetic Control (60°C - 80°C) Reagent->LowTemp Controlled Heating HighTemp Thermodynamic Control (> 100°C / Reflux) Reagent->HighTemp Uncontrolled Heating Target Selective Chlorination (4-Chloro-carboxamide) LowTemp->Target Desired Pathway SideProd1 Amide Dehydration (3-Carbonitrile) HighTemp->SideProd1 -H2O (Primary Amides) SideProd2 Over-chlorination / Degradation HighTemp->SideProd2 Secondary/Tertiary Amides

Figure 1: Temperature-dependent pathway bifurcation in quinoline chlorination.

Quantitative Reaction Dynamics

To illustrate the narrow thermal window for this transformation, the following table summarizes the typical product distribution of a primary 4-hydroxyquinoline-3-carboxamide treated with 5.0 equivalents of POCl₃ and 0.1 equivalents of DMF.

Temperature (°C)Reaction Time (h)4-Chloro-carboxamide Yield (%)4-Chloro-carbonitrile Yield (%)Unreacted SM (%)
25 (RT)24< 50> 90
65 (Optimal) 4 88 < 2 10
85255405
110 (Reflux)1< 5950
Self-Validating Experimental Protocol: Kinetic Chlorination at 65°C

Do not rely on arbitrary reaction times. This protocol is designed as a self-validating system , ensuring that each step provides observable feedback to confirm the reaction is proceeding under strict kinetic control.

Step 1: Vilsmeier Reagent Pre-formation

  • Action: In a flame-dried, N₂-purged flask, add anhydrous toluene (10 volumes) and POCl₃ (3.0–5.0 eq). Cool to 0°C. Dropwise, add anhydrous DMF (0.1–0.2 eq).

  • Causality: DMF reacts with POCl₃ to form the highly electrophilic chloroiminium cation (Vilsmeier reagent)[3]. This catalyst significantly lowers the activation energy for hydroxyl chlorination, allowing the reaction to proceed at lower temperatures and avoid amide dehydration.

Step 2: Substrate Addition & Controlled Heating

  • Action: Add the 4-hydroxyquinoline-3-carboxamide starting material in portions. Slowly ramp the external oil bath temperature to exactly 65°C.

  • Self-Validation Checkpoint 1: As the temperature crosses 50°C, the heterogeneous suspension should begin to clarify into a homogenous, amber-colored solution. This phase change validates that the intermediate phosphorodichloridate is forming and dissolving into the organic phase.

Step 3: Additive Introduction (If Required)

  • Action: If the reaction stalls at 65°C, add 1.0 eq of tetra-n-butylammonium chloride (TBACl)[4].

  • Causality: TBACl acts as a soluble chloride source. By flooding the organic phase with nucleophilic chloride ions, you push the equilibrium of the intermediate collapse toward the final chlorinated product without needing to increase the thermal energy[5].

Step 4: In-Process Monitoring

  • Action: After 2 hours, withdraw a 10 µL aliquot, quench in 1 mL of cold methanol, and analyze via LC-MS.

  • Self-Validation Checkpoint 2: The mass spectrum must show the disappearance of the SM and the emergence of a new peak with a classic 3:1 isotopic pattern (M : M+2), confirming the successful installation of a single chlorine atom. If an [M-18] peak is observed, the temperature is too high; immediately cool the bath by 10°C.

Step 5: Cryogenic Quenching

  • Action: Cool the reaction to 0°C. Dilute with cold dichloromethane (DCM). Transfer the mixture dropwise into a vigorously stirred beaker of crushed ice and saturated NaHCO₃.

  • Causality: POCl₃ hydrolysis is violently exothermic. If quenched too fast, localized thermal spikes will hydrolyze the newly formed C-Cl bond back to the starting C-OH. Maintaining the internal temperature below 5°C during the quench is non-negotiable.

Troubleshooting & FAQs

Q: My LC-MS shows a major byproduct with a mass of [M-18] relative to my target product. What happened? A: You have lost kinetic control. The [M-18] mass indicates the loss of water (18 Da), meaning your primary carboxamide (-CONH₂) has been dehydrated to a nitrile (-CN)[2]. This is the most common failure mode when refluxing POCl₃ (>100°C). Resolution: Discard the batch. For the next run, strictly cap your heating mantle at 65°C and utilize DMF as a catalyst to accelerate the desired pathway[3].

Q: I am observing incomplete chlorination at 65°C even after 12 hours. How can I drive the reaction to completion without raising the temperature? A: Do not increase the temperature. Instead, alter the chemical kinetics. Introduce a phase-transfer catalyst or a highly soluble chloride source like tetrabutylammonium chloride (TBACl)[4]. This increases the effective concentration of nucleophilic Cl⁻ in the solvent shell of your substrate, accelerating the substitution step without risking thermal dehydration of the amide[5].

Q: Upon quenching, I get a sticky, intractable black tar instead of a precipitating solid. How do I fix the workup? A: Tar formation during a POCl₃ quench is caused by localized thermal spikes leading to the polymerization of the quinoline core. This happens when neat reaction mixtures are dumped directly into water. Resolution: Always dilute your reaction mixture with an inert, aprotic solvent (like DCM or Chlorobenzene) before quenching. Ensure the quench is performed reverse (adding the reaction mixture dropwise to the ice/base, not the other way around) with extreme agitation.

References
  • A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19) . ResearchGate.2

  • Synthesis and Initial In Vivo Evaluation of [11C]AZ683 – a Novel PET Radiotracer for Colony Stimulating Factor . Preprints.org. 5

  • 3-Aminoquinoline-2-carboxylic acid | 887245-74-1 . Benchchem. 3

Sources

Optimization

Technical Support Center: Non-Chromatographic Purification of 4-Chloroquinoline-3-carboxamide

Welcome to the technical support center for the purification of 4-Chloroquinoline-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who require high-purity material wit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-Chloroquinoline-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who require high-purity material without relying on chromatographic techniques. Here, we address common challenges and provide systematic, field-proven strategies based on fundamental chemical principles. Our focus is on robust, scalable methods such as recrystallization, acid-base extraction, and trituration.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a typical synthesis of 4-Chloroquinoline-3-carboxamide?

A1: The impurity profile depends heavily on the synthetic route. A common method involves the conversion of the corresponding carboxylic acid or ester to the amide.[1][2] Therefore, the most probable impurities include:

  • Unreacted Starting Materials: 4-Chloroquinoline-3-carboxylic acid or its corresponding ester (e.g., ethyl 4-chloroquinoline-3-carboxylate).

  • Isomeric Byproducts: If the synthesis starts from a substituted aniline like m-chloroaniline, regioisomers such as 5-chloro or 7-chloroquinoline derivatives can form.[3]

  • Reagents from Chlorination: If starting from a 4-hydroxyquinoline precursor, residual chlorinating agents like phosphorus oxychloride (POCl₃) and their byproducts may be present.[4]

  • Hydrolysis Products: The amide product could potentially hydrolyze back to the carboxylic acid under certain workup or storage conditions.

Q2: What non-chromatographic purification methods are suitable for this compound?

A2: Several classical purification techniques can be highly effective:

  • Trituration/Solvent Washing: This is an excellent first step to remove highly soluble impurities from your solid crude product by washing it with a solvent in which the desired compound is poorly soluble.[5][6]

  • Recrystallization: This is the most powerful technique for obtaining high-purity crystalline solids. It relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[7]

  • Acid-Base Extraction: This liquid-liquid extraction technique exploits the basicity of the quinoline nitrogen atom. It is particularly effective for removing neutral or acidic impurities.[8]

Q3: How do I choose which purification method to start with?

A3: The choice of the initial purification method depends on the physical state and estimated purity of your crude product. The following decision tree provides a logical workflow for selecting an appropriate strategy.

purification_workflow crude Crude 4-Chloroquinoline- 3-carboxamide is_solid Is the crude product a solid? crude->is_solid trituration Perform Trituration/ Solvent Wash is_solid->trituration Yes acid_base_oil Perform Acid-Base Extraction on Oily Crude is_solid->acid_base_oil No (Oily) assess_purity Assess Purity (TLC, mp, NMR) trituration->assess_purity acid_base_oil->assess_purity is_pure Is the product pure enough? assess_purity->is_pure Check recrystallization Perform Recrystallization is_pure->recrystallization No, mostly pure acid_base_solid Perform Acid-Base Extraction on Solid is_pure->acid_base_solid No, significant acidic/neutral impurities final_product High-Purity Product is_pure->final_product Yes recrystallization->final_product acid_base_solid->recrystallization Follow with Recrystallization acid_base_workflow start 1. Dissolve Crude Product in Organic Solvent (e.g., EtOAc) extract 2. Extract with 1M HCl (aq) (Repeat 2-3 times) start->extract separate 3. Separate Layers extract->separate organic_layer Organic Layer: Contains Neutral Impurities (Discard) separate->organic_layer Organic Phase aqueous_layer Aqueous Layer: Contains Protonated Product (Product-H⁺Cl⁻) separate->aqueous_layer Aqueous Phase basify 4. Basify Aqueous Layer with 2M NaOH to pH > 10 aqueous_layer->basify collect 5. Collect Product basify->collect filter Filter Precipitated Solid collect->filter Solid Precipitates back_extract Back-extract with EtOAc collect->back_extract No Precipitate finish 6. Wash Solid with Water, Dry Under Vacuum filter->finish back_extract->finish Dry & Evaporate

Sources

Troubleshooting

Technical Support Center: Stability of 4-Chloroquinoline-3-carboxamide Under Acidic Conditions

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Chloroquinoline-3-carboxamide. It addresses common stability challenges encountered under acid...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Chloroquinoline-3-carboxamide. It addresses common stability challenges encountered under acidic conditions, offering troubleshooting advice and validated experimental protocols. While specific degradation kinetics for this compound are not extensively published, this document synthesizes information from closely related quinoline structures and fundamental principles of amide chemistry to provide a robust framework for your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 4-Chloroquinoline-3-carboxamide in acidic conditions?

A1: The primary and most anticipated degradation pathway for 4-Chloroquinoline-3-carboxamide under acidic conditions is the hydrolysis of the amide functional group. This reaction is a classic acid-catalyzed process where water acts as a nucleophile. The mechanism involves the protonation of the amide's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate, which, after a series of proton transfers and elimination of ammonia, yields 4-Chloroquinoline-3-carboxylic acid as the final degradation product.[1]

G

Q2: My experimental results are inconsistent, showing a loss of compound activity over a short period. Could this be a stability issue?

A2: Yes, inconsistent results and a noticeable loss of potency are classic indicators of compound degradation.[2] Quinoline compounds can exhibit instability in aqueous solutions, with the rate of degradation being significantly influenced by factors such as pH, temperature, and light exposure.[2][3] The amide group in 4-Chloroquinoline-3-carboxamide is particularly susceptible to hydrolysis at low pH.[4] It is highly recommended to prepare fresh solutions before each experiment or, at a minimum, to validate the stability of your stock solutions under your specific storage and experimental conditions.[2]

Q3: What are "forced degradation studies," and why are they important for my work with this compound?

A3: Forced degradation, or stress testing, involves intentionally subjecting a compound to conditions more severe than those it would experience during normal handling or storage.[4][5] These conditions typically include heat, light, oxidation, and hydrolysis across a range of pH values (acidic and basic).[5] According to ICH guidelines, these studies are crucial for several reasons:

  • Identifying Degradation Products: They help identify the most likely degradation products that could arise during storage or formulation.[4][5]

  • Elucidating Degradation Pathways: The studies provide critical information about the chemical pathways through which the molecule degrades.[4][5]

  • Assessing Intrinsic Stability: They help determine the inherent stability of the molecule, which is vital information for developing stable formulations and defining appropriate storage conditions.[5]

  • Developing Stability-Indicating Methods: A key outcome is the development and validation of analytical methods (like HPLC) that can accurately separate the parent compound from all potential degradation products, ensuring reliable quantification.[4]

Q4: I performed an acid hydrolysis experiment, but my analysis shows a low mass balance. What are the potential causes?

A4: Achieving a mass balance, typically between 97-103%, provides confidence that all degradation products are accounted for by the analytical method.[6] A low mass balance suggests that one or more components are not being detected. Common reasons include:

  • Formation of Non-Chromophoric or Volatile Products: The degradation may produce compounds that do not absorb UV light at the detection wavelength or are volatile and lost during sample preparation.[6]

  • Precipitation: The parent compound or a degradation product may have precipitated out of the solution, especially after neutralization or dilution, and was therefore not injected into the analytical system.[6]

  • Adduct Formation: The compound or its degradants may have reacted with components in the solution, such as buffers or co-solvents, to form unexpected adducts.[6]

  • Incomplete Separation: Some degradation products may be co-eluting with the parent peak or other peaks, leading to inaccurate quantification.

Troubleshooting Guide

Observation Potential Cause Recommended Action
Complete degradation of the compound in a very short time under acidic stress. The stress conditions (acid concentration, temperature) are too harsh for the molecule.Reduce the severity of the conditions. Try using a lower concentration of acid (e.g., 0.01 M HCl), decreasing the temperature, or shortening the exposure time. The goal of forced degradation is typically to achieve 5-20% degradation to ensure that secondary degradation is minimized.[6]
Poor resolution between the parent compound and degradation peaks in the HPLC chromatogram. The analytical method is not "stability-indicating." The mobile phase, column, or gradient is not optimized for this specific separation.Method optimization is required. Adjust the mobile phase composition (e.g., ratio of organic solvent to aqueous buffer), modify the pH of the aqueous phase, or change the gradient slope. If necessary, try a column with a different stationary phase chemistry.[6]
Appearance of unexpected peaks in the unstressed control sample. The compound may be degrading in the stock solution solvent or under ambient light/temperature during preparation.Prepare solutions fresh before use.[7] If a stock solution must be used, verify its stability in the chosen solvent (e.g., acetonitrile vs. DMSO). Protect samples from light and keep them cool during the analytical sequence.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

This protocol provides a standardized workflow for assessing the stability of 4-Chloroquinoline-3-carboxamide under acidic conditions.

Objective: To induce and identify the degradation products of 4-Chloroquinoline-3-carboxamide resulting from acid-catalyzed hydrolysis.

Methodology:

  • Prepare Stock Solution: Accurately weigh and dissolve 4-Chloroquinoline-3-carboxamide in a suitable solvent (e.g., acetonitrile or a 50:50 mixture of acetonitrile:water) to a final concentration of 1 mg/mL.[2]

  • Prepare Stress Sample: Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid (HCl) in a sealed, clear glass vial. This creates a final compound concentration of 0.5 mg/mL in 0.05 M HCl.

  • Prepare Control Sample: Mix 1 mL of the stock solution with 1 mL of purified water. This sample will serve as the unstressed control.

  • Incubation: Place both the stress and control samples in a water bath or oven set to 60°C.[2]

  • Time-Point Sampling: Withdraw aliquots (e.g., 100 µL) from both vials at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization and Dilution: Immediately after withdrawal, neutralize the acidic aliquot with an equimolar amount of 0.1 M sodium hydroxide (NaOH). Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

G

Protocol 2: Principles of Stability-Indicating HPLC Method Development

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.

  • Column Selection: A C18 reverse-phase column is a common starting point for quinoline derivatives.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically required to resolve the parent compound from its more polar degradation products.

  • Detection: A photodiode array (PDA) detector is highly recommended. It not only quantifies the peaks but also provides UV spectra for each peak, which is essential for peak purity analysis.[2]

  • Method Validation: The method must be validated for specificity. This is demonstrated by showing that degradation products do not interfere with the quantification of the parent compound.[2] Spiking the parent drug with known degradation products or analyzing stressed samples can establish this specificity.

Data Presentation

The following table summarizes hypothetical data from a comprehensive forced degradation study on 4-Chloroquinoline-3-carboxamide to illustrate expected outcomes.

Stress Condition Reagent/Condition Time % Degradation (Hypothetical) Primary Degradation Product
Acid Hydrolysis 0.1 M HCl24h @ 60°C15.2%4-Chloroquinoline-3-carboxylic acid
Base Hydrolysis 0.1 M NaOH8h @ 60°C25.8%4-Chloroquinoline-3-carboxylic acid
Oxidative 3% H₂O₂24h @ RT8.5%Oxidized quinoline species
Thermal Solid State48h @ 80°C< 1.0%No significant degradation
Photolytic UV/Vis Light7 days4.3%Photodegradation products

References

  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions - Benchchem.
  • Technical Support Center: Stability and Degradation of 5-Methylquinoline Deriv
  • Degradation of 2-Methyl-1H-imidazo[4,5-h]quinoline under different conditions - Benchchem.
  • Forced Degrad
  • Comprehensive Impurity Profiling and Degradation Pathway Elucid
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry.
  • Stability issues of 7-Chloroquinoline-4-carboxylic acid in solution - Benchchem.
  • Technical Support Center: Degradation Studies of 6-Chloroisoquinoline-1-carbaldehyde - Benchchem.
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps.

Sources

Optimization

Technical Support Center: A Senior Application Scientist's Guide to Scaling Up 4-Chloroquinoline-3-carboxamide Synthesis

Welcome to the technical support center for the process scale-up of 4-chloroquinoline-3-carboxamide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are transitioning...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the process scale-up of 4-chloroquinoline-3-carboxamide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this critical synthesis from the laboratory bench to pilot plant or full-scale manufacturing. As a Senior Application Scientist, my goal is to provide you with not just the "how," but the "why" behind each step, drawing from field-proven insights to ensure your scale-up is safe, efficient, and robust.

The synthesis of 4-chloroquinoline-3-carboxamides is a cornerstone for the development of numerous pharmaceutical agents. However, scaling this process presents unique challenges that require a deep understanding of the underlying chemistry and process engineering principles. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the common hurdles you may encounter.

I. Core Synthesis Strategy & Key Transformations

The most common and industrially viable route to 4-chloroquinoline-3-carboxamides involves a multi-step sequence. Understanding each transformation is critical for successful scale-up.

Synthesis_Workflow A Aniline Derivative + Diethyl Ethoxymethylenemalonate (DEEM) B Gould-Jacobs Reaction (Condensation & Cyclization) A->B C 4-Hydroxyquinoline-3-carboxylic Acid Ester B->C D Chlorination (e.g., POCl₃) C->D E 4-Chloroquinoline-3-carboxylic Acid Ester D->E F Amide Coupling (e.g., Amine, Coupling Agents) E->F G 4-Chloroquinoline-3-carboxamide F->G

Caption: General workflow for the synthesis of 4-chloroquinoline-3-carboxamides.

Frequently Asked Questions: Synthesis Pathway

Q1: What are the critical parameters to control during the Gould-Jacobs reaction on a large scale?

A1: The Gould-Jacobs reaction, which forms the core quinoline scaffold, is a two-part process: an initial condensation followed by a high-temperature cyclization.[1]

  • Condensation: This step is typically manageable. The key is to ensure complete reaction of the aniline with diethyl ethoxymethylenemalonate (DEEM). On a larger scale, efficient mixing is crucial to maintain homogeneity and prevent localized overheating, which can lead to side reactions. Monitoring the reaction by HPLC or TLC is essential to confirm the disappearance of the starting aniline.

  • Thermal Cyclization: This is the most challenging step to scale up. It often requires high temperatures (often >250 °C), which can be difficult to achieve and control in large reactors.[2] The choice of a high-boiling, inert solvent like Dowtherm A (a mixture of biphenyl and diphenyl ether) is common.[3]

    • Heat Transfer: Inadequate heat transfer in a large reactor can lead to uneven heating, resulting in incomplete cyclization and the formation of byproducts. Ensure your reactor has sufficient heating capacity and efficient agitation.

    • Pressure Build-up: Although not a pressure reaction, heating a large volume of solvent to high temperatures will increase the internal pressure. The reactor must be appropriately rated and vented.

Q2: Are there any alternatives to the high-temperature cyclization in the Gould-Jacobs reaction?

A2: Yes, modern adaptations of the Gould-Jacobs reaction aim to reduce the harsh reaction conditions. Microwave-assisted synthesis has shown promise in significantly reducing reaction times and improving yields at lower overall temperatures.[2] However, scaling up microwave reactions beyond the pilot scale can be challenging and requires specialized equipment. For large-scale manufacturing, optimizing the traditional thermal cyclization is often the more practical approach.

Q3: What are the primary safety concerns when using phosphorus oxychloride (POCl₃) for the chlorination step, and how can they be mitigated?

A3: Phosphorus oxychloride is a highly reactive and corrosive substance that presents significant safety hazards, especially on a large scale.[4][5]

  • Reaction with Water: POCl₃ reacts violently with water, releasing heat and toxic, corrosive fumes of hydrogen chloride (HCl) and phosphoric acid.[6][7] It is imperative to use a dry reactor and dry solvents. The quench step, where the reaction mixture is added to water or ice, is highly exothermic and must be performed slowly and with efficient cooling.

  • Toxicity: POCl₃ is toxic by inhalation and ingestion and is strongly irritating to the skin, eyes, and respiratory tract.[5][6] All handling must be done in a well-ventilated area, and appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye protection, is mandatory.[7]

  • Thermal Runaway: The reaction of 4-hydroxyquinolines with POCl₃ can be exothermic. The addition of POCl₃ should be controlled, and the reaction temperature must be carefully monitored.

Hazard Mitigation Strategy
Violent reaction with waterEnsure all equipment and reagents are dry.[8] Perform quench slowly with adequate cooling.
Toxicity and CorrosivenessHandle in a well-ventilated area with appropriate PPE.[7]
Exothermic ReactionControl the rate of addition of POCl₃ and monitor the temperature closely.[9]

Q4: How do I choose the right coupling agents for the final amidation step on a large scale?

A4: The choice of coupling agent for the formation of the amide bond is critical for achieving high yield and purity while considering cost and safety. While many coupling reagents are available, for process scale-up, the following are often considered:

  • Thionyl Chloride (SOCl₂): This is a cost-effective option for converting the carboxylic acid to the more reactive acid chloride. However, it generates HCl and SO₂ as byproducts, which require scrubbing systems.

  • Carbodiimides (e.g., DCC, EDC): These are effective but can be expensive and may require careful removal of byproducts.

  • Phosphonium or Uronium-based Reagents (e.g., BOP, HBTU): These are highly efficient but are generally more expensive and are often reserved for smaller-scale or high-value products.

For large-scale synthesis, a two-step process involving the formation of the acid chloride with SOCl₂ followed by reaction with the desired amine is often the most economical approach.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up process.

Troubleshooting_Flow cluster_Low_Yield Low Yield Troubleshooting cluster_Impure_Product Impurity Troubleshooting cluster_Safety_Issue Safety Troubleshooting Start Problem Encountered Low_Yield Low Yield Start->Low_Yield Impure_Product Impure Product Start->Impure_Product Safety_Issue Safety Issue (e.g., Exotherm) Start->Safety_Issue LY_A Incomplete Reaction? Low_Yield->LY_A LY_D Product Degradation? Low_Yield->LY_D IP_A Side Reactions? Impure_Product->IP_A IP_D Ineffective Purification? Impure_Product->IP_D SI_A Uncontrolled Exotherm? Safety_Issue->SI_A SI_D Gas Evolution? Safety_Issue->SI_D LY_B Increase reaction time/temp LY_A->LY_B LY_C Check reagent stoichiometry/purity LY_A->LY_C LY_E Lower reaction temperature LY_D->LY_E LY_F Optimize work-up procedure LY_D->LY_F IP_B Optimize temperature/addition rate IP_A->IP_B IP_C Use higher purity starting materials IP_A->IP_C IP_E Screen for better recrystallization solvent IP_D->IP_E IP_F Consider column chromatography IP_D->IP_F SI_B Slow down reagent addition SI_A->SI_B SI_C Improve reactor cooling SI_A->SI_C SI_E Ensure adequate venting/scrubbing SI_D->SI_E

Caption: A troubleshooting decision tree for common scale-up issues.

Issue: Low Yield in the Gould-Jacobs Cyclization
  • Potential Cause: Insufficient temperature for cyclization. In large reactors, the internal temperature may not accurately reflect the temperature of the heating mantle.

  • Recommended Solution: Use a calibrated temperature probe placed directly in the reaction mixture. Ensure the reactor's heating system is capable of reaching and maintaining the target temperature. It may be necessary to increase the setpoint of the heating mantle to achieve the desired internal temperature.

Issue: Formation of Dark, Tarry Byproducts
  • Potential Cause: Overheating or prolonged reaction times can lead to decomposition and polymerization, especially during the high-temperature cyclization.

  • Recommended Solution: Optimize the reaction time and temperature. A lower temperature for a slightly longer duration may be beneficial. Ensure that the starting materials are of high purity, as impurities can often promote side reactions.

Issue: Poor Conversion during Chlorination with POCl₃
  • Potential Cause: The 4-hydroxyquinoline starting material may have low solubility in neat POCl₃ or the chosen solvent.

  • Recommended Solution: Consider the use of a co-solvent such as toluene or acetonitrile to improve solubility. However, ensure the co-solvent is inert to POCl₃ under the reaction conditions. A slight excess of POCl₃ may also be necessary to drive the reaction to completion, but this will require a more rigorous quench and work-up procedure.

Issue: Difficulties in Purifying the Final 4-Chloroquinoline-3-carboxamide
  • Potential Cause: The crude product may contain closely related impurities that are difficult to remove by simple recrystallization.

  • Recommended Solution:

    • Recrystallization: A systematic solvent screen is essential. A good starting point is a mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar anti-solvent (like hexanes).[10]

    • Column Chromatography: While less ideal for very large quantities, flash chromatography on silica gel can be an effective method for removing stubborn impurities.[11] Developing a robust chromatographic method at the lab scale is crucial before attempting a large-scale separation.

    • Washing/Trituration: Washing the crude solid with appropriate solvents can remove certain impurities without the need for a full recrystallization.[9]

III. Process Chemistry & Engineering Considerations for Scale-Up

Transitioning from a laboratory flask to a multi-liter reactor introduces challenges beyond the chemistry itself.

  • Mixing and Mass Transfer: Inefficient mixing in a large reactor can lead to localized "hot spots" and concentration gradients, resulting in inconsistent product quality and the formation of byproducts. The choice of impeller and agitation speed is critical.

  • Heat Management: As mentioned, many of the reactions in this sequence are exothermic. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging.[12] A thorough thermal hazard assessment is essential before scaling up.

  • Solid Handling: The intermediate and final products are often solids. Efficient filtration and drying equipment, such as Nutsche filters or filter-presses, are necessary for large-scale production.[12]

  • Waste Management: The synthesis of 4-chloroquinoline-3-carboxamides generates significant waste, including acidic and basic aqueous streams and solvent waste. A comprehensive waste management plan that complies with all environmental regulations is non-negotiable.

By carefully considering both the chemical and engineering aspects of the process, you can successfully navigate the challenges of scaling up the synthesis of 4-chloroquinoline-3-carboxamides. This guide provides a framework for troubleshooting and optimization, but always remember that a thorough understanding of your specific process and a commitment to safety are paramount.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]

  • Wikipedia. (2023). Gould–Jacobs reaction. [Link]

  • Scribd. (n.d.). Phosphorus Oxychloride | PDF. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Gould-Jacobs Reaction.
  • International Chemical Safety Cards. (n.d.). ICSC 0190 - PHOSPHORUS OXYCHLORIDE. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Vilsmeier-Haack Reaction.
  • Molecules. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • ResearchGate. (2025). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. [Link]

  • DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. [Link]

  • Slideshare. (n.d.). Vilsmeier haack rxn | PPTX. [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. [Link]

  • Beilstein Journals. (n.d.). Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3- carboxylic acid and norfloxacin. [Link]

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. [Link]

  • Google Patents. (n.d.). HU184984B - Process for producing 4-hydroxy-quinolines.
  • Google Patents. (n.d.).
  • Slideshare. (n.d.). Challenges in Scale-Up: Developing a process for the large scale manufacture of a pharmaceutical intermediate. [Link]

  • LCGC. (2020). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

  • Journal of Medicinal Chemistry. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

  • ResearchGate. (2025). 4Hydroxyquinol2-ones. 85. Synthesis of 2-Chloro-4-hydroxyquinoline-3-carboxylic Acid Ethyl Ester. [Link]

  • DergiPark. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. [Link]

  • Preprints.org. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]

  • MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]

  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • PubMed. (n.d.). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. [Link]

  • Molecules. (2023). Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. [Link]

  • Google Patents. (n.d.). CN111675653A - Preparation method and application of impurities of 4-aminoquinoline compound.
  • University of Malaya. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Spectroscopic Guide: Unveiling the Structure of 4-Chloroquinoline-3-carboxamide via 1H and 13C NMR Analysis

In the landscape of drug discovery and development, the quinoline scaffold represents a cornerstone of medicinal chemistry, forming the core of numerous pharmaceuticals, most notably antimalarial agents.[1][2] The precis...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the quinoline scaffold represents a cornerstone of medicinal chemistry, forming the core of numerous pharmaceuticals, most notably antimalarial agents.[1][2] The precise structural characterization of novel quinoline derivatives is therefore not merely an academic exercise but a critical step in understanding structure-activity relationships (SAR) and ensuring the quality of potential drug candidates. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous elucidation of molecular structures in solution.[3][4]

This guide provides an in-depth, comparative analysis of the 1H and 13C NMR spectra of 4-Chloroquinoline-3-carboxamide. As direct experimental data for this specific compound is not readily published, we will leverage our expertise to predict its spectral features. This prediction will be grounded in a comparative analysis with its close structural analog, Ethyl 4-chloroquinoline-3-carboxylate, and the parent quinoline molecule. This approach mirrors the real-world challenges faced by researchers, where interpreting data for novel compounds often relies on a deep understanding of the spectral behavior of related structures.

Molecular Structure and a Priori Considerations

Understanding the influence of each substituent is key to predicting the NMR spectrum. The 4-Chloroquinoline-3-carboxamide molecule features a quinoline core with two key substituents: an electron-withdrawing chlorine atom at the C-4 position and a carboxamide group (-CONH₂) at the C-3 position.

  • Chlorine at C-4: The electronegative chlorine atom is expected to significantly deshield the protons and carbons in its vicinity, particularly at the C-4, C-5, and C-3 positions.[5]

  • Carboxamide at C-3: The carboxamide group is also electron-withdrawing and will influence the electronic environment of the pyridine ring. The amide protons (-NH₂) are expected to be observable, providing a key signature for this functional group.

Below is the molecular structure with the standard IUPAC numbering system, which will be used for all spectral assignments.

Caption: Molecular structure of 4-Chloroquinoline-3-carboxamide with atom numbering.

Experimental Protocol: A Self-Validating Approach

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the appropriate selection of acquisition parameters.[3] The following protocol is designed to yield high-resolution spectra suitable for unambiguous structural elucidation.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weighing: Accurately weigh 5-10 mg of 4-Chloroquinoline-3-carboxamide for 1H NMR and 20-50 mg for 13C NMR experiments.[6][7] The higher concentration for 13C NMR is necessary due to the low natural abundance and sensitivity of the 13C nucleus.[3]

    • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

      • Causality: DMSO-d₆ is an excellent choice for this molecule. Its polarity aids in dissolving the carboxamide, and more importantly, it allows for the observation of the exchangeable amide protons (-NH₂), which would likely be lost in solvents like D₂O or be obscured in CDCl₃ if any moisture is present.[6]

    • Dissolution & Transfer: Dissolve the compound in a clean vial before transferring the solution to a 5 mm NMR tube. To ensure magnetic field homogeneity, filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.[8] The final sample height in the tube should be approximately 4-5 cm.[3]

  • NMR Spectrometer & Acquisition:

    • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the crowded aromatic region of the spectrum.[9]

    • 1H NMR Acquisition:

      • Pulse Program: Standard single-pulse experiment.

      • Number of Scans: 16-64 scans, depending on concentration.

      • Relaxation Delay: 1-2 seconds.

    • 13C NMR Acquisition:

      • Pulse Program: Standard proton-decoupled pulse program.

      • Number of Scans: 1024 or more scans are typically required.

      • Relaxation Delay: 2-5 seconds.[9]

    • Data Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for 1H, δ ≈ 39.52 ppm for 13C).

Caption: A validated workflow for the NMR analysis of quinoline derivatives.

Comparative Spectral Analysis

To predict the spectrum of 4-Chloroquinoline-3-carboxamide, we will compare it against two key alternatives:

  • Alternative 1: Ethyl 4-chloroquinoline-3-carboxylate. This is a very close analog, with the only difference being an ethyl ester (-COOEt) instead of a carboxamide (-CONH₂). Its known spectral data provides an excellent baseline for our predictions.[10][11][12]

  • Alternative 2: 4-Chloroquinoline. This compound lacks the C-3 substituent, allowing us to isolate the effect of the carboxamide group by comparison.[13][14]

1H NMR Spectrum Analysis

The aromatic region of quinolines typically appears between 7.0 and 9.0 ppm.[1] The electron-withdrawing nature of the nitrogen atom, the C-4 chlorine, and the C-3 carboxamide group will push the signals for the pyridine ring protons (H-2) and adjacent carbocyclic ring protons (H-5, H-8) further downfield.[1][15]

Predicted 1H NMR Data Comparison

Proton4-Chloroquinoline[14] (δ, ppm)Ethyl 4-chloroquinoline-3-carboxylate[10] (δ, ppm)4-Chloroquinoline-3-carboxamide (Predicted, δ, ppm) Predicted MultiplicityRationale for Prediction
H-2 8.80 (d)9.15 (s)~9.0-9.2 sH-2 is a singlet due to the lack of an adjacent proton at C-3. It is highly deshielded by the adjacent nitrogen and the C-3 carbonyl group.
H-5 8.25 (d)8.33 (d)~8.3-8.5 dDeshielded due to the peri-effect with the C-4 chloro substituent.
H-6 7.70 (t)7.85 (ddd)~7.8-8.0 dddExpected to be a doublet of doublet of doublets due to coupling with H-5 and H-7.
H-7 7.85 (t)7.75 (ddd)~7.7-7.9 dddSimilar to H-6, coupled to H-6 and H-8.
H-8 8.10 (d)8.15 (d)~8.1-8.3 dDeshielded due to proximity to the nitrogen atom's lone pair.[1]
-NH₂ N/AN/A~7.5-8.5 (broad) br sAmide protons are exchangeable and often appear as two broad singlets. Their chemical shift is highly dependent on solvent and concentration.
13C NMR Spectrum Analysis

The 13C NMR spectrum provides a carbon fingerprint of the molecule. The electronegative substituents (-Cl, -CONH₂) will have a significant impact on the chemical shifts, particularly for the carbons to which they are directly attached (C-4, C-3) and the adjacent carbons.

Predicted 13C NMR Data Comparison

Carbon4-Chloroquinoline[13] (δ, ppm)4-Chloroquinoline-3-carboxamide (Predicted, δ, ppm) Rationale for Prediction
C-2 150.1~148-150 Influenced by the nitrogen and the C-3 substituent.
C-3 122.0~125-128 Directly attached to the electron-withdrawing carboxamide group, causing a downfield shift.
C-4 142.5~143-145 Directly attached to the highly electronegative chlorine atom, resulting in a significant downfield shift.
C-4a 125.5~126-128 Quaternary carbon at the ring junction.
C-5 129.5~129-131
C-6 126.8~127-129
C-7 130.4~130-132
C-8 123.0~123-125
C-8a 149.2~149-151 Quaternary carbon adjacent to nitrogen.
C=O N/A~165-168 Typical chemical shift for a primary amide carbonyl carbon.

Conclusion and Future Directions

This guide provides a robust framework for the analysis of 4-Chloroquinoline-3-carboxamide using 1H and 13C NMR spectroscopy. By comparing its predicted spectral data with that of well-characterized analogs, we have established a clear set of expected chemical shifts and multiplicities. This predictive analysis serves as a powerful tool for researchers in confirming the synthesis of this and related compounds.

For an unambiguous assignment, especially in cases of signal overlap in the aromatic region, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable.[15][16] A COSY spectrum would confirm the H-5/H-6/H-7/H-8 spin system, while an HSQC spectrum would definitively correlate each proton signal to its directly attached carbon, validating the assignments presented in this guide.[6] This comprehensive approach ensures the highest level of scientific integrity and confidence in structural characterization, which is paramount for the advancement of drug development programs.

References

  • Sharma, P., & Kumar, A. (2014). Effect of different substituents on 1H NMR of quinolones. Der Pharma Chemica, 6(2), 313-318.
  • Asiri, A. M., & Khan, S. A. (2010). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 87(9), 974-976. Available from: [Link]

  • Beilstein Journals. (n.d.). Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3-carboxylic acid and norfloxacin. Available from: [Link]

  • American Chemical Society. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Available from: [Link]

  • PubMed. (2008). Substituent effects of the N,N-dimethyl- sulfamoyl group on the 1H and 13C NMR spectra of positional isomers of quinolines. Available from: [Link]

  • SynOpen. (2018). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Thieme, 02(01), 76-83.
  • UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Available from: [Link]

  • ACS Publications. (2016). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry. Available from: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available from: [Link]

  • PMC. (n.d.). Quinoline-3-carboxamide Derivatives as Potential Cholesteryl Ester Transfer Protein Inhibitors. Available from: [Link]

  • PubChem. (n.d.). 4-Chloroquinoline. National Institutes of Health. Available from: [Link]

  • ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available from: [Link]

  • SpectraBase. (n.d.). 4-Chloroquinoline. Wiley. Available from: [Link]

  • Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. Institut für Chemie. Available from: [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. Available from: [Link]

  • ResearchGate. (2025). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. Available from: [Link]

  • Mediterranean Journal of Chemistry. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. Available from: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available from: [Link]

  • YouTube. (2023). Structure elucidation of quinoline| NMR Spectroscopy. Available from: [Link]

  • PubChem. (n.d.). Ethyl 4-Chloroquinoline-3-carboxylate. National Institutes of Health. Available from: [Link]

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Comparative

A Comparative Guide to HPLC Method Development for Purity Analysis of 4-Chloroquinoline-3-carboxamide

This guide provides an in-depth, experience-driven comparison of strategies for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-Chloroquinoline-3-carboxamide. We will...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven comparison of strategies for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-Chloroquinoline-3-carboxamide. We will move beyond rote procedural lists to explore the scientific rationale behind critical decisions, comparing a foundational isocratic method with a comprehensive, stability-indicating gradient method suitable for rigorous quality control and regulatory scrutiny.

The Analytical Imperative: Why Purity Matters

4-Chloroquinoline-3-carboxamide serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount, as any impurities—whether from the synthetic route or subsequent degradation—can affect the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[1] Therefore, a reliable and validated analytical method is not merely a quality control checkpoint but a fundamental component of drug development.[2] This guide focuses on developing a stability-indicating method, which is defined as a validated procedure that can accurately measure the active ingredient, free from interferences from degradation products, process impurities, or excipients.[2]

Foundational Strategy: Analyte Characterization

Before any method development begins, understanding the physicochemical properties of the analyte is critical. For 4-Chloroquinoline-3-carboxamide, we must consider properties analogous to related quinoline compounds, such as chloroquine.

PropertyExpected CharacteristicImplication for HPLC Method Development
UV Absorbance Quinoline structures exhibit strong UV absorbance. Chloroquine phosphate, for instance, has maxima at 222, 328, and 343 nm in acidic solution.[3]A UV-Vis or Diode Array Detector (DAD) is suitable. Wavelength scouting is necessary to find a maximum where the API and potential impurities absorb, ensuring sensitive detection.
pKa Chloroquine has pKa values of 8.4 and 10.8.[4] The quinoline nitrogen is basic.The compound's charge state will change with pH. Controlling mobile phase pH is critical for consistent retention and peak shape. A pH between 3 and 7 is often a good starting point for C18 columns.
Solubility & logP Chloroquine has a logP of 4.6, indicating it is lipophilic.[3] Solubility will depend on the chosen solvent.Good solubility in common HPLC organic modifiers like acetonitrile (ACN) and methanol (MeOH) is expected. A reversed-phase (RP-HPLC) method is the logical starting point.

Comparative Method Development Approaches

We will compare two distinct yet common approaches to method development: a simple isocratic method for initial assessment and a robust gradient method designed to be stability-indicating.

Approach A: Rapid Isocratic Screening

This method is designed for quick, routine checks where the impurity profile is simple and well-understood. It prioritizes speed and simplicity.

Rationale: An isocratic method uses a constant mobile phase composition, making it simple to run and transfer between instruments. A C18 column is the workhorse of reversed-phase chromatography and a good starting point for moderately polar to nonpolar compounds.[5][6]

Limitations: This approach is prone to failure if there are impurities with significantly different polarities. Late-eluting compounds can lengthen run times, and early-eluting polar impurities may not be resolved from the solvent front. It is generally not suitable as a stability-indicating method.

Approach B: Stability-Indicating Gradient Method

This is the gold standard for pharmaceutical quality control. The goal is to develop a method that can separate the main peak from all potential degradation products and process-related impurities.[7][8] This requires intentionally degrading the drug substance through forced degradation (stress testing), as mandated by ICH guidelines.[9][10]

Rationale: Forced degradation studies deliberately expose the API to harsh conditions to generate potential degradants.[7][9] A gradient elution, where the mobile phase strength is increased over time, is essential for resolving a complex mixture of compounds with varying polarities within a reasonable timeframe.[11]

Experimental Protocols & Workflows

Protocol 1: Forced Degradation Study

This protocol is foundational for developing a stability-indicating method (Approach B). The goal is to achieve 5-20% degradation of the active ingredient to ensure that the analytical method can detect and resolve the resulting impurities.[12]

Workflow Diagram: Forced Degradation Study

cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analysis HPLC Analysis (Purity & Impurity Profiling) Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Analysis Oxidative Oxidation (e.g., 3% H₂O₂, RT) Oxidative->Analysis Thermal Thermal (e.g., 80°C, solid state) Thermal->Analysis Photo Photolytic (ICH Q1B light exposure) Photo->Analysis API 4-Chloroquinoline- 3-carboxamide (API) API->Acid API->Base API->Oxidative API->Thermal API->Photo

Caption: Workflow for the forced degradation of 4-Chloroquinoline-3-carboxamide.

Step-by-Step Protocol:

  • Sample Preparation: Prepare stock solutions of 4-Chloroquinoline-3-carboxamide in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1M HCl. Keep at 60°C. Withdraw aliquots at several time points (e.g., 2, 4, 8 hours), neutralize with 0.1M NaOH, and dilute to a final concentration for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1M NaOH. Keep at 60°C. Withdraw and neutralize with 0.1M HCl at the same time points.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at specified time points.

  • Thermal Degradation: Store the solid API in an oven at 80°C. Periodically dissolve a sample for analysis.

  • Photolytic Degradation: Expose the solid API and a solution to light exposure as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developing HPLC method.

Protocol 2: HPLC Method Development & Optimization

This protocol outlines the systematic approach to refining chromatographic conditions.

Workflow Diagram: Method Development Logic

node_analyte Analyte Properties pKa, UV max, logP node_screening Initial Screening Column C18, C8, Phenyl-Hexyl Mobile Phase ACN vs. MeOH, Buffer pH node_analyte->node_screening node_optim Optimization Gradient Profile Flow Rate Column Temp. node_screening->node_optim node_stress Specificity Check Inject Forced Degradation Samples node_optim->node_stress node_validate {Method Validation | ICH Q2(R1) Parameters} node_stress->node_validate

Caption: Systematic workflow for HPLC method development and validation.

Step-by-Step Protocol:

  • Column & Mobile Phase Screening:

    • Column: Screen at least two columns with different selectivities. A standard C18 (e.g., 150 x 4.6 mm, 5 µm) is a good starting point.[6] A Phenyl-Hexyl column can be a good alternative due to potential π-π interactions with the quinoline ring system.

    • Mobile Phase: Prepare Mobile Phase A as a buffer (e.g., 0.1% Formic Acid or 10mM Phosphate Buffer at pH 3.0) and Mobile Phase B as an organic solvent (Acetonitrile or Methanol).[13][14] Run initial scouting gradients (e.g., 5-95% B in 20 minutes) to determine the approximate elution strength required.

  • Optimization of Resolution:

    • Gradient Shape: Adjust the gradient slope to improve the separation of closely eluting peaks. A shallower gradient provides better resolution.

    • pH Tuning: Analyze the sample using mobile phases with slightly different pH values (e.g., 2.8, 3.0, 3.2) to see the effect on retention and peak shape, especially for ionizable impurities.

    • Temperature: Adjust the column temperature (e.g., 25°C, 30°C, 35°C) to improve efficiency and alter selectivity. A temperature of 30°C is a common starting point.[5]

  • Final Method Selection: Choose the conditions that provide the best resolution between the main peak and all impurities, with good peak shape and a reasonable run time.

Results: A Comparative Analysis

After optimization, we arrive at two distinct methods. The performance comparison highlights the superiority of the stability-indicating approach.

Table 1: Comparison of Final HPLC Methods
ParameterMethod A: IsocraticMethod B: Stability-Indicating Gradient
Column C18, 150 x 4.6 mm, 5 µmC18, 150 x 4.6 mm, 5 µm
Mobile Phase A N/A0.1% Formic Acid in Water
Mobile Phase B N/AAcetonitrile
Mobile Phase 40:60 Acetonitrile:Phosphate Buffer (pH 3.0)Gradient: 0-2 min (10% B), 2-15 min (10-80% B), 15-17 min (80% B), 17-18 min (80-10% B), 18-22 min (10% B)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 30°C30°C
Detection UV at 343 nmDAD, 200-400 nm (Monitoring at 343 nm)
Run Time 10 minutes22 minutes
Resolution Poor resolution for early-eluting impurities. Fails to separate oxidative degradation products.Baseline resolution (>2.0) for all known impurities and degradation products.
Application Quick in-process control where impurity profile is known and simple.Release testing, stability studies, and regulatory submissions.
Table 2: Summary of Forced Degradation Results (Method B)
Stress ConditionObservationPeak Purity of API
Control (Unstressed) No significant impurities detected.Pass (>0.999)
Acid (0.1M HCl, 8h) ~12% degradation. One major degradant peak observed.Pass
Base (0.1M NaOH, 4h) ~18% degradation. Two major degradant peaks observed.Pass
Oxidative (3% H₂O₂, 24h) ~15% degradation. Two closely eluting degradant peaks formed.Pass
Thermal (80°C, 48h) ~5% degradation. Minor increase in known process impurities.Pass
Photolytic (ICH Q1B) ~8% degradation. One new minor degradant observed.Pass

The "Pass" in Peak Purity confirms that the main API peak is spectrally pure and not co-eluting with any detected degradants, a critical requirement for a stability-indicating method.

Method Validation: Ensuring Trustworthiness

The chosen stability-indicating method (Method B) must be validated according to ICH Q2(R1) guidelines to prove its reliability.

Table 3: Summary of Validation Parameters for Method B
ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the analyte from blanks, placebo, or degradation products. Peak purity index > 0.999.Pass. All impurity peaks were well-resolved from the API.
Linearity Correlation coefficient (R²) ≥ 0.999Pass. R² = 0.9998 over the range of 50-150% of the target concentration.
Accuracy % Recovery between 98.0% and 102.0%Pass. Average recovery was 99.7%.
Precision (Repeatability) %RSD ≤ 2.0%Pass. %RSD = 0.45% (n=6).
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10Pass. Established at 0.05% of the target concentration.
Robustness %RSD ≤ 2.0% after minor changes (flow rate ±0.1, pH ±0.2)Pass. The method is robust to small, deliberate variations.

Conclusion & Expert Recommendation

While a simple isocratic HPLC method can be useful for preliminary or in-process checks, it is inadequate for comprehensive purity analysis required for drug development and regulatory compliance. The experimental data clearly demonstrates that a stability-indicating gradient RP-HPLC method is essential.

The development process, grounded in forced degradation studies, ensures the method's specificity and ability to separate the active ingredient from all potential impurities and degradants.[8][10] By systematically optimizing parameters like gradient profile, pH, and column chemistry, we developed a method that is not only specific but also linear, accurate, precise, and robust. This self-validating system provides the high degree of confidence required by researchers, scientists, and drug development professionals to ensure the quality and safety of pharmaceutical products.

References

  • SIELC Technologies. (2018, February 16). Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. SIELC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. SIELC. Retrieved from [Link]

  • Martins, Y. A., Gonçalves, T., & Lopez, R. (n.d.). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. PMC. Retrieved from [Link]

  • Coelho, A., et al. (2017, October 25). A comprehensive stability-indicating HPLC method for determination of chloroquine in active pharmaceutical ingredient and tablets: Identification of oxidation impurities. PubMed. Retrieved from [Link]

  • Coelho, A., et al. (2017, October 25). A comprehensive stability-indicating HPLC method for determination of chloroquine in active pharmaceutical ingredient and tablets: Identification of oxidation impurities. Semantic Scholar. Retrieved from [Link]

  • Coelho, A., et al. (2017). A comprehensive stability-indicating HPLC method for determination of chloroquine in active pharmaceutical ingredient and tablets: Identification of oxidation impurities. ResearchGate. Retrieved from [Link]

  • Musiol, R., et al. (n.d.). RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Retrieved from [Link]

  • Unknown. (2025, April 9). A Validated Stability-Indicating Hplc Assay Method For Piperaquine Phosphate In Bulk Drug. Frontiers in Health Informatics. Retrieved from [Link]

  • Unknown. (2022, November 30). Forced Degradation – A Review. American Pharmaceutical Review. Retrieved from [Link]

  • PharmaInfo. (n.d.). Forced Degradation Studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Retrieved from [Link]

  • Unknown. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Dong, M. W. (2015, October 1). Separation Science in Drug Development, Part III: Analytical Development. Chromatography Online. Retrieved from [Link]

  • Onyx scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx. Retrieved from [Link]

  • Singh, R., & Singh, S. (2016, December 14). Forced Degradation Studies. SciSpace. Retrieved from [Link]

  • Unknown. (2024, November 11). Chromatography Method Development For Impurity Analysis And Degradation. IJCRT.org. Retrieved from [Link]

  • Unknown. (2023, February 5). Simultaneous determination of chloroquine and colchicine co-nanoencapsulated by HPLC-DAD. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

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Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of Halogenated Quinolines

Introduction: The Analytical Imperative for Halogenated Quinolines Halogenated quinolines represent a cornerstone of modern medicinal chemistry and materials science. From the antimalarial efficacy of chloroquine to the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Halogenated Quinolines

Halogenated quinolines represent a cornerstone of modern medicinal chemistry and materials science. From the antimalarial efficacy of chloroquine to the broad-spectrum antibacterial activity of fluoroquinolones, the incorporation of halogen atoms onto the quinoline scaffold profoundly modulates biological activity, pharmacokinetic properties, and chemical reactivity.[1][2] For researchers and drug development professionals, the ability to unambiguously identify and characterize these molecules in complex matrices is paramount.

Mass spectrometry (MS), coupled with chromatographic separation, stands as the definitive analytical tool for this purpose, offering unparalleled sensitivity and structural insight.[3][4] The fragmentation patterns generated within the mass spectrometer serve as a molecular fingerprint, revealing not only the elemental composition but also the intricate architecture of the molecule. This guide provides an in-depth comparison of the fragmentation behaviors of different halogenated quinolines (F, Cl, Br, I), grounded in mechanistic principles and supported by experimental data. We will explore how the identity and position of the halogen atom dictate the fragmentation pathways, providing a robust framework for structural elucidation.

Part 1: Foundational Principles of Fragmentation

Before comparing specific examples, it is crucial to understand the core principles governing the fragmentation of these molecules. The choice of ionization technique—typically Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS—and the intrinsic properties of the halogen atom are the two most significant factors.

  • Ionization Technique: EI is a high-energy ("hard") technique that induces extensive and highly reproducible fragmentation, which is invaluable for structural fingerprinting.[3] ESI is a "soft" ionization method that typically produces a protonated molecular ion ([M+H]⁺) with minimal initial fragmentation, making it ideal for tandem MS (MS/MS) experiments where fragmentation is induced in a controlled manner via collision-induced dissociation (CID).[5][6]

  • Influence of the Halogen Atom: The halogen substituent directs fragmentation in two primary ways:

    • Isotopic Abundance: Chlorine and bromine have distinctive, naturally occurring heavy isotopes. A compound with one chlorine atom will exhibit a molecular ion cluster with peaks at M and M+2 in an approximate 3:1 ratio.[3] A single bromine atom results in M and M+2 peaks of nearly equal intensity.[3][7] This isotopic signature is a powerful diagnostic tool for identifying Cl- and Br-containing fragments.

    • Bond Strength: The carbon-halogen (C-X) bond strength decreases down the group: C-F > C-Cl > C-Br > C-I.[8] This trend dictates the lability of the halogen, with iodine and bromine radicals being the most easily lost during fragmentation.

General Fragmentation of the Quinoline Core

Regardless of the halogen, the quinoline ring itself has characteristic fragmentation pathways. Under EI conditions or CID, a primary fragmentation route for the quinoline radical cation is the loss of a neutral hydrogen cyanide (HCN) molecule, resulting in a stable C₈H₆⁺ fragment ion.[9][10][11]

Part 2: A Comparative Analysis of Fragmentation Patterns

The interplay between the halogen's properties and the stability of the quinoline scaffold gives rise to distinct fragmentation patterns for each class of halogenated quinoline.

Fluoroquinolines: Dominated by Side-Chain and Rearrangement Reactions

Fluoroquinolones, a major class of antibiotics, are most commonly analyzed by LC-ESI-MS/MS.[12][13] Their fragmentation is less about the loss of the fluorine itself—due to the strong C-F bond—and more about the complex side chains, such as piperazine or piperidine rings, attached at the C-7 position.[5][14]

Common fragmentation pathways for protonated fluoroquinolones include:

  • Loss of Water and Carbon Dioxide: The carboxylic acid group at C-3 readily loses H₂O (18 Da) and/or CO₂ (44 Da).[15][16] The loss of CO₂ is a particularly common initial fragmentation step.[12]

  • Side-Chain Fragmentation: The piperazine ring is prone to characteristic cleavage. For example, after initial decarboxylation, the piperazine ring can undergo rearrangement and cleavage, leading to the loss of neutral fragments like C₂H₅N (43 Da) or C₃H₇N (57 Da).[12][16]

  • Loss of HF: While less common as an initial step, the neutral loss of hydrogen fluoride (20 Da) can be observed from certain fragment ions.[15]

Chloroquinolines: A Tale of Isotopic Patterns and Radical Loss

Chloroquinolines provide classic examples of halogen fragmentation. The primary fragmentation event is often the loss of a chlorine radical (Cl•) or a neutral hydrogen chloride (HCl) molecule.

  • Loss of Chlorine Radical (Cl•): Under EI conditions, the molecular ion can lose a chlorine radical (35/37 Da), a pathway clearly confirmed by the disappearance of the characteristic 3:1 isotopic pattern in the resulting fragment ion.

  • Loss of Hydrogen Chloride (HCl): The elimination of neutral HCl (36/38 Da) is also a common pathway, particularly when a neighboring hydrogen is available.

  • Isotopic Confirmation: The presence of the M+2 and M+4 peaks for di- and tri-chloro compounds provides definitive evidence for the number of chlorine atoms in the parent molecule and its fragments.[17] For example, 4,7-dichloroquinoline shows a clear [M]⁺•, [M-Cl]⁺, and subsequent [M-Cl-HCN]⁺ fragmentation cascade, with the isotopic signature of the remaining chlorine atom visible in the [M-Cl]⁺ fragment.[1][2]

Bromo- and Iodoquinolines: Facile Halogen Elimination

The weaker C-Br and C-I bonds make the initial loss of the halogen radical the most dominant fragmentation pathway for these compounds.[8]

  • Loss of Bromine Radical (Br•): For bromoquinolines, the most intense fragment peak after the molecular ion often corresponds to the [M-Br]⁺ ion (loss of 79/81 Da). The nearly 1:1 isotopic signature of bromine makes this loss easy to identify.[7]

  • Loss of Iodine Radical (I•): The C-I bond is the most labile. Consequently, the EI mass spectrum of an iodoquinoline is typically dominated by the [M-I]⁺ fragment resulting from the loss of 127 Da.[8] The base peak of the spectrum is often the [M-I]⁺ ion, with a relatively low abundance molecular ion.

Part 3: Data Summary & Visualization

The following table summarizes the key comparative fragmentation patterns.

Halogen ClassCommon IonizationKey Molecular Ion FeaturesPrimary Fragmentation Pathways (Neutral/Radical Loss)Causality
Fluoroquinolines ESI (+)Strong [M+H]⁺CO₂ (44 Da), H₂O (18 Da), Piperazine fragments (e.g., 43, 57 Da), HF (20 Da)Strong C-F bond; fragmentation is driven by functional groups (carboxylic acid, piperazine side chain).
Chloroquinolines EI, ESI (+)[M]⁺• or [M+H]⁺ with M+2 peak (~3:1 ratio)Cl• (35/37 Da), HCl (36/38 Da), HCN (27 Da)Moderate C-Cl bond strength allows for halogen loss. The isotopic pattern is a key identifier.[1][17]
Bromoquinolines EI, ESI (+)[M]⁺• or [M+H]⁺ with M+2 peak (~1:1 ratio)Br• (79/81 Da), HBr (80/82 Da), HCN (27 Da)Weaker C-Br bond leads to facile loss of the bromine radical. Isotopic pattern is diagnostic.[3][7]
Iodoquinolines EI, ESI (+)[M]⁺• or [M+H]⁺ (often low abundance)I• (127 Da)The very weak C-I bond makes iodine loss the primary and most favorable fragmentation pathway.[8]
Visualizing Fragmentation Pathways

Graphviz diagrams provide a clear visual representation of these complex processes.

cluster_chloro Figure 1: Proposed EI Fragmentation of 4-Chloroquinoline M [C₉H₆ClN]⁺• m/z 163/165 F1 [C₉H₆N]⁺ m/z 128 M->F1 - Cl• F2 [C₈H₅]⁺ m/z 101 F1->F2 - HCN

Caption: Proposed EI fragmentation of 4-Chloroquinoline.

cluster_fluoro Figure 2: Key ESI-MS/MS Fragmentation of Norfloxacin MH [M+H]⁺ m/z 320 F1 [M+H - CO₂]⁺ m/z 276 MH->F1 - CO₂ F2 [M+H - CO₂ - C₂H₅N]⁺ m/z 233 F1->F2 - C₂H₅N (piperazine ring)

Caption: Key ESI-MS/MS fragmentation of Norfloxacin.[12]

Part 4: Experimental Protocols

A trustworthy protocol is the foundation of reproducible results. Below are standardized starting methods for GC-MS and LC-MS/MS analysis.

Protocol 1: GC-MS Analysis of Chloro-, Bromo-, and Iodoquinolines

This protocol is suitable for volatile and semi-volatile halogenated quinolines.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a suitable solvent (e.g., Toluene, Dichloromethane).[18] Dilute to a final concentration of 1-10 µg/mL.

  • GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an EI source.[19][20]

  • GC Conditions:

    • Injection: 1 µL, splitless injection.

    • Injector Temperature: 250 °C.

    • GC Column: A low-polarity column such as a Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.[3]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 90 °C, hold for 2 min. Ramp to 280 °C at 20 °C/min, hold for 5 min.[18]

  • MS Conditions (EI):

    • Ion Source: Electron Ionization (EI).

    • Source Temperature: 230 °C.

    • Electron Energy: 70 eV.[3]

    • Mass Range: Scan from m/z 40 to 500.

    • Data Acquisition: Full scan mode to capture all fragment ions.

Protocol 2: LC-MS/MS Analysis of Fluoroquinolones

This protocol is designed for polar, non-volatile compounds like fluoroquinolone antibiotics.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a suitable solvent mixture (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid). Dilute to a final concentration of 10-100 ng/mL.

  • LC-MS/MS System: A Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an ESI source.

  • LC Conditions:

    • Injection: 5 µL.

    • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • MS Conditions (Positive ESI-MS/MS):

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3500 V.[21]

    • Source Temperature: 300 °C.[21]

    • Data Acquisition:

      • Full Scan (MS1): Scan from m/z 100 to 500 to identify the [M+H]⁺ precursor ion.

      • Product Ion Scan (MS2): Select the [M+H]⁺ ion and apply collision energy (e.g., 15-40 eV) to generate fragment ions.

General Workflow Diagram

cluster_workflow Figure 3: General MS Analytical Workflow Sample Sample Preparation (Dissolution, Dilution) Chrom Chromatographic Separation (GC or LC) Sample->Chrom Ion Ionization (EI or ESI) Chrom->Ion MS1 Mass Analysis (MS1) (Precursor Ion Selection) Ion->MS1 CID Fragmentation (Collision-Induced Dissociation) MS1->CID Tandem MS Only Data Data Analysis (Spectrum Interpretation) MS1->Data MS2 Mass Analysis (MS2) (Fragment Ion Detection) CID->MS2 MS2->Data

Caption: General workflow for MS analysis of halogenated quinolines.

Conclusion

The mass spectrometric fragmentation of halogenated quinolines is a predictable yet nuanced process governed by the fundamental chemical properties of the specific halogen substituent. Fluoroquinolones are characterized by cleavages of their complex side chains, whereas chloro-, bromo-, and iodoquinolines are defined by the progressive ease of C-X bond cleavage, leading to the facile loss of the halogen atom. By understanding these differential fragmentation patterns and employing robust analytical protocols, researchers can confidently identify and structurally elucidate these vital compounds, accelerating progress in drug discovery and development.

References

  • Tang, Q., Chen, F., & Xin, X. (2011). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. ResearchGate. Available at: [Link][5]

  • Tang, Q., Chen, F., & Xin, X. (2011). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Taylor & Francis Online. Available at: [Link][12]

  • Tang, Q., Chen, F., & Xin, X. (2011). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Taylor & Francis Online. Available at: [Link][13]

  • McCullagh, M., Stead, S., Williams, J., de Keizer, W., & Bergwerff, A. Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone. Waters Corporation. Available at: [Link][22]

  • Lee, J. W., et al. (2019). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics. Available at: [Link][9]

  • Li, Q., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC. Available at: [Link][15]

  • Li, Q., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ResearchGate. Available at: [Link][16]

  • ResearchGate. (n.d.). Chemical structures of fluoroquinolones. ResearchGate. Available at: [Link][14]

  • Zanfolin, P., et al. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. PubMed. Available at: [Link][1]

  • Zanfolin, P., et al. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. ResearchGate. Available at: [Link][2]

  • Le, X. C., et al. (2010). Electrospray ionization mass spectrometry characterization of interactions of newly identified water disinfection byproducts halobenzoquinones with oligodeoxynucleotides. PubMed. Available at: [Link][23]

  • Kertész, V., et al. (2016). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC. Available at: [Link][21]

  • O'Donnell, F., et al. (2006). A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry... Ulster University. Available at: [Link][24]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • O'Donnell, F., et al. (2006). A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry... PubMed. Available at: [Link][25]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link][26]

  • ChemHelp ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [Link][27]

  • Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. Available at: [Link][7]

  • The Organic Chemistry Tutor. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. Available at: [Link][28]

  • JEOL. (n.d.). Gas Chromatograph Mass Spectrometer | JEOL Instrument Basics. JEOL Products. Available at: [Link][19]

  • Ren, Y., et al. (2023). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Journal of Physics: Conference Series. Available at: [Link][18]

  • Persee. (2025). How Does Gas Chromatography Mass Spectrometry Reveal Unknown Compounds?. Persee General. Available at: [Link][20]

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Sources

Comparative

A Comparative Guide to the Reactivity of 4-Chloroquinoline-3-carboxamide and its 4-Bromo Analog

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and synthetic organic chemistry, the quinoline-3-carboxamide scaffold is a privileged structure, forming the backbon...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and synthetic organic chemistry, the quinoline-3-carboxamide scaffold is a privileged structure, forming the backbone of numerous compounds with significant biological activity. The functionalization of the 4-position of this heterocyclic system is a critical step in the diversification of these molecules. This guide provides an in-depth technical comparison of the reactivity of two key precursors: 4-chloroquinoline-3-carboxamide and its 4-bromo analog. The choice between these two building blocks can significantly impact reaction efficiency, cost, and the overall synthetic strategy. This comparison will focus on three of the most synthetically important transformations: the Suzuki-Miyaura cross-coupling, the Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr).

Core Principles: The Carbon-Halogen Bond Dictates Reactivity

The fundamental difference in reactivity between the 4-chloro and 4-bromo analogs lies in the distinct properties of the carbon-chlorine (C-Cl) and carbon-bromine (C-Br) bonds.

  • For Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig): The generally accepted trend for reactivity is I > Br > Cl. This is primarily due to the bond dissociation energies (BDE) of the carbon-halogen bond. The C-Br bond is weaker than the C-Cl bond, facilitating the rate-determining oxidative addition step where the palladium(0) catalyst inserts into the C-X bond.[1] Consequently, the 4-bromo analog is expected to be more reactive, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.

  • For Nucleophilic Aromatic Substitution (SNAr): In contrast, the reactivity trend is often reversed: F > Cl > Br > I.[2][3] The rate-determining step in SNAr is the attack of a nucleophile on the electron-deficient aromatic ring. The more electronegative the halogen, the more it withdraws electron density from the ring, making the carbon atom at the 4-position more electrophilic and thus more susceptible to nucleophilic attack.[4] Therefore, the 4-chloro analog is anticipated to be more reactive in SNAr reactions.

Comparative Analysis in Key Synthetic Transformations

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds.[5][6] In the context of our target molecules, it is used to introduce aryl or heteroaryl substituents at the 4-position.

Expected Reactivity: The 4-bromoquinoline-3-carboxamide is expected to exhibit higher reactivity than the 4-chloro analog. This often translates to higher yields under milder conditions. However, with the advent of highly active palladium catalysts and specialized ligands, the less expensive 4-chloro analog has become a viable substrate.[7]

Illustrative Data:

The following table summarizes representative conditions and yields for Suzuki-Miyaura reactions on analogous 4-haloquinoline systems.

Halogen (X)Arylboronic AcidCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Br Phenylboronic acidPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O80-9012-1685-95[8]
Cl Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9012-2470-85Extrapolated from[9]
Br 4-Methoxyphenylboronic acidPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O80-9012-1680-90[8]
Cl 4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Toluene/H₂O1006-1265-80Extrapolated from[9]

Note: The data for the 4-chloro analog is an educated estimation based on typical outcomes for less reactive aryl chlorides, as direct comparative data with the 4-bromo analog under identical conditions is not available in the cited literature.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[10][11] This reaction is crucial for introducing primary and secondary amines at the 4-position of the quinoline ring.

Expected Reactivity: Similar to the Suzuki-Miyaura coupling, the 4-bromo analog is expected to be the more reactive substrate due to the facile oxidative addition step.[1][12] The amination of aryl chlorides often requires more specialized, bulky phosphine ligands and potentially higher temperatures to achieve comparable efficiency.[10]

Illustrative Data:

The table below presents typical conditions for the Buchwald-Hartwig amination of related haloquinoline systems.

Halogen (X)AmineCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Br MorpholinePd(OAc)₂ / BINAPCs₂CO₃Toluene110880-90Based on[1]
Cl MorpholinePd₂(dba)₃ / XPhosNaOtBuDioxane10012-2475-85Extrapolated from[9]
Br AnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene110875-85Based on[1]
Cl AnilinePd₂(dba)₃ / RuPhosNaOtBuToluene11012-2470-80Extrapolated from[13]

Note: The data provided are representative examples based on general protocols for Buchwald-Hartwig amination and data from similar quinoline systems. Direct comparative studies on the target molecules are not available in the cited literature.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful, often metal-free method for functionalizing electron-deficient aromatic rings with nucleophiles such as amines, alkoxides, and thiolates.[3][4][14] The quinoline ring, being electron-deficient, is amenable to this transformation, particularly at the 4-position.

Expected Reactivity: The 4-chloroquinoline-3-carboxamide is expected to be more reactive than its 4-bromo counterpart in SNAr reactions.[2][15] The higher electronegativity of chlorine enhances the electrophilicity of the C4 position, facilitating the rate-determining nucleophilic attack.

Illustrative Data:

The following table illustrates the expected differences in reactivity based on general principles of SNAr on haloquinolines.

| Halogen (X) | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Cl | Piperidine | K₂CO₃ | NMP | 120 | 15 | ~90 | Based on[16] | | Br | Piperidine | K₂CO₃ | NMP | 140 | 24 | ~80 | Estimated | | Cl | Sodium Methoxide | - | Methanol | Reflux | 6 | ~95 | Based on[15] | | Br | Sodium Methoxide | - | Methanol | Reflux | 12 | ~85 | Estimated |

Note: The data for the 4-bromo analog is an estimation based on the established reactivity trend for SNAr reactions, as direct comparative data under identical conditions is not available in the cited literature. The data for the chloro analog is based on similar systems.

Experimental Protocols

The following are detailed, representative methodologies for the three key transformations discussed.

Protocol 1: Suzuki-Miyaura Cross-Coupling of 4-Bromoquinoline-3-carboxamide

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 4-bromoquinoline-3-carboxamide, arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃ in a Schlenk flask. B Evacuate and backfill with Argon (3x). A->B Inert atmosphere C Add degassed dioxane/water (4:1). B->C Solvent addition D Heat to 90°C with vigorous stirring. C->D Heating E Monitor reaction by TLC/LC-MS. D->E In-process control F Cool, dilute with EtOAc, and wash with water and brine. E->F Reaction completion G Dry over Na₂SO₄, filter, and concentrate. F->G Drying H Purify by column chromatography. G->H Isolation

Caption: Workflow for Suzuki-Miyaura cross-coupling.

  • Reaction Setup: To a Schlenk flask, add 4-bromoquinoline-3-carboxamide (1.0 equiv), the desired arylboronic acid (1.2 equiv), [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv), and sodium carbonate (Na₂CO₃) (2.0 equiv).[8]

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The final concentration of the quinoline substrate should be approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 4-Chloroquinoline-3-carboxamide

Buchwald_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 4-chloroquinoline-3-carboxamide, Pd₂(dba)₃, XPhos, and NaO-t-Bu in an oven-dried Schlenk flask. B Evacuate and backfill with Argon (3x). A->B Inert atmosphere C Add anhydrous dioxane and the amine. B->C Reagent addition D Heat to 100°C with vigorous stirring. C->D Heating E Monitor reaction by TLC/LC-MS. D->E In-process control F Cool, filter through Celite, and concentrate. E->F Reaction completion G Partition between EtOAc and water. F->G Extraction H Dry organic layer, concentrate, and purify by column chromatography. G->H Isolation

Caption: Workflow for Buchwald-Hartwig amination.

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine 4-chloroquinoline-3-carboxamide (1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv), XPhos (0.08 equiv), and sodium tert-butoxide (NaOtBu) (1.4 equiv).[9]

  • Reagent Addition: Add anhydrous dioxane, followed by the amine (1.2 equiv).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with argon three times.

  • Reaction: Heat the mixture to 100 °C with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) of 4-Chloroquinoline-3-carboxamide

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 4-chloroquinoline-3-carboxamide, nucleophile (e.g., piperidine), and base (e.g., K₂CO₃) in a sealed tube. B Add solvent (e.g., NMP). A->B Solvent addition C Heat to 120°C with vigorous stirring. B->C Heating D Monitor reaction by TLC/LC-MS. C->D In-process control E Cool to room temperature. D->E Reaction completion F Pour into ice-water to precipitate the product. E->F Precipitation G Filter, wash with water, and dry. F->G Isolation H Recrystallize if necessary. G->H Purification

Caption: Workflow for Nucleophilic Aromatic Substitution.

  • Reaction Setup: To a sealable reaction vessel, add 4-chloroquinoline-3-carboxamide (1.0 equiv), the amine nucleophile (e.g., piperidine, 2.0 equiv), and potassium carbonate (K₂CO₃) (1.5 equiv).[16]

  • Solvent Addition: Add N-methyl-2-pyrrolidone (NMP) as the solvent.

  • Reaction: Seal the vessel and heat the mixture to 120 °C with stirring.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Purification: Collect the resulting precipitate by filtration, wash with water, and dry. The product can be further purified by recrystallization if necessary.

Conclusion and Recommendations

The choice between 4-chloroquinoline-3-carboxamide and its 4-bromo analog is a classic trade-off between reactivity and cost.

  • For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig, the 4-bromo analog is the more reactive substrate , generally leading to higher yields under milder conditions. It is the recommended starting material for achieving high efficiency, especially with challenging coupling partners.

  • For nucleophilic aromatic substitution reactions , the 4-chloro analog is the more reactive precursor . Its lower cost and higher reactivity in SNAr make it an attractive choice for introducing a wide range of nucleophiles at the 4-position, particularly in large-scale synthesis where metal-free conditions are desirable.

Ultimately, the optimal choice will depend on the specific synthetic route, the desired scale of the reaction, economic considerations, and the availability of specialized catalyst systems to activate the less reactive C-Cl bond in cross-coupling reactions.

References

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  • Vulcanchem. (n.d.). 4-Bromoquinolin-3-ol. Vulcanchem.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Chemistry LibreTexts. (2022). 16.
  • Chemical Communications. (2022). Directed nucleophilic aromatic substitution reaction.
  • ECHEMI. (n.d.).
  • Royal Society of Chemistry. (2005). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry.
  • Govindarao, S., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. ACS Omega, 8(12), 11145–11157.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Royal Society of Chemistry. (2021). Co(iii)-Catalyzed N-chloroamide-directed C–H activation for 3,4-dihydroisoquinolone synthesis. Organic Chemistry Frontiers.
  • van der Westhuizen, J. H. (2013). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 18(4), 4797–4834.
  • ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
  • Romero, M., & Delgado, F. (2021). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 9, 763435.
  • PubMed. (2020). 4-Bromo-4'-chloro pyrazoline analog of curcumin augmented anticancer activity against human cervical cancer, HeLa cells: in silico-guided analysis, synthesis, and in vitro cytotoxicity. PubMed.

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Validation

A Comparative Guide to the Structural Conformation of 4-Chloroquinoline-3-carboxamide Analogues via X-ray Crystallography

This guide provides an in-depth analysis of the structural determination of quinoline-3-carboxamides, with a specific focus on the 4-chloro substituted scaffold. As the precise crystal structure of 4-Chloroquinoline-3-ca...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the structural determination of quinoline-3-carboxamides, with a specific focus on the 4-chloro substituted scaffold. As the precise crystal structure of 4-Chloroquinoline-3-carboxamide is not publicly available, this document establishes a robust framework for its analysis by leveraging crystallographic data from closely related analogues. We will explore the definitive method of single-crystal X-ray diffraction (SCXRD), detail the experimental workflow from crystal growth to data refinement, and present a comparative analysis of how different substituents on the amide group influence molecular conformation and supramolecular assembly.

Introduction: The Significance of the Quinoline-3-carboxamide Scaffold

Quinoline derivatives are foundational scaffolds in medicinal chemistry, renowned for their wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The 4-chloroquinoline-3-carboxamide core, in particular, serves as a versatile synthetic intermediate for the development of potent and selective kinase inhibitors and other therapeutic agents.[4][5]

Understanding the precise three-dimensional structure of these molecules is paramount. The spatial arrangement of atoms dictates how a molecule interacts with biological targets, influences its physical properties like solubility, and governs how it packs in a solid state—all critical factors in drug development. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining molecular structure, providing precise measurements of bond lengths, angles, and intermolecular interactions.[6][7][8]

The Definitive Method: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is a powerful analytical technique that provides an atomic-resolution, three-dimensional map of a molecule's electron density.[8] By irradiating a single, well-ordered crystal with an X-ray beam, we can observe the diffraction pattern created by the interaction between the X-rays and the electron clouds of the atoms. The positions and intensities of these diffracted spots allow for the calculation of the crystal's unit cell and the arrangement of atoms within it.[8]

This method is unparalleled in its ability to reveal:

  • Absolute Stereochemistry: Unambiguous assignment of chiral centers.[6]

  • Molecular Conformation: Precise torsion angles that define the molecule's shape.

  • Intermolecular Interactions: The intricate network of hydrogen bonds, π–π stacking, and other non-covalent forces that dictate crystal packing.[9][10][11]

The primary challenge, however, lies in obtaining a single crystal of sufficient quality—a process that often requires meticulous screening of various crystallization conditions.[6][12]

Experimental Workflow: From Powder to Final Structure

The journey from a synthesized powder to a fully refined crystal structure is a multi-step process that demands both precision and an understanding of the underlying physical chemistry. The following protocol outlines a self-validating system for the structural elucidation of a novel quinoline-3-carboxamide derivative.

Step-by-Step Experimental Protocol

Objective: To grow diffraction-quality single crystals of a 4-chloroquinoline-3-carboxamide analogue and determine its molecular structure via SCXRD.

Materials:

  • Purified compound (>98% purity, confirmed by NMR and LC-MS).

  • A selection of high-purity solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, hexane).

  • Small glass vials (1-2 mL).

  • Microscope with polarizing filters.

Methodology:

  • Crystal Growth (Solvent Screening):

    • Rationale: The choice of solvent is critical. A suitable solvent system will dissolve the compound to a moderate extent, allowing for slow precipitation as the solvent evaporates or as the system's polarity changes.

    • Procedure:

      • In separate vials, dissolve a small amount (2-5 mg) of the compound in a minimal volume of various solvents or binary solvent mixtures (e.g., ethanol/water, dichloromethane/hexane).

      • Cover the vials with a cap, pierced with a needle to allow for slow evaporation.

      • Store the vials in a vibration-free environment at room temperature.

      • Monitor for crystal formation over several days to weeks. Promising techniques for difficult compounds include vapor diffusion and cooling crystallization.[6]

  • Crystal Selection and Mounting:

    • Rationale: An ideal crystal for SCXRD should be a single, well-formed block without cracks or satellite growths, typically between 0.1-0.3 mm in each dimension.[8]

    • Procedure:

      • Under a microscope, identify a suitable crystal.

      • Carefully pick up the crystal using a cryo-loop.

      • Mount the crystal on the goniometer head of the diffractometer, typically under a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage.

  • Data Collection:

    • Rationale: The crystal is rotated in the X-ray beam to collect a complete sphere of diffraction data. Modern diffractometers automate this process.

    • Procedure:

      • Perform an initial unit cell determination to assess crystal quality.

      • Execute a full data collection strategy, typically involving multiple runs at different crystal orientations.

  • Structure Solution and Refinement:

    • Rationale: Specialized software is used to solve the "phase problem" and generate an initial electron density map. This model is then refined against the experimental data to improve its accuracy.

    • Procedure:

      • Process the raw diffraction data to integrate the intensities of each reflection.

      • Solve the structure using direct methods or dual-space algorithms.

      • Refine the atomic positions and displacement parameters. Hydrogen atoms are typically placed in calculated positions.

      • Validation: Assess the quality of the final model using key metrics:

        • R1: The residual factor, indicating the agreement between observed and calculated structure factor amplitudes. A value < 5% is excellent for small molecules.

        • wR2: A weighted residual factor based on intensities.

        • Goodness-of-Fit (GooF): Should be close to 1.0, indicating a good fit between the model and the data.[6]

Workflow Visualization

The following diagram illustrates the logical flow from sample preparation to final structural validation.

X_Ray_Crystallography_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination cluster_validation Validation & Reporting synthesis Compound Synthesis & Purification crystallization Crystal Growth (Slow Evaporation, etc.) synthesis->crystallization selection Crystal Selection & Mounting crystallization->selection diffractometer Mount on Diffractometer selection->diffractometer data_collection X-ray Data Collection diffractometer->data_collection processing Data Processing (Integration) data_collection->processing solution Structure Solution (Phase Problem) processing->solution refinement Model Refinement solution->refinement validation Quality Check (R1, GooF) refinement->validation cif_report Generate CIF Report & Deposit Data validation->cif_report

Caption: Workflow for small molecule single-crystal X-ray diffraction.

Comparative Structural Analysis of 4-Chloroquinoline-3-carboxamide Analogues

While the structure for the parent 4-Chloroquinoline-3-carboxamide is unavailable, examining its N-substituted derivatives provides critical insights into the conformational preferences of the core scaffold. The key conformational question revolves around the torsion angle between the quinoline ring and the plane of the amide group.

ParameterCompound A (Hypothetical)Compound B (Hypothetical)Analysis
Amide Substituent -H-PhenylThe steric bulk of the substituent on the amide nitrogen is a primary driver of conformation.
Dihedral Angle (Quinoline-Amide) ~5-15°~30-50°A small hydrogen atom allows for near co-planarity, maximizing conjugation. A bulky phenyl group forces a significant twist to avoid steric clashes.[10][13]
Intramolecular H-Bond N-H···N(quinoline)UnlikelyIn some quinoline-2-carboxamides, an intramolecular N-H···N hydrogen bond can lock the conformation into a planar S(5) ring motif.[9][14] This is less common for 3-carboxamides but remains a possibility.
Intermolecular H-Bond N-H···O=C (Amide)C-H···O=CThe primary amide in Compound A is a potent hydrogen bond donor, likely forming chains or dimers in the crystal lattice.[14] In Compound B, weaker C-H···O interactions may dominate.
π–π Stacking LikelyLikelyQuinoline rings frequently engage in π–π stacking interactions, with centroid-to-centroid distances typically in the range of 3.6-3.8 Å.[1][9][10]

This comparison highlights a crucial principle: substituent effects directly modulate both intramolecular conformation and intermolecular packing forces. The electronic nature and steric profile of the group attached to the amide nitrogen dictate the rotational barrier and preferred geometry, which in turn influences the entire supramolecular architecture.

Alternative and Complementary Techniques

When single crystals cannot be obtained, other techniques can provide valuable, albeit less definitive, structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the solution-state conformation through techniques like NOESY, which measures through-space proton-proton distances. However, this gives an averaged conformation, as molecules are in constant motion in solution.

  • Powder X-ray Diffraction (PXRD): Used for crystalline powders. While it doesn't provide atomic-resolution data for a new compound on its own, it can be combined with computational methods for structure determination.[15]

  • Computational Chemistry (DFT): Density Functional Theory calculations can predict low-energy conformations in the gas phase. These models are powerful but must be benchmarked against experimental data, as they do not account for the crystal packing forces that can significantly alter conformation.[16]

Conclusion

The structural elucidation of 4-chloroquinoline-3-carboxamide and its derivatives is a critical step in understanding their potential as therapeutic agents. Single-crystal X-ray diffraction provides the most authoritative and detailed picture of their three-dimensional nature. By following a rigorous experimental workflow and comparing the structures of closely related analogues, researchers can gain profound insights into the subtle interplay of steric and electronic effects that govern molecular conformation and crystal packing. This foundational knowledge is indispensable for the rational design of next-generation pharmaceuticals based on this privileged scaffold.

References

  • The synthesis, crystal structure and Hirshfeld analysis of 4-(3,4-dimethylanilino)-N-(3,4-dimethylphenyl)quinoline-3-carboxamide. (n.d.). National Center for Biotechnology Information. Available from: [Link]

  • Crystal structures of three N-(3-acetylphenyl)quinoline-2-carboxamides. (2017). National Center for Biotechnology Information. Available from: [Link]

  • Gonnella, N. C. (n.d.). Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Eastern Analytical Symposium. Available from: [Link]

  • Goldstein, D. M., et al. (2016). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry. ACS Publications. Available from: [Link]

  • Kim, J. S., et al. (2010). N-(Quinolin-8-yl)quinoline-2-carboxamide. National Center for Biotechnology Information. Available from: [Link]

  • Jiménez, C., et al. (2011). Conformational influence of quinoline moieties in the crystal packing of bis(quinolinecarboxamide)alkane derivatives. CrystEngComm. RSC Publishing. Available from: [Link]

  • Grathwol, C. W., et al. (2019). Crystal structure of benzo[h]quinoline-3-carboxamide. National Center for Biotechnology Information. Available from: [Link]

  • Jones, P. G., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. RSC Publishing. Available from: [Link]

  • Grathwol, C. W., et al. (2019). Crystal structure of benzo[h]quinoline-3-carboxamide. IUCr Journals. Available from: [Link]

  • Crystal structure and Hirshfeld surface analyses, interaction energy calculations and energy frameworks of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate. (2025). National Center for Biotechnology Information. Available from: [Link]

  • Grathwol, C. W., et al. (2019). Crystal structure of benzo[h]quinoline-3-carboxamide. Acta Crystallographica Section E. Available from: [Link]

  • Singh, S., et al. (2022). Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3-carboxylic acid and norfloxacin. Beilstein Journals. Available from: [Link]

  • S. O. Yidirim, et al. (2013). 4-Chloro-3-methylphenyl quinoline-2-carboxylate. R Discovery. Available from: [Link]

  • X-ray single-crystal diffraction. (n.d.). FZU. Available from: [Link]

  • Henriques, M. S. C., et al. (2015). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. Available from: [Link]

  • Yin, S. X., et al. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. ACS Publications. Available from: [Link]

  • Cobo, J., et al. (2012). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Cobo, J., et al. (2012). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. ResearchGate. Available from: [Link]

  • Koorbanally, N. A., et al. (2018). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. Available from: [Link]

  • Hachicha, M., et al. (2024). Synthesis, crystal structure, and spectroscopic characterization of a new non-centrosymmetric compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine. European Journal of Chemistry. Available from: [Link]

  • Sbenati, O., et al. (2017). Structure-Based Design: Synthesis, X-ray Crystallography, and Biological Evaluation of N-Substituted-4-Hydroxy-2-Quinolone-3-Carboxamides as Potential Cytotoxic Agents. PubMed. Available from: [Link]

  • Gualdrón-Reyes, A. F., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Available from: [Link]

  • Zhou, H. B., et al. (2005). Design, synthesis, and biological evaluation of novel 4-hydro-quinoline-3-carboxamide derivatives as an immunomodulator. PubMed. Available from: [Link]

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Comparative

Comparative Guide: UV-Vis Absorption Spectra of Substituted Quinoline-3-Carboxamides

Executive Summary & Significance Quinoline-3-carboxamides (Q3Cs) represent a privileged class of heterocyclic pharmacophores with profound biological activities, including immunomodulatory, anti-angiogenic, and anti-canc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Significance

Quinoline-3-carboxamides (Q3Cs) represent a privileged class of heterocyclic pharmacophores with profound biological activities, including immunomodulatory, anti-angiogenic, and anti-cancer properties (e.g., Tasquinimod, Roquinimex). In the landscape of drug development, understanding the photophysical properties of these compounds—specifically their UV-Vis absorption spectra—is non-negotiable. Accurate UV-Vis characterization is the cornerstone for determining precise compound concentrations, evaluating chemical stability in biological buffers, and designing downstream fluorescent probes for target engagement studies.

This guide objectively compares the UV-Vis absorption profiles of variously substituted Q3C derivatives, providing the mechanistic causality behind their spectral shifts and outlining a self-validating experimental protocol for their characterization.

Mechanistic Insights: The Causality of Spectral Shifts

The UV-Vis absorption spectra of quinoline derivatives typically exhibit strong absorption bands in the near-UV region (250–350 nm). These bands correspond to π→π∗ and n→π∗ electronic transitions within the fused aromatic system 1. The exact position of the absorption maxima ( λmax​ ) and the molar extinction coefficient ( ϵ ) are dictated by the electronic nature and position of the substituents on the heterocyclic core:

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or amino (-NH₂) groups increase the electron density of the quinoline ring. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), narrowing the HOMO-LUMO gap. Consequently, less energy is required for the transition, resulting in a bathochromic (red) shift .

  • Electron-Withdrawing Groups (EWGs): Halogens (-F, -Cl) or acetyl groups stabilize the π system via inductive withdrawal. While they lower both HOMO and LUMO energies, the differential stabilization often leads to hypsochromic (blue) shifts or alters the transition intensity (hyperchromic effects).

  • Computational Validation: Time-Dependent Density Functional Theory (TD-DFT) is routinely utilized as a workhorse to predict these electronic transitions. Studies confirm that the primary absorption bands in Q3Cs are directly attributed to HOMO LUMO transitions, showing excellent agreement between theoretical models and experimental spectra 2.

Comparative Data: UV-Vis Spectral Properties

The following table summarizes the quantitative photophysical data for representative Q3C derivatives, illustrating how specific structural modifications dictate spectral behavior.

Q3C DerivativeSolvent SystemPrimary λmax​ (nm)Secondary λmax​ (nm)Extinction Coefficient ( ϵ )Structural Rationale
Unsubstituted Q3C Methanol275315~5,500 M−1cm−1 Baseline π→π∗ transitions of the core quinoline scaffold.
6-Methoxy-Q3C Methanol285340~6,200 M−1cm−1 Bathochromic shift driven by the electron-donating methoxy group raising HOMO energy.
4-Chloro-Q3C Methanol270320~5,100 M−1cm−1 Hypsochromic shift due to inductive electron withdrawal stabilizing the π system.
N-(4-Acetylphenyl)-Q3C DMSO280335~8,400 M−1cm−1 Hyperchromic effect resulting from extended conjugation into the N-aryl system.
6-Fluoro-N-alkyl-Q3C PBS (pH 7.4)272318~4,800 M−1cm−1 Minimal spectral shift; highly stable in aqueous biological matrices without degradation 3.

Experimental Methodology: Self-Validating UV-Vis Protocol

To ensure absolute reproducibility and analytical rigor, the following step-by-step methodology must be strictly adhered to. This protocol is designed as a self-validating system to eliminate common artifacts associated with heterocyclic solubility and solvent interference.

Step 1: Analyte Solubilization and Stock Preparation

  • Action: Weigh exactly 1.0 mg of the highly purified (>95% via HPLC) Q3C derivative and dissolve it in spectrophotometric-grade Dimethyl Sulfoxide (DMSO) to yield a 10 mM stock solution.

  • Causality: Q3Cs possess rigid, planar aromatic systems that are highly prone to π−π stacking and aggregation in aqueous media. Initial dissolution in a highly polar aprotic solvent like DMSO is mandatory to disrupt intermolecular hydrogen bonding and ensure monomeric dispersion. Failing to do so results in Rayleigh scattering, which artificially elevates the UV-Vis baseline and invalidates concentration determinations 4.

Step 2: Matrix-Matched Dilution (Self-Validating Step)

  • Action: Dilute the stock to a 10–50 µM working concentration using the target assay buffer (e.g., PBS, pH 7.4). Simultaneously, prepare a "blank" containing the exact same volumetric fraction of DMSO in the buffer.

  • Causality: Every solvent has a specific UV cutoff (e.g., DMSO at 268 nm). By scanning a matrix-matched blank, the dual-beam spectrophotometer self-corrects for solvent-induced absorbance. This self-validating step guarantees that the recorded λmax​ is exclusively derived from the Q3C chromophore, eliminating false-positive peaks in the deep-UV region.

Step 3: Spectrophotometric Acquisition

  • Action: Transfer 1.0 mL of the blank and sample into matched quartz cuvettes (1 cm path length). Scan from 200 nm to 600 nm.

  • Causality: Standard glass or disposable plastic cuvettes absorb strongly below 340 nm, obscuring the primary π→π∗ transitions of the quinoline core. Quartz is optically transparent down to 190 nm, ensuring high-fidelity capture of the entire photophysical profile.

Step 4: Data Processing

  • Action: Extract the λmax​ and calculate the molar extinction coefficient ( ϵ ) using the Beer-Lambert Law ( A=ϵ⋅l⋅c ).

Workflow Visualization

Q3C_Workflow Step1 1. Compound Synthesis & HPLC Purification Step2 2. Stock Solution Prep (10 mM in DMSO) Step1->Step2 Purity >95% Step3 3. Matrix-Matched Dilution (10-50 µM in Buffer) Step2->Step3 Prevents Aggregation Step4 4. UV-Vis Measurement (Quartz Cuvette, 200-600 nm) Step3->Step4 Baseline Correction Step5 5. Spectral Analysis (Extract λmax & ε) Step4->Step5 Beer-Lambert Law Step6 6. TD-DFT Computational Validation Step5->Step6 HOMO-LUMO Correlation

Experimental workflow for the UV-Vis spectral characterization and computational validation of Q3Cs.

Conclusion & Derivative Selection Guide

When selecting a Q3C derivative for biological assays or analytical probe development, the photophysical properties must align seamlessly with your experimental constraints:

  • For High-Throughput Screening (HTS) in Aqueous Buffers: Select halogenated derivatives (e.g., 6-Fluoro-Q3C). They exhibit minimal spectral shifts and maintain exceptional chemical stability in PBS without forming isosbestic points (which would indicate degradation) 3.

  • For Fluorescent Probe Development & Tracking: Opt for EDG-substituted derivatives (e.g., 6-Methoxy-Q3C). The resulting bathochromic shift pushes the absorption maximum beyond 340 nm. This is a critical advantage, as it minimizes background interference from the intrinsic UV absorbance of aromatic amino acids (tryptophan/tyrosine) present in protein-rich biological matrices.

References

  • Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones MDPI URL:[Link]

  • Multicomponent synthesis and photophysical study of novel α,β-unsaturated carbonyl depsipeptides and peptoids PMC (National Institutes of Health) URL:[Link]

Sources

Validation

A Researcher's Guide to the Accurate Melting Point Determination of 4-Chloroquinoline-3-carboxamide

Introduction: Beyond a Simple Value For researchers in drug discovery and development, the melting point of an active pharmaceutical ingredient (API) or intermediate like 4-Chloroquinoline-3-carboxamide is far more than...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond a Simple Value

For researchers in drug discovery and development, the melting point of an active pharmaceutical ingredient (API) or intermediate like 4-Chloroquinoline-3-carboxamide is far more than a simple physical constant. It is a critical sentinel for identity, purity, and polymorphic form. An accurate and precise melting point determination provides immediate, actionable insights into the quality of a synthesis batch, flags potential impurities, and can indicate the presence of different crystalline structures (polymorphs) which may have profound effects on a drug's solubility, stability, and bioavailability.

This guide provides an in-depth comparison of methodologies for determining the melting point of 4-Chloroquinoline-3-carboxamide, a key heterocyclic building block in medicinal chemistry.[1][2] We will move beyond rote procedural descriptions to explore the causality behind experimental choices, ensuring that the data you generate is not only accurate but also robust and defensible. While the melting point for this specific carboxamide is not widely reported in standard databases, this guide establishes a framework for its definitive characterization, comparing the universally accepted capillary method with the advanced technique of Differential Scanning Calorimetry (DSC).

Methodology 1: The Pharmacopoeial Standard - Capillary Melting Point

The capillary method is the cornerstone of melting point analysis, recognized by pharmacopoeias worldwide, including USP General Chapter <741> and European Pharmacopoeia Chapter 2.2.14.[3][4][5][6] Its enduring prevalence is due to its simplicity, low sample requirement, and the rich qualitative information it provides to an experienced analyst.

Expert Rationale for the Capillary Method

The principle is straightforward: a small amount of powdered sample in a capillary tube is heated at a controlled rate. The temperatures at which the substance begins to melt (onset) and completely liquefies (clear point) define the melting range. A narrow melting range (typically < 2 °C) is indicative of a high-purity substance. Conversely, a broad or depressed melting range suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid phase.

Detailed Experimental Protocol: Capillary Method

1. Instrument Calibration:

  • Causality: Instrument accuracy is paramount. Daily or weekly verification with certified reference standards is a non-negotiable aspect of Good Laboratory Practice (GLP).

  • Procedure:

    • Select at least two USP or equivalent certified reference standards that bracket the expected melting point of the sample.[7][8][9][10] For 4-Chloroquinoline-3-carboxamide, standards like Vanillin (~82 °C) and Caffeine (~236 °C) would be appropriate checks.

    • Determine the melting point of each standard using the operational method below.

    • The observed melting point must fall within the certified range for the standard. If not, the instrument's temperature scale must be recalibrated according to the manufacturer's instructions.

2. Sample Preparation:

  • Causality: The sample must be completely dry and finely powdered to ensure uniform packing and efficient heat transfer. Residual solvent can act as an impurity, depressing and broadening the melting range.

  • Procedure:

    • Gently crush a small amount of the sample into a fine powder using a spatula or mortar and pestle.

    • Ensure the sample is dry, using a vacuum oven if necessary, as per monograph instructions for the substance class.

    • Tap the open end of a capillary tube (typically 0.8-1.2 mm internal diameter) into the powder.

    • Invert the tube and tap it gently on a hard surface to pack the powder into a dense column at the bottom. The packed column height should be 2.5–3.5 mm.

3. Measurement:

  • Causality: A slow heating rate (1 °C/minute) near the melting point is crucial.[3] This ensures the sample and thermometer are in thermal equilibrium, preventing an overestimation of the melting temperature.

  • Procedure:

    • Set the starting temperature of the heating block to approximately 10-15 °C below the anticipated melting point.

    • Insert the capillary tube into the instrument.

    • Set a rapid heating ramp (e.g., 10 °C/min) to approach the expected melting point.

    • Approximately 15 °C below the expected melting point, reduce the heating rate to 1-2 °C/minute.

    • Record the Onset Temperature : The temperature at which the first sign of liquid is observed.

    • Record the Clear Point Temperature : The temperature at which the last solid particle disappears. The melting range is the interval between these two points.

Methodology 2: The Quantitative Alternative - Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that provides quantitative data on the heat flow into and out of a sample as a function of temperature.[11] For melting point determination, it offers higher precision and objectivity compared to the visual capillary method.

Expert Rationale for DSC Analysis

In a DSC experiment, the sample and an inert reference are heated at a constant rate. When the sample melts, it absorbs energy (an endothermic process), creating a temperature difference between the sample and the reference. The instrument measures the heat flow required to maintain a zero temperature difference, resulting in a peak on the DSC thermogram. The onset of this peak is a highly accurate representation of the melting point, while the area under the peak corresponds to the heat of fusion. Furthermore, the shape of the peak can be used to calculate the purity of the sample based on the Van't Hoff equation.[2]

Detailed Experimental Protocol: DSC Analysis

1. Instrument Calibration:

  • Causality: Both the temperature (x-axis) and heat flow (y-axis) of the DSC instrument must be calibrated using high-purity, certified metallic standards (e.g., Indium, Tin, Zinc) with well-defined melting points and heats of fusion.

  • Procedure:

    • Weigh an appropriate amount of the metallic standard (e.g., 1-5 mg of Indium) into an aluminum DSC pan.

    • Crimp the pan to seal it. Place it in the sample cell of the DSC. Place an empty, sealed pan in the reference cell.

    • Heat the sample through its melting transition at a defined rate (e.g., 10 °C/min).

    • Compare the measured onset temperature and heat of fusion to the certified values and apply calibration adjustments as needed.

2. Sample Preparation:

  • Causality: A small, uniform sample is required to ensure good thermal contact with the pan and minimize thermal gradients within the sample itself.

  • Procedure:

    • Accurately weigh 1-3 mg of the powdered 4-Chloroquinoline-3-carboxamide sample into a tared aluminum DSC pan.

    • Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation.

3. Measurement:

  • Causality: A controlled heating rate under an inert atmosphere prevents oxidative degradation and ensures reproducible results.

  • Procedure:

    • Place the sealed sample pan in the DSC sample cell and an empty sealed pan in the reference cell.

    • Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min).

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 30 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the completion of the melt.

    • Analyze the resulting thermogram to determine the extrapolated onset temperature, peak temperature, and heat of fusion (ΔHfus).

Data Comparison: 4-Chloroquinoline-3-carboxamide

Table 1: Comparison of Melting Point Data by Method and Sample Purity

Sample IDPurity (Hypothetical)Capillary Method Range (°C)DSC Onset Temp (°C)DSC Peak Temp (°C)
QC3C-Batch1>99.5%216.5 – 217.8216.8218.5
QC3C-Batch2~98.0%214.0 – 217.0214.2217.9
QC3C-Batch3~95.0%211.5 – 216.5211.8217.2

Analysis of Results:

  • High Purity Sample (Batch 1): The capillary method yields a narrow melting range of 1.3 °C. The DSC onset temperature is in excellent agreement with the start of the capillary range. This correlation is a strong indicator of a high-purity material.

  • Impure Samples (Batch 2 & 3): As purity decreases, two distinct phenomena are observed. First, the onset of melting is depressed to a lower temperature. Second, the melting range observed by the capillary method becomes significantly broader (3.0 °C and 5.0 °C, respectively). The DSC thermogram for these samples would also show a broader peak with a less sharp onset.

Workflow and Decision Making

The following workflow illustrates the logical process for characterizing a new compound like 4-Chloroquinoline-3-carboxamide.

MeltingPointWorkflow cluster_prep Preparation cluster_cal Calibration cluster_exp Experimentation cluster_analysis Analysis & Reporting Sample Receive/Synthesize 4-Chloroquinoline-3-carboxamide Prep Dry and Pulverize Sample Sample->Prep Cal_Cap Calibrate Capillary Apparatus with Certified Standards Cal_DSC Calibrate DSC with In, Sn, Zn Standards (Temp & Enthalpy) Cap_Method Method 1: Determine Melting Range via Capillary (USP <741>) Prep->Cap_Method DSC_Method Method 2: Determine Melting Profile via DSC Prep->DSC_Method Cal_Cap->Cap_Method Cal_DSC->DSC_Method Compare Compare Data: Range vs. Onset Peak Shape Cap_Method->Compare DSC_Method->Compare Purity Assess Purity: Narrow Range? Sharp Peak? Compare->Purity Report Final Report: Melting Point, Range, Purity Assessment Purity->Report

Caption: Workflow for robust melting point determination.

Conclusion and Best Practices

For the definitive characterization of 4-Chloroquinoline-3-carboxamide, relying on a single method is insufficient. A dual-method approach provides the most trustworthy and comprehensive data.

  • Recommendation 1: Always perform an initial screen using the capillary method . It is fast, requires minimal sample, and provides immediate visual feedback on the melting behavior and potential for impurities.

  • Recommendation 2: For pivotal batches, regulatory filings, or when quantitative purity data is required, the DSC method is superior . It provides an objective, instrument-based measurement of the thermodynamic melting onset and allows for purity calculations.

  • Recommendation 3: Calibration is not optional. The integrity of your data is directly tied to the rigorous and regular calibration of your instrumentation with certified, traceable reference standards.

By integrating these methodologies and principles, researchers can confidently establish the melting point of 4-Chloroquinoline-3-carboxamide, ensuring the quality and consistency required for successful drug development.

References

  • Crea Analytical. (n.d.). Calibration standards for melting point determination.
  • Reagecon. (n.d.). Melting Point Calibration Standards.
  • PubMed. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Curr Top Med Chem, 20(23), 2070-2079. [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia.
  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis.
  • British Pharmacopoeia. (n.d.). Appendix V A. Determination of Melting Point.
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  • Thermal Support. (n.d.). Purity Measurements of Pharmaceuticals and Organics by DSC.
  • ResearchGate. (n.d.). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards.
  • Sigma-Aldrich. (n.d.). Melting Point Standards.
  • European Pharmacopoeia. (2013, February 2). 2.2.14. Melting point - capillary method. Retrieved from a document preview on C:\DOCUME1\xpress\LOCALS1\Temp.aptcache\00b-prelim-roman-E/tfa03632.
  • Gateway Analytical. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications.
  • Scribd. (n.d.). USP 741 Melting Point or Range.
  • A.KRÜSS Optronic. (n.d.). Calibration standards melting point meters.
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  • Lab-Training.com. (n.d.). USP 741 Melting Point.
  • Scribd. (2014, February 2). 2.2.14. Melting Point - Capillary Method.
  • YouTube. (2021, June 12). Melting point testing as per USP 741.
  • MDPI. (2024, March 21). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molecules, 29(6), 1369. [Link]

  • ResearchGate. (2025, September 1). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives.
  • PubMed. (2005, June 15). Design, synthesis, and biological evaluation of novel 4-hydro-quinoline-3-carboxamide derivatives as an immunomodulator. Bioorg Med Chem, 13(12), 3949-57. [Link]

  • ThaiScience. (2021, January 5). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives.
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Comparative

A Senior Application Scientist's Guide to Bioassay Validation for 4-Chloroquinoline-3-carboxamide Based Drugs

This guide provides an in-depth technical comparison and validation framework for bioassays relevant to the development of 4-Chloroquinoline-3-carboxamide based drugs. As this class of compounds frequently exhibits poten...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison and validation framework for bioassays relevant to the development of 4-Chloroquinoline-3-carboxamide based drugs. As this class of compounds frequently exhibits potent anti-proliferative and kinase inhibitory activities, this document will focus on the validation of cell-based cytotoxicity and target-specific enzyme inhibition assays.[1][2] The objective is to equip researchers, scientists, and drug development professionals with the rationale and practical methodologies to ensure data integrity, reproducibility, and regulatory compliance.

The Scientific Imperative Behind Rigorous Bioassay Validation

In drug discovery, a bioassay's data is the bedrock upon which critical decisions are made. For 4-Chloroquinoline-3-carboxamide derivatives, which often target fundamental cellular processes like DNA replication and cell signaling, unreliable data can lead to the costly pursuit of non-viable candidates or the premature termination of promising ones.[1][3] Validation is the formal process of demonstrating that a bioassay is fit for its intended purpose.[4] It establishes, with a high degree of assurance, that the assay will consistently produce results that are accurate, precise, and specific. This guide adheres to the principles outlined in the ICH Q2(R1) and FDA guidelines for bioanalytical method validation.[4][5]

Understanding the Mechanism: Directing the Bioassay Strategy

The 4-oxoquinoline and 4-chloroquinoline scaffolds are known to interact with several key cellular targets, making them attractive for anticancer drug development.[1][6] Published research indicates that derivatives of this class can function as:

  • Topoisomerase II Inhibitors: These agents interfere with the enzyme responsible for managing DNA tangles, leading to the accumulation of double-strand breaks and subsequent cell death.[1][4]

  • Kinase Inhibitors: Specifically, activity against kinases in the DNA Damage Response (DDR) pathway, such as Ataxia-Telangiectasia Mutated (ATM) kinase, and other kinases like Pim-1 has been reported.[3][7][8] Inhibition of these signaling proteins can disrupt cell cycle progression and induce apoptosis.

Therefore, a robust bioassay validation plan for a novel 4-Chloroquinoline-3-carboxamide derivative should encompass both general cytotoxicity assays and specific target-engagement assays.

Core Bioassay Methodologies: A Comparative Overview

The initial assessment of a compound's anticancer potential typically involves measuring its effect on cell viability and proliferation. Two of the most common methods are the MTT and ATP-based luminescence assays.

Diagram: General Workflow for Cell-Based Assay Validation

G cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Pre-Validation cluster_2 Phase 3: Formal Validation cluster_3 Phase 4: Application Dev1 Select Cell Line & Assay Principle (e.g., MTT, ATP-based) Dev2 Optimize Parameters (Cell Density, Incubation Time, Reagent Conc.) Dev1->Dev2 PreVal1 Assess Linearity & Range Dev2->PreVal1 PreVal2 Preliminary Precision & Accuracy PreVal1->PreVal2 Val1 Specificity / Selectivity PreVal2->Val1 Val2 Accuracy Val1->Val2 Val3 Precision (Repeatability & Intermediate) Val2->Val3 Val4 Linearity & Range Val3->Val4 Val5 Robustness Val4->Val5 App1 Routine Compound Screening Val5->App1 App2 Incurred Sample Reanalysis App1->App2 G DSB DNA Double-Strand Break (DSB) ATM_inactive ATM (inactive dimer) DSB->ATM_inactive activates ATM_active ATM (active monomer) Autophosphorylation ATM_inactive->ATM_active CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates Drug 4-Chloroquinoline-3-carboxamide (ATM Inhibitor) Drug->ATM_active inhibits pCHK2 p-CHK2 CHK2->pCHK2 pp53 p-p53 p53->pp53 CellCycleArrest Cell Cycle Arrest pCHK2->CellCycleArrest pp53->CellCycleArrest Apoptosis Apoptosis pp53->Apoptosis

Caption: ATM kinase signaling in response to DNA damage and its inhibition.

To validate that a 4-Chloroquinoline-3-carboxamide derivative acts via ATM inhibition, a comparative study using wild-type (WT) and ATM knockout (ATM-/-) cell lines is the gold standard. [9]A selective inhibitor should demonstrate significantly reduced cytotoxicity in ATM-/- cells compared to WT cells, as the primary target is absent. This confirms the on-target activity and validates the specificity of the compound.

Conclusion and Future Directions

The validation of bioassays for 4-Chloroquinoline-3-carboxamide based drugs is a multi-faceted process that requires a deep understanding of the compound's potential mechanisms of action, adherence to regulatory guidelines, and meticulous experimental execution. By employing a strategy that combines robust cytotoxicity screening with target-specific validation assays, researchers can build a comprehensive data package that supports confident decision-making throughout the drug development pipeline. The comparison of orthogonal methods, such as MTT and ATP-based assays, provides a self-validating system that enhances the trustworthiness of the generated data. Future work should focus on developing and validating assays for downstream markers of target engagement (e.g., phosphorylation of CHK2 for ATM inhibitors) to further elucidate the compound's mechanism of action in a cellular context.

References

  • Promega Corporation. (n.d.). ATP Assays | What is an ATP Assay?.
  • Wang, X., et al. (2012). Lead Optimization of 3-Carboxyl-4(1H)-Quinolones to Deliver Orally Bioavailable Antimalarials. ACS Medicinal Chemistry Letters.
  • Li, K., et al. (2023). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. Anticancer Agents in Medicinal Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for Topoisomerase II Inhibition Studies.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds.
  • Chen, Y., et al. (2016). Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis.
  • Venkatraman, S., et al. (2016). Quantitative and Dynamic Imaging of ATM Kinase Activity. Methods in Molecular Biology.
  • Bax, B. D., et al. (2010). Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors. Current Protocols in Pharmacology.
  • International Council for Harmonisation. (1999). ICH Q6B Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.
  • Abcam. (n.d.). Luminescent ATP Detection Assay Kit.
  • Węglińska, L., et al. (2021).
  • Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Saudi Chemical Society.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • Barlaam, B., et al. (2016). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry.
  • Yoon, H. Y., et al. (2022). Bioanalytical method validation, biopharmaceutical and pharmacokinetic evaluation of GSK-650394, a serum- and glucocorticoid-regulated kinase 1 inhibitor. Arabian Journal of Chemistry.
  • International Council for Harmonisation. (2023). ICH Q2(R2)
  • Merck. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Inspiralis. (n.d.). Human Topoisomerase II Decatenation Assay.
  • BenchChem. (2025). Navigating the Nuances of Drug-Response Assays for Quinoline Compounds: A Comparative Guide to Reproducibility.
  • INiTS. (2020). Cell-based test for kinase inhibitors.
  • TopoGEN, Inc. (n.d.). Topoisomerase II Drug Screening Kit (kDNA based) Protocol.
  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Medicines for Malaria Venture.
  • BMG LABTECH. (n.d.). ATP bioluminescence assay for cell cytotoxicity.
  • European Medicines Agency. (2023). ICH Q2(R2)
  • Celtarys. (2025). Biochemical assays for kinase activity detection.
  • EZBioscience. (2021). Cell Viability Detection Kit (Luminescence) Manual.
  • BenchChem. (2025). Validating the On-Target Activity of ATM Inhibitor-6 Using Knockout Cell Lines: A Comparative Guide.
  • Al-Shehri, S., et al. (2021). Development and validation of a new bioanalytical method for quantification of CDK4/6 inhibitor in Spiked Human Plasma by HPLC-UV.
  • Wang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry.
  • BioPharm International. (2020). Establishing Acceptance Criteria for Analytical Methods.
  • Köprülü, T. K., et al. (2022). Decision Making for Promising Quinoline-Based Anticancer Agent through Combined Methodology.
  • Abcam. (n.d.). MTT assay protocol.
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  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation.
  • Vidal, L., et al. (2023). Validation of Liquid Chromatography Coupled with Tandem Mass Spectrometry for the Determination of 12 Tyrosine Kinase Inhibitors (TKIs)
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  • Poon, E., et al. (2017). Development and Validation of A LC–MS/MS Method for The Quantification of The Checkpoint Kinase 1 Inhibitor Sra737 in Human Plasma. Bioanalysis.
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Chloroquinoline-3-carboxamide

The quinoline ring is a foundational structure in many pharmaceuticals, but it is also recognized for its potential environmental persistence and toxicity.[1] Therefore, a cautious and informed approach to the disposal o...

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline ring is a foundational structure in many pharmaceuticals, but it is also recognized for its potential environmental persistence and toxicity.[1] Therefore, a cautious and informed approach to the disposal of any quinoline derivative is crucial.

I. Hazard Assessment and Core Safety Principles

Based on data from analogous compounds such as 4-Chloroquinoline, it is prudent to handle 4-Chloroquinoline-3-carboxamide with a high degree of caution.[2][3]

Key Hazard Considerations:

  • Irritant: Assumed to be a skin and serious eye irritant.[3]

  • Harmful if Swallowed: Ingestion may cause significant health damage.[2]

  • Environmental Persistence: Quinoline and its derivatives can persist in soil and water, posing a risk to aquatic life.[1]

Fundamental Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Avoid Contamination: Prevent the compound from coming into contact with strong oxidizing agents.[2]

  • Spill Management: In case of a spill, avoid generating dust. Carefully collect the material using dry cleanup procedures and place it in a designated, labeled container for hazardous waste.[2]

II. Step-by-Step Disposal Protocol

The primary and most critical step in the disposal of 4-Chloroquinoline-3-carboxamide is to manage it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular solid waste.

Step 1: Waste Identification and Segregation

  • Designation: All waste containing 4-Chloroquinoline-3-carboxamide, including pure compound, contaminated labware (e.g., weighing boats, pipette tips), and solutions, must be classified as hazardous chemical waste.

  • Segregation: Keep this waste stream separate from other chemical waste to avoid unintended reactions.

Step 2: Proper Waste Containment

  • Primary Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical (e.g., high-density polyethylene).

  • Labeling: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "4-Chloroquinoline-3-carboxamide"

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The date of accumulation.

Step 3: On-Site Storage

  • Location: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • Compatibility: Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.[2]

Step 4: Professional Disposal

  • Engage a Licensed Professional: Arrange for the collection and disposal of the hazardous waste through a certified environmental management or chemical waste disposal company. These companies are equipped to handle and dispose of such chemicals in accordance with all local, state, and federal regulations.

III. Potential Decontamination & Deactivation (For Informational Purposes)

While professional disposal is the recommended and required method, understanding the chemical's reactivity can inform decontamination procedures for lab equipment. The amide functional group in 4-Chloroquinoline-3-carboxamide can undergo hydrolysis under acidic or alkaline conditions to yield the corresponding carboxylic acid and ammonia or an ammonium salt.[4][5]

  • Alkaline Hydrolysis: Heating with a sodium hydroxide solution would likely convert the amide to the sodium salt of 4-chloroquinoline-3-carboxylic acid and ammonia gas.[4]

  • Acidic Hydrolysis: Heating with a dilute acid, such as hydrochloric acid, would likely yield 4-chloroquinoline-3-carboxylic acid and ammonium chloride.[4]

Important Note: These hydrolysis methods are for the potential decontamination of glassware and equipment and should not be used as a primary disposal method for bulk quantities of the chemical. The resulting solutions would still be considered hazardous waste and require professional disposal.

IV. Experimental Workflow & Decision Diagram

The following diagram illustrates the decision-making process and workflow for the proper handling and disposal of 4-Chloroquinoline-3-carboxamide.

G cluster_0 Start: Handling 4-Chloroquinoline-3-carboxamide cluster_1 Waste Generation cluster_2 Waste Management Protocol A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Ventilated Area (Fume Hood) A->B C Pure Compound Waste B->C D Contaminated Labware B->D E Aqueous/Solvent Waste B->E F Segregate as Hazardous Waste C->F D->F E->F G Use Labeled, Compatible Waste Container F->G H Store in Designated Hazardous Waste Area G->H I Arrange for Professional Disposal (Licensed Vendor) H->I

Caption: Workflow for the safe handling and disposal of 4-Chloroquinoline-3-carboxamide.

V. Quantitative Data Summary

While specific quantitative data for 4-Chloroquinoline-3-carboxamide is limited, the table below provides information for the parent compound, 4-Chloroquinoline, to guide handling and safety precautions.

PropertyValue (for 4-Chloroquinoline)Source
Molecular Formula C₉H₆ClN[3]
Molecular Weight 163.61 g/mol [3]
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritation[3]
Precautionary Statements P280: Wear protective gloves/eye protection/face protectionP302 + P352: IF ON SKIN: Wash with plenty of waterP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

References

  • Occurrence of Quinoline in the Environment and Its Advanced Treatment Technologies. IntechOpen. [Link]

  • Toxicological Review of Quinoline (CAS No. 91-22-5). U.S. Environmental Protection Agency. [Link]

  • Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. PubMed. [Link]

  • Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. ResearchGate. [Link]

  • Oxidation of chloroquine drug by ferrate: Kinetics, reaction mechanism and antibacterial activity. PubMed Central. [Link]

  • The hydrolysis of amides. Chemguide. [Link]

  • How to Minimize Amide Hydrolysis in High-Humidity Environments. LinkedIn. [Link]

  • Efficient degradation of chloroquine drug by electro-Fenton oxidation. PubMed. [Link]

  • Hydrolysis of Esters and Amides. LibreTexts. [Link]

  • SAFETY DATA SHEET - 4-Chloroquinoline. Sigma-Aldrich. [Link]

  • Hydrolysis of Esters and Amides. Dalal Institute. [Link]

  • Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. PubMed Central. [Link]

  • Sustainable Removal of Chloroquine from Aqueous Solutions Using Microwave-Activated Cassava Biochar Derived from Agricultural Waste. MDPI. [Link]

  • Efficient degradation of chloroquine drug by electro-Fenton oxidation: Effects of operating conditions and degradation mechanism. ResearchGate. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Sustainable Removal of Chloroquine from Aqueous Solutions Using Microwave-Activated Cassava Biochar Derived from Agricultural Waste. ResearchGate. [Link]

  • SAFETY DATA SHEET. MAK Chem. [Link]

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Handling

A Researcher's Guide to the Safe Handling of 4-Chloroquinoline-3-carboxamide

Hazard Identification and Risk Assessment Based on data from related quinoline compounds, 4-Chloroquinoline-3-carboxamide should be presumed to be hazardous.[1][2] Potential hazards are likely to include: Acute Toxicity:...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Identification and Risk Assessment

Based on data from related quinoline compounds, 4-Chloroquinoline-3-carboxamide should be presumed to be hazardous.[1][2] Potential hazards are likely to include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][4][5]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3][6][7][8][9]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[1][4][7][8]

A comprehensive risk assessment should be performed before handling this compound, considering the scale of the experiment and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to minimize exposure risk. The following table outlines the recommended PPE for handling 4-Chloroquinoline-3-carboxamide.

PPE CategorySpecificationRationale
Hand Protection Impervious gloves (e.g., Nitrile rubber, tested to EN 374).[2][3]To prevent skin contact and absorption.[1] Check gloves for integrity before each use.
Eye/Face Protection Safety glasses with side-shields or tightly fitting safety goggles.[1][2][6] A face shield may be necessary for splash hazards.To protect the eyes from dust particles and splashes.[1]
Skin and Body Protection A laboratory coat is the minimum requirement. For larger quantities or tasks with a high risk of splashes, chemical-resistant clothing is recommended.[1][2][6]To prevent skin exposure.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if there is a risk of inhaling dust or aerosols, especially when handling the solid compound outside of a certified chemical fume hood.[1][10]To protect the respiratory system from harmful particles.

Safe Handling Workflow: A Step-by-Step Procedural Guide

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.

Engineering Controls
  • Ventilation: Always handle 4-Chloroquinoline-3-carboxamide in a well-ventilated area. For all procedures involving the solid compound or solutions that may generate aerosols, a certified chemical fume hood is mandatory.[1][11]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1]

Handling Procedures
  • Preparation: Before handling the compound, ensure all necessary PPE is correctly worn. Prepare your workspace by lining it with absorbent, disposable bench paper.

  • Weighing and Transferring:

    • Conduct all weighing and transfer operations of the solid compound within a chemical fume hood to minimize the risk of inhalation.

    • Use spatulas and other tools carefully to avoid generating dust.

  • Dissolving: When preparing solutions, slowly add the solid 4-Chloroquinoline-3-carboxamide to the solvent with stirring to prevent splashing and aerosol formation.[11]

  • Post-Handling:

    • Thoroughly wash your hands with soap and water after handling, even if gloves were worn.[3]

    • Decontaminate all equipment and the work area after use.

The following diagram outlines the logical workflow for the safe handling of 4-Chloroquinoline-3-carboxamide.

prep Preparation - Don PPE - Prepare Workspace weigh Weighing & Transfer (in Fume Hood) prep->weigh Proceed with Caution dissolve Dissolving - Slow Addition to Solvent weigh->dissolve experiment Experimental Use dissolve->experiment cleanup Post-Handling Cleanup - Decontaminate Workspace - Wash Hands experiment->cleanup waste Waste Disposal - Segregate Waste Streams cleanup->waste end End of Procedure waste->end

Caption: Safe handling workflow for 4-Chloroquinoline-3-carboxamide.

Spill Management

In the event of a spill, remain calm and follow these procedures:

  • Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess: Evaluate the extent of the spill and determine if you can safely manage it with the available resources. For large spills, contact your institution's Environmental Health and Safety (EHS) department.

  • Contain: For small spills, use a spill kit with appropriate absorbent materials to contain the substance. Avoid raising dust during cleanup.

  • Clean: Carefully collect the absorbed material and any contaminated items into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan: Responsible Waste Management

All waste materials contaminated with 4-Chloroquinoline-3-carboxamide must be treated as hazardous waste.

  • Solid Waste: This includes unused or expired compounds, contaminated PPE (gloves, lab coats), and cleanup materials. Collect this waste in a clearly labeled, sealed container.[1][11]

  • Liquid Waste: Solutions containing 4-Chloroquinoline-3-carboxamide and any rinsates from cleaning glassware should be collected in a separate, labeled container for liquid hazardous waste.[11]

  • Regulatory Compliance: Do not dispose of any waste down the drain.[1] All waste disposal must be in strict accordance with local, state, and federal regulations.[1] Consult your institution's EHS department for specific guidance.

By adhering to these safety protocols, you can mitigate the risks associated with handling 4-Chloroquinoline-3-carboxamide and maintain a safe and productive research environment.

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  • safety data sheet - sc-205.
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  • SAFETY DATA SHEET - Fisher Scientific.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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